molecular formula C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n B1145398 DSPE-PEG2000-cyanur CAS No. 1246304-74-4

DSPE-PEG2000-cyanur

Cat. No.: B1145398
CAS No.: 1246304-74-4
M. Wt: 2982.15
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Description

DSPE-PEG Cyanur is a conjugate of cationic lipid DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol) and cyanuric groups.>

Properties

CAS No.

1246304-74-4

Molecular Formula

C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n

Molecular Weight

2982.15

Synonyms

α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt

Origin of Product

United States

Foundational & Exploratory

What is DSPE-PEG2000-cyanur and its primary function?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to DSPE-PEG2000-Cyanur for Advanced Drug Delivery Applications

Executive Summary

This guide provides a comprehensive technical overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (this compound). We will deconstruct its tripartite molecular architecture, elucidate the chemical principles governing its primary function as a bioconjugation agent, and provide detailed experimental workflows for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile lipid for the creation of targeted nanomedicines, such as liposomes and lipid nanoparticles (LNPs).

The Strategic Imperative for Functionalized Lipids in Nanomedicine

The evolution of drug delivery has progressively moved from passive encapsulation to active, targeted systems. The advent of "stealth" nanocarriers, primarily achieved through the surface modification of nanoparticles with polyethylene glycol (PEG), was a paradigm shift. This PEGylation creates a hydrophilic shield that reduces opsonization and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging circulation times and enhancing tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[1][2]

However, passive accumulation is often insufficient for maximizing therapeutic efficacy and minimizing off-target effects. The next frontier is active targeting, which requires the stable attachment of specific ligands—such as antibodies, peptides, or aptamers—to the nanoparticle surface. This necessitates a class of reagents that combines the membrane-anchoring properties of a lipid, the stealth characteristics of PEG, and a reactive handle for covalent ligand attachment. This compound is an exemplar of such a molecule, engineered specifically to bridge the nanoparticle carrier with the biological targeting moiety.

Deconstructing this compound: A Molecule of Tripartite Function

This compound is a synthetic phospholipid whose functionality arises from three distinct molecular components working in concert. Understanding each part is critical to appreciating its utility.

The DSPE Anchor: Foundation for Nanoparticle Integration

The core of the molecule is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). As a phospholipid with two saturated 18-carbon acyl chains, DSPE is strongly hydrophobic. This property is the causal driver for its spontaneous and stable insertion into the lipid bilayer of liposomes or the hydrophobic core of micelles during their formulation.[1][3] Its high transition temperature contributes to the formation of rigid and stable membranes, a desirable trait for drug carriers.

The PEG2000 Spacer: Engineering the Biological Interface

Covalently attached to the DSPE headgroup is a polyethylene glycol chain with an average molecular weight of 2000 Daltons. The PEG chain is a highly flexible, hydrophilic polymer that forms a steric barrier on the nanoparticle surface.[2][4] This "PEG corona" is the basis of the stealth effect, physically hindering the adsorption of blood proteins (opsonins) that mark nanoparticles for phagocytic clearance.[3] The length of the PEG chain (2000 Da) is a well-established balance, providing a sufficient steric shield without compromising the ability of a conjugated ligand to interact with its target receptor.

The Cyanur Linker: A Versatile Hub for Bioconjugation

The terminus of the PEG chain is functionalized with a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) group. This heterocycle is the molecule's reactive center, designed for covalent conjugation.[5] The key feature of cyanuric chloride is its three chlorine atoms, which can be sequentially displaced by nucleophiles (such as primary amines, thiols, or hydroxyls found on proteins and peptides) through nucleophilic aromatic substitution.[6][7] This reactivity makes this compound a powerful and versatile tool for anchoring targeting ligands to a nanoparticle surface.[5][8]

The Chemistry of Cyanur-Mediated Bioconjugation

The primary function of this compound is to serve as a stable and efficient linker. This is accomplished through the controlled reactivity of the cyanuric chloride ring.

Mechanism: Stepwise Nucleophilic Aromatic Substitution

The reactivity of the three chlorine atoms on the triazine ring is highly dependent on temperature. This provides an exceptional level of experimental control. An empirical rule states that mono-substitution occurs at or below 0°C, di-substitution happens at room temperature, and tri-substitution requires elevated temperatures (above 60°C).[7]

In the context of this compound, one chlorine atom has already been substituted to link the cyanur ring to the PEG chain. This leaves two remaining chlorine atoms available for reaction. Typically, conjugation to a targeting ligand (e.g., a peptide) is performed under mild basic conditions (pH 7.5-8.5).[5] This pH is a critical choice; it serves to deprotonate the nucleophilic group on the ligand (like the ε-amino group of a lysine residue), significantly increasing its reactivity towards the electron-deficient triazine ring, without being so harsh as to risk hydrolysis of the DSPE lipid esters. The reaction proceeds via a tetrahedral intermediate, with the subsequent loss of a chloride ion restoring the aromaticity of the triazine ring.[6]

G cluster_0 Step 1: Reaction with Ligand cluster_1 Step 2: Nanoparticle Formulation reagent DSPE-PEG-Cyanur (Two reactive chlorines) intermediate Tetrahedral Intermediate reagent->intermediate + R-NH₂ (Nucleophilic Attack) ligand Targeting Ligand (e.g., Peptide with R-NH₂) ligand->intermediate product DSPE-PEG-Cyanur-Ligand Conjugate (One reactive chlorine remains) intermediate->product - HCl (Aromaticity Restored) liposome liposome product->liposome Self-Assembly (Thin-film hydration) lipids Bulk Lipids (e.g., DSPC, Cholesterol) lipids->liposome drug Therapeutic Payload (e.g., miRNA, Doxorubicin) drug->liposome

Caption: Reaction mechanism and formulation workflow.

Core Function & Applications in Targeted Drug Delivery

The principal function of this compound is to act as a post-formulation or co-formulation component for creating ligand-targeted nanocarriers. It has been successfully used to create lipid nanoparticles for the targeted delivery of microRNA (miRNA) in vitro.[9] In one notable study, LNPs containing this compound were conjugated to the ephrin-A1 (EphA1) ligand. These targeted LNPs, encapsulating let-7a miRNA, effectively reduced proliferation and migration in lung cancer cell lines, demonstrating the practical utility of this approach.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Full Name 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000][5]
CAS Number 1246304-74-4[5][8][9]
Average MW ~2938.47 g/mol (Varies with PEG polydispersity)[5]
Molecular Formula C135H265Cl2N6O54P (average)[5]
Physical Form Solid[9]
Storage -20°C[5][8]

Experimental Workflow: Peptide Conjugation to Pre-formed Liposomes

This section provides a validated, step-by-step methodology for conjugating an amine-containing peptide to liposomes incorporating this compound. This protocol is based on the principles of post-insertion and cyanur chemistry.

Principle & Rationale

The workflow involves two main stages: preparation of stealth liposomes and subsequent conjugation of the targeting ligand. An alternative is to pre-conjugate the ligand to the lipid and then use the conjugate during liposome formation. The post-conjugation approach described here is often preferred as it avoids exposing the potentially sensitive targeting ligand to the harsh conditions of liposome preparation (e.g., organic solvents, high temperatures). The reaction pH is maintained at 8.0 to ensure the peptide's primary amines are sufficiently nucleophilic to react with the cyanur group.

Sources

An In-depth Technical Guide to DSPE-PEG2000-Cyanur: Structure, Properties, and Application in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (DSPE-PEG2000-Cyanur), a critical functionalized lipid in the field of drug delivery. We will delve into its molecular architecture, elucidating the distinct roles of the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor, the polyethylene glycol (PEG) spacer, and the reactive cyanuric acid (cyanur) headgroup. This guide will cover its chemical and physical properties, the mechanism of cyanur-mediated conjugation, and provide detailed protocols for its use in the formulation of targeted lipid nanoparticles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for advanced therapeutic applications.

The Molecular Architecture of this compound

This compound is an amphiphilic polymer-lipid conjugate designed for the surface modification of nanocarriers.[1][2] Its structure is modular, with each component serving a distinct and vital function in the context of drug delivery systems.

2.1 The DSPE Anchor: A Hydrophobic Foundation The molecule is built upon a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) core. DSPE is a phospholipid with two saturated 18-carbon stearoyl chains, making it highly hydrophobic. This lipid anchor is the component that stably integrates into the lipid bilayer of liposomes or the hydrophobic core of micelles during the nanoparticle formulation process.[1][3] The choice of DSPE is deliberate; its high melting transition temperature contributes to the formation of stable and less permeable membranes at physiological temperatures.[4]

2.2 The PEG2000 Spacer: Biocompatibility and Stealth Properties Covalently attached to the DSPE headgroup is a polyethylene glycol (PEG) chain with an average molecular weight of 2000 Daltons. The PEG chain is a flexible, hydrophilic polymer that forms a hydrated layer on the surface of the nanoparticle.[2] This "PEGylation" serves two primary purposes:

  • Prolonged Circulation: The hydrophilic shell sterically hinders the adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticles for rapid clearance by the reticuloendothelial system (RES). This "stealth" characteristic significantly prolongs the circulation half-life of the nanocarrier.[1][5]

  • Colloidal Stability: The PEG layer prevents the aggregation of nanoparticles, ensuring colloidal stability in biological fluids.[2][6]

2.3 The Cyanur Headgroup: A Versatile Conjugation Platform The terminus of the PEG chain is functionalized with a cyanur group, which is derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][8] This heterocyclic aromatic ring is the reactive component of the molecule, designed for the covalent attachment of targeting ligands such as peptides, antibodies, or small molecules.[9] The key feature of the cyanur group is its three electrophilic carbons, each bonded to a chlorine atom. These chlorine atoms can be sequentially substituted by nucleophiles, such as the amine groups on proteins, in a controlled manner.[7][10]

Caption: Molecular components of this compound.

Core Chemical and Physical Properties

The utility of this compound is dictated by its physicochemical properties, which are summarized below.

PropertyValue / DescriptionSignificance in Application
CAS Number 1246304-74-4[9][11]Unique identifier for regulatory and procurement purposes.
Molecular Formula (C₂H₄O)nC₄₇H₈₅Cl₂N₅O₁₀P • NH₄[11]Represents the elemental composition, with 'n' indicating the polydispersity of the PEG chain.
Average Molecular Weight ~2938.47 g/mol [9]Based on the average polydispersity of the PEG2000 chain. Essential for stoichiometric calculations in formulation and conjugation reactions.
Physical Form Solid powder.[8][11]Facilitates handling, weighing, and storage.
Solubility Sparingly soluble in methanol (1-10 mg/ml).[11] It is typically incorporated into formulations via organic solvents like chloroform.Dictates the choice of solvent systems for lipid film preparation and nanoparticle formulation.
Storage Conditions -20°C.[8][11]Critical for maintaining the chemical integrity of the lipid and reactive cyanur group, preventing degradation over time.
Stability Stable for at least one year when stored properly at -20°C.[9]Ensures reproducibility of experiments and the quality of the final product.

The Chemistry of Cyanur-Mediated Conjugation

The cyanur moiety is a powerful tool for bioconjugation due to the chemoselective and thermally controlled reactivity of cyanuric chloride.[7] The three chlorine atoms on the triazine ring can be replaced by nucleophiles (e.g., primary amines, thiols) via nucleophilic aromatic substitution.

3.1 Mechanism of Stepwise Nucleophilic Substitution The reactivity of the chlorine atoms on the cyanuric ring is temperature-dependent. This unique property allows for a controlled, stepwise reaction:

  • First Substitution: Occurs at low temperatures (around 0°C). The first chlorine is readily replaced by a strong nucleophile.

  • Second Substitution: Requires a higher temperature (room temperature) for the second chlorine to be substituted.

  • Third Substitution: Requires even higher temperatures (e.g., 70°C) to replace the final chlorine atom.[7]

In the context of this compound, the molecule is supplied with two remaining chlorine atoms, as one position is already occupied by the linker to the PEG chain. This leaves two positions available for conjugation. Typically, for attaching targeting ligands, the reaction is carried out under conditions that favor monosubstitution to ensure a 1:1 conjugation ratio and avoid cross-linking of ligands. This is usually achieved by performing the reaction under mild basic conditions at room temperature or below.[9]

Conjugation_Mechanism Start DSPE-PEG-Cyanur (Dichlorotriazine) Intermediate Monoconjugated Product (Monochlorotriazine) Start->Intermediate + Nucleophilic Attack (e.g., R-NH2) mild basic pH Ligand Targeting Ligand (with -NH2 or -SH group) Ligand->Intermediate End Targeted Nanoparticle Surface Intermediate->End Incorporation into Lipid Bilayer

Caption: Reaction scheme for ligand conjugation.

Experimental Protocols and Methodologies

4.1 Protocol: Formulation of this compound Modified Liposomes This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method, a widely adopted and robust technique.[12]

Rationale: The thin-film hydration method allows for the homogenous mixing of lipids in an organic solvent, which is then evaporated to form a uniform lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous self-assembly of lipids into bilayer vesicles (liposomes).

Step-by-Step Methodology:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary structural lipid (e.g., soy phosphatidylcholine, SPC), cholesterol, and this compound in a suitable organic solvent such as chloroform.[12] A typical molar ratio might be SPC:Cholesterol:this compound = 60:35:5, though this should be optimized for the specific application.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[12] It is crucial to ensure all solvent is removed to prevent residual toxicity and interference with liposome formation.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any trace amounts of organic solvent.[12]

  • Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This process swells the lipid sheets, which then self-assemble into multilamellar vesicles (MLVs).[12]

  • Size Reduction (Homogenization): To produce smaller, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized. This can be achieved by:

    • Probe Sonication: Intermittent sonication on ice to prevent overheating.[12]

    • Extrusion: Repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for achieving a narrow size distribution.

  • Purification: Remove any unencapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.

4.2 Protocol: Ligand Conjugation to Pre-Formed Liposomes This protocol outlines the covalent attachment of an amine-containing targeting ligand (e.g., a peptide) to the surface of pre-formed this compound liposomes.

Rationale: Conjugating ligands to pre-formed liposomes ensures that the ligand is present only on the exterior surface, which is necessary for target recognition. The reaction conditions are kept mild to preserve the integrity of both the liposome and the biological ligand.

Step-by-Step Methodology:

  • Prepare Buffers: Prepare a conjugation buffer, typically a borate or bicarbonate buffer at a pH of 8.0-9.0. The basic pH is necessary to deprotonate the amine groups of the ligand, increasing their nucleophilicity.

  • Reaction Setup: Mix the pre-formed this compound liposomes with the targeting ligand in the conjugation buffer. The molar ratio of ligand to reactive lipid should be optimized, but a starting point is often a 5- to 10-fold molar excess of the ligand.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The lower temperature can be beneficial for sensitive biological ligands.

  • Quenching: Quench any remaining reactive cyanur groups by adding a small molecule with a primary amine, such as Tris or ethanolamine, to prevent non-specific reactions or aggregation.

  • Purification: Remove the excess, unconjugated ligand and quenching agent from the final immunoliposome product. This is typically achieved using size exclusion chromatography, where the larger liposomes elute first, separated from the smaller ligand molecules.

Experimental_Workflow cluster_Formulation Part 1: Liposome Formulation cluster_Conjugation Part 2: Ligand Conjugation A 1. Dissolve Lipids (SPC, Chol, DSPE-PEG-Cyanur) in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Homogenize (Extrusion/Sonication) C->D E Pre-formed Cyanur-Liposomes D->E F 5. Mix Liposomes with Ligand (e.g., Antibody) in Basic Buffer E->F Proceed to Conjugation G 6. Incubate (2-4h at RT or 4°C overnight) F->G H 7. Quench Reaction (e.g., with Tris) G->H I 8. Purify (Size Exclusion Chromatography) H->I J Final Targeted Liposomes I->J

Caption: Workflow for creating targeted liposomes.

Conclusion

This compound is a highly effective and versatile tool in the development of sophisticated nanomedicines. Its well-defined, three-part structure provides a stable anchor for nanoparticle integration, a biocompatible "stealth" layer for prolonged in vivo circulation, and a reactive handle for the attachment of targeting moieties. The controlled, temperature-dependent reactivity of the cyanur group offers a distinct advantage for bioconjugation, allowing for the creation of precisely engineered drug delivery systems. The protocols and principles outlined in this guide provide a solid foundation for researchers and developers to harness the full potential of this compound in creating the next generation of targeted therapeutics.

References

  • Avanti Polar Lipids. (n.d.). DSPE-PEG(2000) Cyanur. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). DSPE PEG(2000)-N-Cyanine 5.5. Retrieved from [Link]

  • Dash, S., et al. (2018). Functionalization of Gold Nanoparticles with Monosaccharide Mannose. Research Journal of Pharmacy and Technology.
  • Webb, C., et al. (2021). Cyanuric chloride as the basis for compositionally diverse lipids. RSC Advances. Retrieved from [Link]

  • Salkho, N. M., et al. (2018). Synthesis of DSPE-PEG 2000 -CC-ES. ResearchGate. Retrieved from [Link]

  • Miller, C. E., et al. (2011). Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles. Langmuir. Retrieved from [Link]

  • Zhang, L., et al. (2016). Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery. Journal of Controlled Release. Retrieved from [Link]

  • Immordino, M. L., et al. (2006). DSPE-PEG: a distinctive component in drug delivery system. Journal of Controlled Release. Retrieved from [Link]

  • Bulbake, U., et al. (2017). DSPE-PEG: A distinctive component in drug delivery system. Request PDF on ResearchGate. Retrieved from [Link]

  • DC Chemicals. (n.d.). Functionalized Lipids. Retrieved from [Link]

  • Uto, T., et al. (2022). Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater. ACS Omega. Retrieved from [Link]

  • Singh, L., et al. (2016). Schematic of synthesis of DSPE-PEG2000-folate. ResearchGate. Retrieved from [Link]

  • Gu, J., et al. (2025). Deciphering the in vivo fate and biomacromolecular interactions of DSPE-PEG2000. Journal of Controlled Release. Retrieved from [Link]

  • de la Maza, A., & Parra, J. L. (1997). Determination of polyethylene glycol activated with cyanuric chloride in liposomes. Analytical Biochemistry. Retrieved from [Link]

  • Zhao, M., et al. (2016). Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics. Scientific Reports. Retrieved from [Link]

  • Onishi, M., et al. (2021). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. MDPI. Retrieved from [Link]

  • Webb, C., et al. (2021). Cyanuric chloride as the basis for compositionally diverse lipids. RSC Publishing. Retrieved from [Link]

  • Li, W., et al. (2015). Figure 1. Synthesis of DSPE-PEG2000-R8. 3.2. Preparation of liposomes... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102188382A - DSPE-PEG-FA-modified nanometer paclitaxel liposome and preparation method thereof.
  • Nguyen, T. T. L., et al. (2019). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Vietnam Journal of Science and Technology.
  • DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]

  • Rodríguez-Cano, A., et al. (2021). Antibody Conjugation of Nanoparticles as Therapeutics for Breast Cancer Treatment. MDPI. Retrieved from [Link]

  • Pizarro, A., et al. (2024). Advanced electrochemical sensing of cyanuric acid. Talanta.
  • Sharma, A. (2022). What could be the possible ways of converting an organic compound into nanoparticle? ResearchGate. Retrieved from [Link]

  • Lee, S., et al. (2021). Impact of the conjugation of antibodies to the surfaces of polymer nanoparticles on the immune cell targeting abilities. Journal of Nanobiotechnology. Retrieved from [Link]

Sources

Introduction: The Strategic Advantage of DSPE-PEG2000-Cyanur in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action for DSPE-PEG2000-Cyanur Bioconjugation

This guide provides a comprehensive technical overview of the bioconjugation mechanism involving 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (this compound). It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile lipid-PEG conjugate for the surface functionalization of nanocarriers. We will delve into the fundamental chemistry, critical reaction parameters, and practical methodologies to ensure robust and reproducible bioconjugation outcomes.

The convergence of nanotechnology and medicine has led to the development of sophisticated drug delivery systems, with lipid-based nanoparticles (LNPs) and liposomes at the forefront. A critical determinant of their therapeutic efficacy is the ability to functionalize their surface with targeting ligands, such as antibodies, peptides, or aptamers. This is where this compound emerges as a powerful tool.

DSPE-PEG2000 is an amphiphilic polymer-lipid conjugate that spontaneously incorporates into the lipid bilayer of nanoparticles.[1][2] The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor provides stable integration, while the polyethylene glycol (PEG) linker creates a hydrophilic corona. This "stealth" layer reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation half-life.[1][3]

The true versatility of this compound lies in its reactive cyanuric chloride headgroup. This moiety serves as a covalent anchor for a wide array of biomolecules, enabling the creation of targeted nanocarriers.[4][5][6] This guide will elucidate the chemical principles governing this conjugation, empowering researchers to harness its full potential.

The Core Chemistry: Nucleophilic Aromatic Substitution on the s-Triazine Ring

The heart of the this compound conjugation mechanism is a nucleophilic aromatic substitution reaction. The cyanuric chloride group is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. The three chlorine atoms on the triazine ring are susceptible to stepwise replacement by nucleophiles.[7][8]

The reaction proceeds via the attack of an electron-rich nucleophile, typically a primary amine (-NH₂) or a thiol (-SH) group on the target biomolecule, on one of the electron-deficient carbon atoms of the triazine ring. This forms a transient, unstable intermediate, which then collapses, expelling a chloride ion and restoring the aromaticity of the triazine ring.[7]

The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for a degree of control over the substitution. The first chlorine is highly reactive and can be substituted at low temperatures (0-5°C). The second chlorine requires moderate temperatures (room temperature to 50°C) for substitution, while the third requires significantly higher temperatures (above 80°C). This differential reactivity can be exploited for sequential conjugations, although for most bioconjugation applications, the focus is on the highly efficient first substitution.

Caption: Nucleophilic substitution mechanism for this compound conjugation.

Optimizing the Reaction: Critical Parameters and Their Impact

The success of the bioconjugation hinges on the careful control of several key experimental parameters. Understanding their interplay is crucial for achieving high conjugation efficiency while preserving the integrity of the biomolecule.

The Decisive Role of pH

The pH of the reaction buffer is arguably the most critical factor. It directly influences the nucleophilicity of the target functional groups on the biomolecule and the stability of the cyanuric chloride moiety.

  • For Amine Conjugation: The reaction with primary amines is highly pH-dependent. At acidic pH (below 7), primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired reaction.[9] As the pH increases into the alkaline range (pH 8-9.5), the amine becomes deprotonated and thus more nucleophilic, accelerating the rate of conjugation.[10] However, a competing reaction, hydrolysis of the cyanuric chloride, also accelerates at higher pH.[11] Therefore, an optimal pH range of 8.0 to 9.5 is typically recommended to balance efficient aminolysis with minimal hydrolysis.

  • For Thiol Conjugation: Thiol groups (-SH) also exhibit pH-dependent reactivity. The thiolate anion (-S⁻) is the more potent nucleophile. The pKa of cysteine's thiol group is around 8.3-8.6. Therefore, a pH range of 7.0 to 8.5 is generally employed for thiol-maleimide chemistry, and a similar range would be effective for conjugation to cyanuric chloride.

Temperature and Reaction Time: A Balancing Act

As mentioned, the substitution of chlorine atoms on the triazine ring is temperature-sensitive. For the initial, most reactive chlorine, the conjugation can be effectively carried out at temperatures ranging from 4°C to room temperature. Lower temperatures (4°C) can be used to slow down both the conjugation and hydrolysis reactions, which can be advantageous when working with sensitive biomolecules. The reaction time is inversely proportional to the temperature and typically ranges from 2 to 24 hours.

Molar Ratio and Concentration: Driving the Reaction Forward

To favor the conjugation reaction, a molar excess of the this compound relative to the biomolecule is generally used. A starting point is often a 5- to 20-fold molar excess. The optimal ratio will depend on the specific biomolecule and the desired degree of labeling. The concentrations of the reactants also play a role; higher concentrations can increase the reaction rate.

Buffer Selection: Avoiding Competing Nucleophiles

It is imperative to use buffers that do not contain primary amines, such as Tris or glycine. These buffer components will compete with the target biomolecule for reaction with the cyanuric chloride, leading to reduced conjugation efficiency.[12] Suitable buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer.

ParameterRecommended RangeRationale
pH (Amine Conjugation) 8.0 - 9.5Balances amine deprotonation (nucleophilicity) and cyanur hydrolysis.[10][11]
pH (Thiol Conjugation) 7.0 - 8.5Favors the formation of the more nucleophilic thiolate anion.
Temperature 4°C - Room TemperatureControls the reaction rate; lower temperatures can protect sensitive biomolecules.
Reaction Time 2 - 24 hoursDependent on temperature and desired conjugation efficiency.
Molar Ratio (this compound:Biomolecule) 5:1 to 20:1Drives the reaction towards product formation.
Buffer System Phosphate, Borate, CarbonateAvoids competing nucleophiles like primary amines found in Tris or glycine buffers.[12]

Experimental Workflow: From Nanoparticle Formulation to Purified Conjugate

A typical experimental workflow for the bioconjugation of a targeting ligand to a lipid nanoparticle using this compound involves several key stages:

G cluster_workflow Bioconjugation Workflow A 1. Nanoparticle Formulation (Incorporate this compound) B 2. Buffer Exchange (To optimal conjugation pH) A->B Prepare for conjugation C 3. Addition of Biomolecule (e.g., Antibody, Peptide) B->C Initiate reaction D 4. Incubation (Controlled Temperature and Time) C->D Allow conjugation to proceed E 5. Quenching (Optional) (Add excess amine, e.g., Tris) D->E Stop the reaction F 6. Purification (e.g., SEC, Dialysis) E->F Remove unreacted components G 7. Characterization (Size, Zeta Potential, Conjugation Efficiency) F->G Validate the final product

Caption: A typical experimental workflow for this compound bioconjugation.

Step-by-Step Protocol for Amine Conjugation
  • Nanoparticle Formulation: Prepare lipid nanoparticles incorporating this compound at the desired molar percentage using a standard method such as thin-film hydration or microfluidics.

  • Buffer Exchange: Purify the nanoparticles from any organic solvents and exchange the external buffer with a suitable conjugation buffer (e.g., 0.1 M sodium borate, pH 8.5) using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the conjugation buffer.

  • Conjugation Reaction: Add the biomolecule solution to the nanoparticle suspension at the desired molar ratio.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-24 hours with gentle mixing.

  • Quenching (Optional): To stop the reaction and cap any unreacted cyanur groups, a quenching buffer containing a high concentration of a primary amine (e.g., 100 mM Tris-HCl, pH 8.0) can be added.

  • Purification: Remove unreacted biomolecules and byproducts by SEC, dialysis, or centrifugation-based methods.

  • Characterization: Analyze the final conjugate for size, polydispersity, zeta potential, and conjugation efficiency.

Characterization of the Conjugate: Validating Success

Thorough characterization is essential to confirm successful conjugation and to ensure the quality and reproducibility of the final product.

Analytical TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)To assess changes in particle size and size distribution post-conjugation.
Zeta Potential Analysis Surface ChargeTo detect changes in the surface charge of the nanoparticles after ligand attachment.
Gel Electrophoresis (e.g., SDS-PAGE) Molecular Weight ShiftTo visualize the increase in molecular weight of the conjugated protein/peptide.[13]
Chromatography (e.g., HPLC, FPLC) Elution ProfileTo separate the conjugate from unreacted components and quantify conjugation efficiency.[14]
Spectroscopy (e.g., UV-Vis, Fluorescence) Absorbance or EmissionTo quantify the amount of conjugated biomolecule if it has a suitable chromophore or fluorophore.
Nuclear Magnetic Resonance (NMR) Chemical ShiftsTo provide detailed structural information and confirm covalent bond formation.[1][2]

Conclusion: A Robust Platform for Targeted Nanomedicine

This compound offers a reliable and versatile platform for the covalent attachment of targeting moieties to the surface of lipid-based nanoparticles. By understanding the underlying principles of nucleophilic aromatic substitution and carefully controlling key reaction parameters such as pH, temperature, and stoichiometry, researchers can achieve high conjugation efficiencies. The methodologies and insights provided in this guide serve as a foundation for the rational design and development of next-generation targeted drug delivery systems with enhanced therapeutic potential.

References

  • Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics. National Institutes of Health. Available at: [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. Available at: [Link]

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate. Available at: [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Royal Society of Chemistry. Available at: [Link]

  • Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. MDPI. Available at: [Link]

  • Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. Semantic Scholar. Available at: [Link]

  • Liposomes surface conjugated with human hemoglobin target delivery to macrophages. National Institutes of Health. Available at: [Link]

  • Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides. Erowid. Available at: [Link]

  • Functionalized Lipids. DC Chemicals. Available at: [Link]

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  • Pharmacokinetic Evaluation of a DSPE-PEG 2000 Micellar Formulation of Ridaforolimus in Rat. MDPI. Available at: [Link]

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Physical and chemical properties of cyanur functionalized PEG lipids.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Cyanur-Functionalized PEG Lipids

Abstract

Cyanur-functionalized Polyethylene Glycol (PEG) lipids represent a class of highly versatile amphiphilic molecules that are pivotal in the field of advanced drug delivery and nanomedicine. By integrating a lipid anchor for membrane insertion, a PEG spacer for biocompatibility and steric stabilization, and a reactive cyanuric chloride headgroup for covalent conjugation, these lipids serve as a powerful platform for the development of targeted and multifunctional nanoparticles. This technical guide provides a comprehensive exploration of the core chemical principles, physical behaviors, and critical characterization methodologies for cyanur-functionalized PEG lipids. We will delve into their synthesis and reactivity, their self-assembly into supramolecular structures, and the analytical techniques required to validate their structure and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful molecular tools for creating next-generation therapeutic and diagnostic agents.

The Molecular Architecture: A Tripartite Design for Functionality

The efficacy of a cyanur-functionalized PEG lipid arises from the synergistic interplay of its three distinct molecular components: the lipid anchor, the PEG spacer, and the cyanuric chloride core.

Deconstructing the Components
  • The Lipid Anchor: Typically a phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), this hydrophobic portion of the molecule is responsible for its spontaneous insertion and stable anchoring within the lipid bilayer of liposomes or the lipid shell of lipid nanoparticles (LNPs). The length and saturation of the acyl chains influence the rigidity of the membrane and the residency time of the PEG-lipid within the nanoparticle.[1]

  • The PEG Spacer: The polyethylene glycol chain is a hydrophilic, flexible, and biocompatible polymer. When incorporated into a nanoparticle surface, it creates a hydrated layer that provides a "stealth" characteristic, sterically hindering the adsorption of opsonin proteins. This effect reduces recognition and clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the nanoparticle in vivo.[2][][4]

  • The Cyanuric Chloride Core: This heteronuclear aromatic triazine ring is the lynchpin for functionalization.[5] Derived from 2,4,6-trichloro-1,3,5-triazine, it serves as a highly versatile and chemoselective linker.[6]

The Cyanuric Chloride Core: A Hub for Covalent Conjugation

Cyanuric chloride is renowned for the thermally controlled, sequential reactivity of its three chlorine atoms.[6] Each carbon-chlorine bond is susceptible to nucleophilic aromatic substitution, but the reactivity decreases with each substitution. This unique property allows for a controlled, stepwise conjugation strategy:

  • First Substitution (0-4 °C): The first chlorine is highly reactive and can be readily displaced by a nucleophile, such as the primary amine of an amine-terminated PEG-lipid.

  • Second Substitution (Room Temperature): The second chlorine requires more energy to be displaced, typically reacting with nucleophiles at ambient temperatures.

  • Third Substitution (>70 °C): The final chlorine is the least reactive and requires elevated temperatures for substitution.

This tiered reactivity is the foundation of the molecule's utility, allowing for the initial attachment of the PEG-lipid, leaving two remaining chlorine atoms as reactive handles for the subsequent, post-formulation attachment of targeting ligands, imaging agents, or other functional moieties.[5][6][7]

Figure 1: Molecular architecture of a cyanur-functionalized PEG lipid. cluster_cyanur Functional Headgroup Lipid Hydrophobic Acyl Chains (Membrane Integration) PEG Polyethylene Glycol Chain (Biocompatibility, Stealth Properties) Lipid->PEG Cyanur Cyanuric Chloride Core (Reactive Conjugation Hub) PEG->Cyanur Cl1 Cl Cyanur->Cl1 Cl2 Cl Cyanur->Cl2

Caption: Core components of a cyanur-functionalized PEG lipid.

Chemical Properties and Synthesis

The chemical utility of these lipids is centered on the controlled synthesis and subsequent reactivity of the cyanur headgroup.

Synthesis Strategy: Creating the Dichlorotriazine Moiety

The most common and practical synthetic route involves the mono-substitution of cyanuric chloride with a pre-formed, amine-terminated PEG-lipid (e.g., DSPE-PEG-NH2). This approach preserves the maximum reactivity for later conjugation steps.

The reaction is a nucleophilic aromatic substitution where the amine group of the PEG-lipid displaces one chlorine atom on the triazine ring.[5][7] To ensure mono-substitution and prevent cross-linking, the reaction is performed at low temperatures (typically 0-4 °C) and often involves the slow addition of the PEG-lipid solution to a solution containing an excess of cyanuric chloride. The resulting product, such as DSPE-PEG(2000) Cyanur, is a dichlorotriazine derivative.[8][9]

Figure 2: Synthesis workflow for cyanur-functionalized PEG lipids. reactant1 DSPE-PEG-NH2 Amine-terminated PEG-Lipid conditions Slow Addition 0-4 °C Inert Solvent (e.g., DCM) reactant1->conditions reactant2 Cyanuric Chloride (C3N3Cl3) reactant2->conditions product DSPE-PEG-Cyanur Dichlorotriazine Derivative + HCl conditions->product Nucleophilic Aromatic Substitution

Caption: General workflow for synthesizing cyanur-functionalized PEG lipids.

The Chemistry of Functionalization

With two remaining chlorine atoms, the DSPE-PEG-Cyanur molecule is primed for further conjugation. These chlorines can be sequentially displaced by a wide range of nucleophiles, most commonly the primary amines found in peptides, proteins, and targeting ligands.[9][10] The reaction is typically performed under mild basic conditions (pH 7-9) to deprotonate the incoming nucleophile, enhancing its reactivity.[11] This allows for the covalent attachment of biomolecules to the surface of a pre-formed nanoparticle, a significant advantage for payloads that are sensitive to the harsh conditions sometimes used during nanoparticle formulation.

Stability and Degradation

The linkages within the cyanur-functionalized PEG lipid are generally stable. The amide or ether bond connecting the PEG to the lipid and the amine linkage connecting the PEG to the triazine ring are robust under physiological conditions. The triazine ring itself is highly stable due to its aromatic character.[12] However, the carbon-chlorine bonds are susceptible to hydrolysis over time, particularly at non-neutral pH, which can lead to a loss of reactivity. Therefore, these lipids should be stored in a dry, inert environment, typically at -20°C, to maintain their conjugation potential.[8][13]

Physical Properties and Self-Assembly

The amphiphilic nature of these molecules dictates their behavior in aqueous environments, leading to the formation of organized nanostructures that are the basis for drug delivery vehicles.

Self-Assembly in Aqueous Media

Driven by the hydrophobic effect, the lipid tails of cyanur-functionalized PEG lipids seek to minimize their contact with water, while the large, hydrophilic PEG-cyanur headgroup remains solvated. This leads to their spontaneous self-assembly into supramolecular structures such as micelles or their incorporation into the lipid bilayers of liposomes.[14][15][16] When included in a lipid formulation, they orient themselves with their lipid tails embedded in the hydrophobic core of the nanoparticle membrane and the PEG-cyanur portion extending into the aqueous exterior.

Impact on Nanoparticle Characteristics

The inclusion of cyanur-functionalized PEG lipids in a nanoparticle formulation has a profound impact on its physicochemical properties.

  • Size and Stability: The large PEG headgroup provides steric hindrance that prevents nanoparticle aggregation, leading to improved colloidal stability.[17] The percentage of PEG-lipid included in a formulation can influence the final particle size and must be optimized.[18] Formulations containing these lipids have been shown to form stable nanoparticles for at least one month.[6][19]

  • Surface Charge (Zeta Potential): The PEG layer effectively shields the surface charge of the underlying nanoparticle core. This results in a near-neutral zeta potential, which further contributes to stability and helps evade rapid clearance in vivo.[2]

  • Encapsulation: While essential for stability, a dense PEG shield can sometimes hinder cellular uptake in vitro.[2] The ratio of functionalized to non-functionalized PEG-lipids can be tuned to balance stability with biological activity.[20]

Summary of Physicochemical Properties

The following table summarizes typical properties of lipid nanoparticles formulated with DSPE-PEG(2000) Cyanur. Actual values are dependent on the full lipid composition, drug load, and formulation method.

PropertyTypical Value RangeSignificance
Particle Size (Z-average) 80 - 150 nmInfluences biodistribution, cellular uptake, and circulation time.[1][2]
Polydispersity Index (PDI) < 0.2A measure of the size distribution homogeneity; lower values are desirable.[2]
Zeta Potential -10 mV to +5 mVIndicates surface charge; near-neutral values suggest effective PEG shielding.[2]
Encapsulation Efficiency > 90%High encapsulation is critical for effective delivery of the therapeutic payload.[2]

A Practical Guide to Characterization

Rigorous analytical characterization is essential to ensure the quality, purity, and functionality of both the lipid molecule and the final nanoparticle formulation.

Structural Verification of the Lipid

Protocol 1: NMR Spectroscopy for Structural Confirmation Nuclear Magnetic Resonance (NMR) is used to confirm the covalent structure of the synthesized lipid.

  • Sample Preparation: Dissolve 5-10 mg of the lipid in a deuterated solvent such as chloroform-d (CDCl3).

  • Acquisition: Acquire a 1H NMR spectrum.

  • Analysis: Identify characteristic peaks corresponding to:

    • Alkyl chain protons of the DSPE tail (δ ~0.8-2.5 ppm).

    • The repeating ethylene oxide units of the PEG backbone (a large singlet at δ ~3.64 ppm).[21]

    • Protons on the triazine ring, if any are present after conjugation. The absence of easily identifiable triazine protons in the starting material is expected.

Protocol 2: HPLC with Charged Aerosol Detection (CAD) for Purity Assessment Since PEG and lipids lack strong UV chromophores, HPLC coupled with a universal detector like CAD or an Evaporative Light Scattering Detector (ELSD) is the gold standard for purity analysis.[11][22][23]

  • System: An HPLC system equipped with a C8 or C18 reversed-phase column and a CAD/ELSD detector.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% TFA).

  • Injection: Inject a solution of the lipid dissolved in the mobile phase.

  • Analysis: The resulting chromatogram should show a major peak for the desired product. Purity is calculated based on the relative peak area. This method can effectively separate the final product from unreacted starting materials like DSPE-PEG-NH2.

Characterization of the Final Nanoparticle

Protocol 3: Dynamic Light Scattering (DLS) for Size and Stability DLS is the primary technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in solution.[6]

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to an optimal concentration to avoid multiple scattering effects.

  • Measurement: Place the sample in the instrument and measure the intensity of scattered light fluctuations.

  • Analysis: The software calculates the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI). For stability studies, measurements are repeated over time (e.g., 1, 7, 30 days) at a defined storage temperature.

Protocol 4: Quantifying Cyanur-PEG-Lipid Incorporation A spectrophotometric method can be used to quantify the amount of cyanur-activated PEG incorporated into liposomes.[24]

  • Sample Disruption: Disrupt the liposome structure by adding a solvent mixture like CHCl3/MeOH (1/8, v/v). This solubilizes the lipids and makes the triazine ring accessible.

  • UV Measurement: Measure the absorbance of the solution at 234 nm. The triazine ring of the cyanuric chloride has a distinct absorbance peak at this wavelength.

  • Quantification: Use a standard curve prepared with known concentrations of the cyanur-functionalized PEG lipid to determine the concentration in the sample.

Figure 3: Comprehensive characterization workflow. cluster_lipid_char Lipid Characterization cluster_lnp_char Nanoparticle Characterization start Cyanur-Functionalized PEG Lipid nmr 1H NMR (Structural ID) start->nmr hplc HPLC-CAD/ELSD (Purity) start->hplc ms Mass Spec (MW Distribution) start->ms formulation Formulate into LNP nmr->formulation hplc->formulation ms->formulation lnp Lipid Nanoparticle (LNP) formulation->lnp dls DLS (Size, PDI, Stability) lnp->dls zeta Zeta Potential (Surface Charge) lnp->zeta uv_quant UV Spec (234 nm) (Quantification) lnp->uv_quant

Caption: Workflow for lipid and nanoparticle characterization.

Conclusion

Cyanur-functionalized PEG lipids are sophisticated molecular constructs that offer an exceptional degree of control and versatility for the design of nanoparticle-based therapeutics. Their unique chemical architecture allows for robust nanoparticle stabilization via the PEG chain while providing a reactive hub for the covalent attachment of a vast array of functional molecules. A thorough understanding of their chemical properties, physical self-assembly behavior, and the appropriate analytical methods for their characterization is paramount for any researcher aiming to translate these powerful tools from the laboratory bench to clinical applications. By mastering the principles outlined in this guide, scientists can fully exploit the potential of this platform to develop safer, more effective, and highly targeted drug delivery systems.

References

  • Nardo, D., Akers, C. M., Cheung, N. E., Isom, C. M., Spaude, J. T., Pack, D. W., & Venditto, V. J. (2021). Cyanuric chloride as the basis for compositionally diverse lipids. RSC Advances, 11(40), 24847–24855. [Link]

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  • Bains, A., & Sharma, S. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. ResearchGate. [Link]

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  • Nardo, D., Akers, C. M., Cheung, N. E., Isom, C. M., Spaude, J. T., Pack, D. W., & Venditto, V. J. (2021). Cyanuric chloride as the basis for compositionally diverse lipids. RSC Publishing. [Link]

  • de la Maza, A., & Parra, J. L. (1997). Determination of polyethylene glycol activated with cyanuric chloride in liposomes. Analytical Biochemistry, 252(2), 295–299. [Link]

  • Smolin, J. A., & Rapoport, L. (1959). Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines. Journal of Organic Chemistry, 24(11), 1651–1654. [Link]

  • Kim, M., Wilson, J., Al-Cobo, A., Al-Ghananeem, A., & Meade, T. (2024). Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment. bioRxiv. [Link]

  • Guetschow, E., & Kennedy, P. (n.d.). Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. Avanti Polar Lipids. [Link]

  • Li, Y., et al. (2014). Self-assembly of core-polyethylene glycol-lipid shell (CPLS) nanoparticles and their potential as drug delivery vehicles. Nanoscale, 6(15), 8679-8690. [Link]

  • Nardo, D., et al. (2021). Cyanuric chloride as the basis for compositionally diverse lipids. ResearchGate. [Link]

  • Wang, J. X., et al. (2017). Cholesterol–PEG comodified poly (N-butyl) cyanoacrylate nanoparticles for brain delivery: in vitro and in vivo evaluations. Pharmaceutical Development and Technology, 22(6), 735-743. [Link]

  • Yu, M. K., et al. (2011). Self-assembly of phospholipid-PEG coating on nanoparticles through dual solvent exchange. Small, 7(18), 2637-2643. [Link]

  • Tsvetkova, Y., et al. (2017). Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of Cationic Liposome–DNA Complexes. Bioconjugate Chemistry, 28(4), 1046-1057. [Link]

  • Fomina, M. V., et al. (2022). Peg derivatives for the synthesis of water-soluble cyanine dye CY5. ResearchGate. [Link]

  • Nardo, D. (2020). Synthesis and application of cyanuric chloride lipids for peptide presentation. NIH Grant. [Link]

  • LookChem. (n.d.). CYANURIC CHLORIDE. LookChem. [Link]

  • Okeyoshi, K., et al. (2018). Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater. ACS Omega, 3(12), 18360-18366. [Link]

  • Lin, H. K., & Lin, Y. C. (2015). Self-assembled lipid nanostructures encapsulating nanoparticles in aqueous solution. Soft Matter, 11(3), 434-441. [Link]

  • ResearchGate. (n.d.). PEG lipid characterization. ResearchGate. [Link]

  • Li, H., et al. (2024). Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles. Nanoscale. [Link]

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  • Weiss, F., et al. (2023). PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs. Pharmaceutics, 15(10), 2465. [Link]

  • Kang, J. S., et al. (2009). Analytical Measurement of PEGylated Molecules. Methods in Enzymology, 463, 403-421. [Link]

  • Jain, T. K., et al. (2011). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Journal of Nanoscience and Nanotechnology, 11(9), 7622-7629. [Link]

  • Jain, T. K., et al. (2011). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. PMC. [Link]

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An In-depth Technical Guide to the Solubility of DSPE-PEG2000-cyanur in Methanol and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (DSPE-PEG2000-cyanur) is a highly specialized PEGylated lipid that has become an indispensable tool in the field of drug delivery and nanomedicine.[1][2] Its unique architecture, combining a hydrophobic distearoyl phosphatidylethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer of 2000 Da, and a reactive cyanuric chloride (cyanur) functional group, enables the creation of long-circulating stealth liposomes and lipid nanoparticles (LNPs).[1][3] The cyanur moiety serves as a versatile conjugation site for attaching targeting ligands such as peptides and antibodies under mild basic conditions.[2]

The successful formulation of these advanced drug delivery systems is critically dependent on the precise handling and dissolution of its constituent components. Understanding the solubility characteristics of this compound is, therefore, a foundational requirement for any researcher in this field. This guide provides a comprehensive overview of the solubility of this compound in methanol and other common organic solvents, offering field-proven insights and detailed protocols to ensure reproducible and optimal results in your research and development endeavors.

The Molecular Determinants of this compound Solubility

The solubility of this compound is a complex interplay of its three distinct chemical moieties:

  • DSPE Anchor: The two long, saturated stearoyl acyl chains of the DSPE lipid make this portion of the molecule highly hydrophobic. This lipid anchor is responsible for its affinity for nonpolar organic solvents and its ability to integrate into lipid bilayers.

  • PEG2000 Spacer: The polyethylene glycol chain is a flexible, hydrophilic polymer.[4] This component enhances the water solubility of the molecule and provides the "stealth" characteristics to nanoparticles, reducing clearance by the immune system.[3][4] The length of the PEG chain significantly influences solubility, with longer chains generally improving solubility in polar solvents.[5]

  • Cyanur Functional Group: Cyanuric chloride is a triazine derivative. The solubility of cyanuric acid itself in organic solvents is quite limited.[6][7][8] It is sparingly soluble in ethanol and insoluble in cold methanol.[7][8] This inherent low solubility of the cyanur group can impact the overall solubility of the conjugate, particularly in certain alcohols.

The overall amphiphilic nature of this compound dictates its solubility profile, making it soluble in a range of solvents from polar to nonpolar, though the specific end-group chemistry plays a crucial role.

Quantitative Solubility Data

Precise quantitative solubility data for complex conjugates like this compound can be sparse and dependent on experimental conditions such as temperature and material purity. However, based on available technical data sheets and analogous compounds, we can compile a useful summary.

SolventSolubility (mg/mL)Notes and Considerations
Methanol 1 - 10 (Sparingly soluble) [1][9]The limited solubility is likely influenced by the cyanur moiety. Gentle warming may improve dissolution.
ChloroformSolubleOften used as a co-solvent with methanol for complete dissolution of lipids.[10][11]
Chloroform:Methanol (e.g., 85:15 v/v)~5 (for DSPE-PEG2000-COOH)[12]Co-solvent systems are highly effective for dissolving amphiphilic lipids.
Ethanol~20 (for DSPE-PEG2000-amine)[13][14]Generally a good solvent for DSPE-PEG derivatives.
Dimethylformamide (DMF)~11 (for DSPE-PEG2000-amine)[13][14]A polar aprotic solvent that can be effective.
Dimethyl sulfoxide (DMSO)Variable; often requires heating[15]Solubility can be limited for some DSPE-PEG derivatives. DSPE-PEG2000-COOH is reported as insoluble.[12]
WaterForms micelles or suspensions[16]While the PEG chain imparts hydrophilicity, the DSPE anchor prevents true molecular dissolution, leading to self-assembly.[16] Heating can aid in dispersion.[16]

Experimental Protocol for the Dissolution of this compound

This protocol provides a robust and validated method for the dissolution of this compound, typically as a preliminary step for the thin-film hydration method of liposome or LNP preparation.

Materials and Equipment:
  • This compound (solid powder)

  • Chloroform, ACS grade or higher

  • Methanol, ACS grade or higher

  • Round-bottom flask

  • Inert gas (e.g., argon or nitrogen)

  • Vortex mixer

  • Water bath sonicator

  • Rotary evaporator

Step-by-Step Methodology:
  • Pre-analysis and Weighing:

    • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

    • Accurately weigh the desired amount of the solid lipid in a clean, dry round-bottom flask.

  • Solvent Addition:

    • To the flask containing the lipid, add a sufficient volume of a chloroform:methanol co-solvent mixture (a 2:1 or 3:1 v/v ratio is a good starting point). The final concentration should be within the soluble range, for instance, 1-5 mg/mL.

    • Causality Explanation: A co-solvent system is employed to effectively solvate both the hydrophobic DSPE tail (chloroform) and the more polar PEG-cyanur headgroup (methanol), ensuring complete molecular dissolution and preventing the formation of aggregates.

  • Dissolution Enhancement:

    • Gently swirl the flask to wet the powder.

    • Vortex the mixture for 1-2 minutes.

    • If dissolution is not complete, sonicate the flask in a water bath for 5-10 minutes at room temperature. Gentle warming (to 30-40°C) can be applied if necessary, but avoid excessive heat which could potentially degrade the lipid.

    • Visually inspect the solution against a dark background to ensure it is clear and free of any particulate matter.

  • Inert Gas Purging:

    • Once fully dissolved, purge the solution with an inert gas like argon or nitrogen for a few minutes.[13]

    • Causality Explanation: This step is crucial to displace oxygen from the solvent and the headspace of the flask, minimizing the risk of lipid oxidation, which can compromise the integrity and stability of the final formulation.

  • Use or Storage:

    • The resulting stock solution can be used immediately for the next steps of your formulation process (e.g., mixing with other lipids for thin-film hydration).[10]

    • If short-term storage is required, store the solution tightly sealed at -20°C under an inert atmosphere. For long-term storage, it is best to store the material as a dry powder at -20°C.[1]

Self-Validating System:

This protocol is self-validating through the visual confirmation of a clear, particulate-free solution at step 3. The formation of a uniform, transparent lipid film after solvent evaporation in subsequent steps further validates the initial complete dissolution.

Visualization of the Dissolution Workflow

The following diagram illustrates the key decision points and processes in the dissolution protocol.

DissolutionWorkflow This compound Dissolution Workflow start Start: Weigh solid this compound add_solvent Add Chloroform:Methanol Co-solvent start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex check_dissolution Visually inspect for clarity vortex->check_dissolution sonicate Sonicate in water bath (5-10 min) check_dissolution->sonicate Particulates Present purge Purge with Inert Gas (Argon/Nitrogen) check_dissolution->purge Completely Dissolved warm Gentle warming (optional, <40°C) sonicate->warm warm->check_dissolution end End: Clear Stock Solution Ready for Use purge->end

Caption: A flowchart of the experimental workflow for dissolving this compound.

Conclusion

The solubility of this compound is a critical parameter that dictates the success of lipid nanoparticle formulation. While sparingly soluble in pure methanol, its dissolution is readily achieved using a chloroform:methanol co-solvent system.[1][9] The methodology outlined in this guide, which incorporates mechanical agitation, sonication, and an inert atmosphere, provides a reliable and reproducible path to obtaining a fully dissolved, stable stock solution. By understanding the underlying chemical principles and adhering to this validated protocol, researchers can confidently advance their work in developing next-generation targeted drug delivery systems.

References

  • Avanti Polar Lipids. (n.d.). DSPE-PEG(2000) Cyanur | 1246304-74-4. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). DSPE PEG 2000 Carboxylic Acid. Retrieved from [Link]

  • Shochem. (2025). What are the solubility characteristics of different PEG derivatives?. Retrieved from [Link]

  • WebQC. (n.d.). Properties of substance: cyanuric acid. Retrieved from [Link]

  • ResearchGate. (2018). How to dissolve PEG-lipid conjugate (eg. DSPE-PEG) in water?. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Cyanuric acid. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. Retrieved from [Link]

  • ChemWhat. (n.d.). Cyanuric acid CAS#: 108-80-5. Retrieved from [Link]

  • ACS Publications. (n.d.). PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Long-Term Stability and Storage of DSPE-PEG2000-Cyanur

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Bifunctional Linker in Targeted Therapeutics

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (DSPE-PEG2000-cyanur) represents a cornerstone lipid excipient in the development of advanced drug delivery systems, particularly in the realm of targeted lipid nanoparticles (LNPs). Its unique architecture, comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor for stable integration into lipid bilayers, a biocompatible polyethylene glycol (PEG) spacer for steric stabilization, and a reactive cyanuric chloride (cyanur) headgroup, enables the covalent conjugation of targeting ligands such as antibodies and peptides.[1][2] This functionality is pivotal for directing therapeutic payloads to specific cell populations, thereby enhancing efficacy and minimizing off-target effects.

However, the very feature that makes this compound so valuable—its reactive dichlorotriazine moiety—is also its principal vulnerability. The long-term stability of this reagent is not a trivial matter of storage temperature; it is a complex interplay of its inherent chemical liabilities and its physical environment. A failure to appreciate these nuances can lead to the unwitting use of a hydrolyzed, and thus inert, reagent, resulting in failed conjugations, inconsistent batch-to-batch production of targeted LNPs, and the loss of valuable research time and resources.

This guide moves beyond simplistic storage instructions. As field-application scientists and drug development professionals, our goal is to build robust, reproducible processes. That begins with a foundational understanding of the molecule itself. Herein, we will dissect the causal mechanisms behind the degradation of this compound and provide a framework for storage, handling, and verification protocols that ensure its continued reactivity and integrity from the moment of receipt to its final application.

Section 1: Molecular Architecture and Inherent Instabilities

To control stability, one must first understand the points of failure. The this compound molecule can be deconstructed into two key domains, each with distinct contributions to its overall behavior.

The DSPE-PEG Backbone: A Foundation of Physical Stability

The DSPE-PEG component provides the physical robustness of the molecule. The two saturated 18-carbon stearoyl chains of DSPE confer a high lipid phase transition temperature (Tm), which for pure DSPE is approximately 74°C.[3] This high Tm means that at recommended storage temperatures, the lipid core of any self-assembled structures (like micelles) or the lipid anchor itself is in a solid or glassy state. This state significantly reduces the mobility and desorption rate of individual lipid molecules from a nanoparticle formulation, contributing to greater kinetic stability.[3] The PEG2000 chain further enhances this by providing a hydrophilic, sterically-hindering corona that imparts "stealth" characteristics to nanoparticles in vivo and improves colloidal stability in solution.[4][5][6] While this backbone is generally stable, the ester linkages in the phosphoglycerol group can be susceptible to hydrolysis under extreme pH conditions, a secondary concern compared to the reactive headgroup.

The Cyanur Moiety: The Epicenter of Chemical Reactivity and Degradation

The functional utility of this compound is derived entirely from the two reactive chlorine atoms on its 1,3,5-triazine ring. These chlorines are excellent leaving groups, readily displaced by nucleophiles such as the primary amines found in the lysine residues of proteins. However, an even more ubiquitous nucleophile threatens the molecule's integrity: water.

The Primary Degradation Pathway: Irreversible Hydrolysis

The principal mechanism of degradation for this compound is the irreversible, stepwise hydrolysis of the chlorine atoms on the cyanuric chloride ring.[7][8][9] This reaction replaces the chlorine atoms with hydroxyl groups, rendering the molecule incapable of forming covalent bonds with targeting ligands. The final hydrolysis product is the unreactive cyanuric acid derivative.[9][10]

This hydrolysis is critically dependent on several factors:

  • Temperature: The rate of hydrolysis is highly temperature-dependent. A suspension of cyanuric chloride in ice water (0°C) is relatively stable for up to 12 hours, but at 30°C, over 40% can be hydrolyzed within a single hour.[8][9] This underscores why low-temperature storage is non-negotiable.

  • pH: The reaction mechanism is pH-dependent. In acidic to neutral conditions (pH ≤ 6), the hydrolysis proceeds via an SN1 mechanism and the rate is largely independent of pH.[7][9] However, in alkaline conditions (pH ≥ 7), the mechanism shifts to SN2, and the hydrolysis rate increases significantly with pH.[7][9] This makes the molecule particularly vulnerable in basic buffers.

The diagram below illustrates this critical degradation pathway.

cluster_0 Degradation Pathway of Cyanur Moiety cluster_1 Consequence A Active this compound (Dichlorotriazine) B First Hydrolysis Product (Monochloro-monohydroxy-triazine) A->B + H₂O - HCl C Final Hydrolysis Product (Dihydroxy-triazine / Cyanuric Acid Derivative) B->C + H₂O - HCl D Loss of Reactivity (Cannot conjugate to ligands) C->D

Fig 1. Hydrolytic degradation of the cyanur headgroup.

Section 2: Quantitative Stability Data and Storage Recommendations

Adherence to strict storage protocols is the most effective strategy for maximizing the shelf-life of this compound. The recommendations below are synthesized from manufacturer datasheets and the underlying chemical principles of hydrolysis kinetics.

Data Summary: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or below Drastically reduces the rate of hydrolysis.[1][11][12] The glassy state of the lipid anchor at this temperature may further enhance stability.
Atmosphere Dry, Inert Gas (Argon or Nitrogen) Minimizes exposure to atmospheric moisture, a key reactant in the degradation pathway.
Light Protect from Light (Amber Vial) Standard best practice for complex organic molecules to prevent potential photo-degradation.[12]
Form Solid / Lyophilized Powder Maximizes stability by removing water, the solvent required for hydrolysis.

Note on Shelf-Life: There is some variance in stated stability among suppliers, with some indicating a shelf-life of at least one year[1] and others suggesting four years or more under ideal conditions.[11] This variability highlights the importance of in-house quality control and treating the stated shelf-life as a guideline that is contingent upon impeccable storage and handling.

Section 3: Validated Protocols for Storage, Handling, and Use

The following protocols are designed to be self-validating systems, minimizing the risk of degradation at each step.

Protocol 1: Receipt and Long-Term Storage of Solid this compound
  • Immediate Inspection & Storage: Upon receipt, immediately transfer the manufacturer's vial to a -20°C (or -80°C for maximum security) freezer. Do not leave the package at room temperature. The product is typically shipped on ice packs, and this cold chain should be maintained.[11]

  • Environment Control: Store the vial within a secondary container that includes a desiccant (e.g., a small freezer-safe box with silica gel packs). For ultimate protection, place the freezer box inside a sealed bag that has been flushed with an inert gas like argon or nitrogen.

  • Aliquoting Strategy: If the entire amount will not be used at once, it is critical to aliquot the powder upon first use to avoid repeated warming/cooling cycles and moisture ingress into the primary container.

    • Allow the vial to equilibrate to room temperature in a desiccator for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Perform the aliquoting in a controlled environment with low humidity, such as a glove box or a benchtop space flushed with dry nitrogen.

    • Weigh the desired amounts into pre-tared, amber glass vials with PTFE-lined screw caps.

    • Flush the headspace of each new aliquot vial with inert gas before sealing tightly.

    • Return all aliquots and the main stock vial to the -20°C freezer in the desiccated secondary container.

Protocol 2: Preparation and Storage of Stock Solutions

While storing the material as a solid is strongly preferred, the preparation of a stock solution in an anhydrous organic solvent (e.g., chloroform, dichloromethane) is sometimes necessary.

  • Solvent Choice: Use only high-purity, anhydrous grade solvents. Ensure the solvent is stored over molecular sieves to maintain dryness.

  • Preparation: Bring the aliquoted solid to room temperature in a desiccator as described above. Dissolve the solid in the anhydrous solvent to the desired concentration.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial with a PTFE-lined cap. Wrap the cap junction with parafilm for an extra barrier against moisture.

  • Shelf-Life: Be aware that stability in solution, even in anhydrous organic solvents, will be lower than in the solid state due to increased molecular mobility. A stock solution should be considered for short-term use, and its purity should be re-verified if stored for an extended period (e.g., >1-2 months).

Protocol 3: Lyophilization for Ultimate Long-Term Stability

For researchers preparing their own this compound or wishing to store it in a custom formulation, lyophilization (freeze-drying) is the gold standard. It effectively removes water, halting the hydrolysis pathway.

  • Initial Dissolution: Dissolve the lipid in a suitable solvent system that can be lyophilized, such as a mixture of tertiary butanol and water.

  • Freezing: Rapidly freeze the solution using a shell-freezing technique in a dry ice/acetone bath or by placing it in a -80°C freezer. This promotes the formation of a porous solid ideal for sublimation.

  • Primary Drying (Sublimation): Place the frozen sample on a pre-chilled lyophilizer and apply a deep vacuum (e.g., <100 mTorr). The shelf temperature should be kept low (e.g., -10°C) to ensure the sample remains frozen while the solvent sublimes.

  • Secondary Drying (Desorption): After all the ice has sublimed, gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining the vacuum to remove any residual, bound water molecules.

  • Backfilling and Sealing: Once drying is complete, backfill the lyophilizer chamber with a dry, inert gas (argon or nitrogen) before stoppering or sealing the vials. This prevents re-exposure to atmospheric moisture. The resulting fluffy, lyophilized cake is maximally stable.[13]

Section 4: Quality Control Workflow for Stability Assessment

Visual confirmation is insufficient for assessing the integrity of this compound. A robust analytical workflow is required to quantify its purity and confirm its reactivity.

Stability-Indicating Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. Due to the lack of a strong chromophore in lipids, a universal detector is required.

    • Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal.[14]

    • Column: A reverse-phase C8 or C18 column is typically used.

    • Method: A gradient elution method can separate the parent this compound from its more polar hydrolysis products. Purity is determined by the relative peak area of the parent compound.[15]

  • Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the identity of the main peak as the intact parent molecule and to identify the mass of degradation products, which will correspond to the stepwise replacement of chlorine (mass ~35.5 amu) with a hydroxyl group (mass ~17 amu).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ³¹P NMR can provide structural confirmation. While not a routine QC method, it can be invaluable for troubleshooting or for characterizing a new batch by confirming the presence of signals corresponding to the lipid backbone and PEG chain.[15][16]

The diagram below outlines a logical workflow for the quality control and use of the reagent.

cluster_QC Quality Control & Use Workflow A Receive / Synthesize This compound B Store at -20°C (Solid, Dry, Inert) A->B Immediate Action C Perform Initial QC (HPLC-CAD/ELSD, LC-MS) B->C G Perform Periodic Stability Check (e.g., every 6-12 months) B->G During Long-Term Storage D Pass QC? (e.g., >95% Purity) C->D E Proceed to Conjugation Reaction D->E Yes F Discard or Re-purify D->F No G->D

Fig 2. Recommended workflow for ensuring reagent integrity.

Conclusion

This compound is an enabling tool for the creation of next-generation targeted nanomedicines. Its utility, however, is directly proportional to its chemical integrity. The primary threat to this integrity is the hydrolysis of the reactive cyanur headgroup, a process that is potently accelerated by elevated temperature and moisture. By understanding the causality of this degradation, researchers can move beyond simple instructions and implement a robust system of protocols. The long-term stability of this compound is best preserved by storing the material as a solid or lyophilized powder at -20°C or below, under a dry, inert atmosphere, and protected from light. Aliquoting upon first use and verifying purity with appropriate analytical techniques like HPLC-CAD/ELSD before critical experiments are essential practices. Adherence to these principles will ensure the reliability and reproducibility of conjugation chemistries, forming a solid foundation for successful drug delivery research and development.

References

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.
  • On the Hydrolysis of Cyanuric Chloride. J-Stage.
  • Cyanuric Chloride: Properties, Reactions, Production And Uses. Chemcess.
  • DSPE-PEG(2000) Cyanur (ammonium salt) (CAS 1246304-74-4). Cayman Chemical.
  • Materials Safety Data Sheet for HSPC:Chol:DSPE-PEG(2000):DSPE-PEG(2000)-Cyanur. BroadPharm.
  • DSPE-PEG(2000) Cyanur | 1246304-74-4. Avanti Research.
  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. American Chemical Society.
  • The Hydrolysis of Some Chloro- 1,3,5- Triaxines: Mechanism : Structure and Reactivity. RSC Publishing.
  • Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsul
  • DSPE-PEG(2000) Cyanur, 1246304-74-4. BroadPharm.
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  • Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seaw
  • Effect of the Lipid Chain Melting Transition on the Stability of DSPE-PEG (2000) Micelles.
  • Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles. NIH.
  • Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. Cayman Chemical.
  • DSPE-PEG(2000) Cyanur powder Avanti Polar Lipids. Sigma-Aldrich.
  • DSPE-PEG(2000) Cyanur powder Avanti Polar Lipids. Sigma-Aldrich.
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation.
  • Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles. PubMed.
  • Freeze Drying of Peptide Drugs Self-Associated with Long-Circulating, Biocompatible and Biodegradable Sterically Stabilized Phospholipid Nanomicelles.
  • DSPE-PEG(2000) Amine | 474922-26-4. Avanti Research.
  • DSPE-PEG 2000 ((C2H4O)nC42H82NO10P). MedChemExpress.
  • Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers. PubMed Central.
  • Development of HPLC-CAD Stability Indicating Assay Method for Polyethylene Glycol-Conjugated Phospholipid (DMPE-PEG 2000) and Identification of Its Degradation Products.
  • Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics. NIH.

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Average molecular weight and polydispersity of DSPE-PEG2000-cyanur.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of DSPE-PEG2000-Cyanur: Average Molecular Weight and Polydispersity

Introduction: The Critical Role of a Functionalized Lipid

In the landscape of advanced drug delivery, particularly in the realm of lipid nanoparticles (LNPs) and liposomes, precision is paramount. This compound is a key enabling molecule, a functionalized PEGylated phospholipid designed for the covalent attachment of targeting ligands, peptides, or antibodies to the surface of a nanoparticle.[1][2] It is composed of three core components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that serves as the lipid anchor, embedding the molecule within the nanoparticle's lipid bilayer.[3]

  • Polyethylene Glycol (PEG2000): A hydrophilic polymer chain with an average molecular weight of approximately 2000 Daltons. The PEG chain extends from the nanoparticle surface, creating a hydrated layer that provides steric stabilization and the renowned "stealth" effect, reducing protein adsorption and prolonging circulation time in the bloodstream.[4][5]

  • Cyanuric Chloride Linker: A reactive dichlorotriazine moiety at the terminus of the PEG chain.[6] This group allows for the straightforward, covalent conjugation of amine-containing molecules under mild basic conditions, making it a versatile tool for surface functionalization.[1]

The therapeutic success and batch-to-batch reproducibility of nanoparticles formulated with this lipid depend critically on its physicochemical properties. Two of the most important of these are the average molecular weight and the polydispersity index (PDI) . These parameters directly influence the PEG surface density, steric barrier thickness, and reactivity, which in turn affect nanoparticle stability, circulation half-life, and targeting efficiency. This guide provides a comprehensive overview of the theoretical properties of this compound and details the authoritative analytical methodologies for their experimental determination.

Theoretical Molecular Properties

Chemical Structure

The structure of this compound is inherently heterogeneous due to the nature of the PEG2000 component. PEG is a synthetic polymer, and "2000" represents the average molecular weight of the polymer chains, which in reality consist of a distribution of different lengths.

cluster_DSPE DSPE Anchor cluster_PEG Hydrophilic Spacer cluster_Cyanur Reactive Linker DSPE 1,2-distearoyl-sn-glycero-3- phosphoethanolamine PEG <-(O-CH₂-CH₂)n-> Polyethylene Glycol Chain Average MW ≈ 2000 Da DSPE->PEG Covalent Bond (Amide) Cyanur Dichlorotriazine (from Cyanuric Chloride) PEG->Cyanur Covalent Bond (Amine) caption Figure 1. Structural components of this compound.

Figure 1. Structural components of this compound.
Theoretical Average Molecular Weight

The average molecular weight of the conjugate is the sum of its parts. Based on the representative molecular formula C135H265Cl2N6O54P, the average molecular weight can be calculated.[1] This value is an average because of the polydispersity of the PEG chain.

  • DSPE moiety (C41H80NO8P): ~748.05 g/mol

  • PEG2000 moiety: Average MW of ~2000 g/mol

  • Cyanuric chloride linker fragment (C3Cl2N3 attached to PEG): ~148.96 g/mol (after reaction)

The sum results in a theoretical average molecular weight of approximately 2900 - 3000 g/mol . Commercial suppliers often list the average molecular weight based on the specific PEG2000 starting material used in their synthesis.[1][7]

The Concept of Polydispersity

Polymers, including this compound, are characterized by a distribution of molecular weights rather than a single value. This distribution is described by several parameters:

  • Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the presence of smaller molecules.

  • Weight-Average Molecular Weight (Mw): An average that is biased towards heavier molecules. It is more sensitive to the presence of larger molecules.

  • Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw / Mn). The PDI is a measure of the breadth of the molecular weight distribution.[8] A perfectly uniform (monodisperse) polymer would have a PDI of 1.0. For synthetic polymers like PEG, the PDI is always greater than 1.0, typically falling in the range of 1.01 to 1.2 for high-quality materials. The PDI of the final this compound conjugate is directly dependent on the PDI of the PEG2000 raw material.

Core Analytical Techniques for Characterization

A multi-faceted approach is required to fully characterize the molecular weight and PDI of this compound. No single technique provides all the necessary information. The three pillars of characterization are:

  • Gel Permeation / Size Exclusion Chromatography (GPC/SEC): The gold standard for determining Mn, Mw, and PDI.[9][10]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): Provides absolute molecular weight values for individual polymer chains (oligomers) and confirms structural identity.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for confirming the covalent structure and the ratio of the different components.[13][14]

Experimental Protocol: GPC/SEC for Mw, Mn, and PDI Determination

Principle of Operation

GPC/SEC is a form of liquid chromatography that separates molecules based on their hydrodynamic volume in solution.[15][16] A dissolved sample is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying degrees, resulting in a longer retention time.[15] By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.

Causality in Method Design

The choices made in designing a GPC/SEC method are critical for obtaining accurate results.

  • Mobile Phase Selection: The solvent must completely dissolve the polymer without interacting with the column's stationary phase. For amphiphilic molecules like this compound, a solvent like tetrahydrofuran (THF) with a small amount of an additive to prevent aggregation is common. Aqueous mobile phases with appropriate salts can also be used.

  • Column Selection: The pore size of the column packing material must be appropriate for the molecular weight range of the polymer. A "mixed-bed" column, which contains a range of pore sizes, is often ideal for analyzing polydisperse samples.[10]

  • Detector Selection: A differential refractive index (DRI) detector is a universal detector that responds to the concentration of the polymer. For absolute molecular weight determination without column calibration, a multi-angle laser light scattering (MALLS) detector can be used in conjunction with a DRI detector.[8]

Step-by-Step Protocol
  • System Preparation: Equilibrate the GPC/SEC system, including the pump, columns, and detectors, with the chosen mobile phase (e.g., THF) at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35°C) until a stable baseline is achieved.

  • Calibration Standard Preparation: Prepare a series of narrow PDI polymer standards (e.g., polystyrene or PEG standards) of known molecular weights in the mobile phase at concentrations of ~1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Calibration Run: Inject the calibration standards sequentially, from lowest to highest molecular weight, and record their peak retention times.

  • Calibration Curve Generation: Plot the logarithm of the peak molecular weight (log M) for each standard against its retention time. Fit the data to generate a calibration curve, typically a 3rd or 5th-order polynomial.

  • Sample Analysis: Inject the prepared this compound sample and record the resulting chromatogram.

  • Data Processing: Using the GPC software, integrate the sample chromatogram and calculate Mn, Mw, and PDI (Mw/Mn) relative to the generated calibration curve.

GPC/SEC Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sp Sample Dissolution & Filtration inj Inject Sample into LC System sp->inj cal Calibration Standard Preparation cal->inj col Separation on GPC Column inj->col det Detection (e.g., RI, MALLS) col->det chrom Generate Chromatogram det->chrom curve Apply Calibration Curve chrom->curve results Calculate Mn, Mw, PDI curve->results caption Figure 2. General experimental workflow for GPC/SEC analysis.

Figure 2. General experimental workflow for GPC/SEC analysis.

Experimental Protocol: MALDI-TOF MS for Absolute Mass Verification

Principle of Operation

MALDI-TOF MS is a soft ionization technique ideal for analyzing large, non-volatile molecules like polymers.[17] The polymer sample is co-crystallized with a highly absorbing chemical matrix. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the intact polymer molecules with it.[17] The ions are accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first. This technique provides the absolute mass of individual oligomers in the polymer distribution.[11][18]

Causality in Method Design
  • Matrix Selection: The choice of matrix is crucial for successful ionization. The matrix must absorb the laser energy and be soluble in a solvent compatible with the polymer. For PEGylated compounds, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid are common choices.

  • Cationizing Agent: PEGylated lipids do not ionize easily on their own. A salt (e.g., sodium or potassium trifluoroacetate) is added to the sample/matrix mixture. The polymer chains are then detected as adducts with these cations (e.g., [M+Na]⁺).

  • Instrument Mode: For polymers below ~5000 Da, "reflectron" mode is used, which increases the flight path and improves mass resolution. For larger or more fragile polymers, "linear" mode is used.[17]

Step-by-Step Protocol
  • Solution Preparation:

    • Analyte Solution: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or THF).

    • Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., sinapinic acid) in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

    • Cationizing Agent Solution: Prepare a ~1 mg/mL solution of a salt (e.g., NaTFA) in the same solvent as the matrix.

  • Sample Spotting (Dried-Droplet Method):

    • On a MALDI target plate, mix 1 µL of the analyte solution, 1 µL of the matrix solution, and 1 µL of the cationizing agent solution.

    • Allow the droplet to air-dry completely, forming a solid, crystalline spot.

  • Mass Spectrometer Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum by firing the laser at the sample spot. Optimize laser power to achieve good signal intensity with minimal fragmentation.

    • Calibrate the instrument using a known polymer standard.

  • Data Interpretation:

    • The resulting spectrum will show a series of peaks, each corresponding to an individual oligomer with a different number of PEG repeat units, plus the DSPE and cyanur end groups.

    • Confirm the mass of the PEG repeat unit (~44.03 Da for C₂H₄O).

    • Calculate the mass of the end groups by analyzing the mass of any given peak.

MALDI-TOF MS Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mix Mix Analyte, Matrix, & Cationizing Agent spot Spot on MALDI Plate & Co-crystallize mix->spot laser Laser Desorption & Ionization spot->laser tof Time-of-Flight Mass Separation laser->tof detect Ion Detection tof->detect spectrum Generate Mass Spectrum detect->spectrum analysis Identify Oligomer Series & End Groups spectrum->analysis caption Figure 3. Workflow for polymer analysis by MALDI-TOF MS.

Figure 3. Workflow for polymer analysis by MALDI-TOF MS.

Structural Confirmation by NMR Spectroscopy

While GPC and MALDI-TOF MS define the molecular weight distribution, NMR spectroscopy provides orthogonal confirmation of the molecule's covalent structure.[19][20] It is a self-validating system that confirms all parts of the molecule are present in the correct ratios.

  • ¹H NMR: This technique is used to identify and quantify the different proton environments. The spectrum of this compound will be dominated by a very large, sharp peak around 3.6 ppm corresponding to the repeating -CH₂-CH₂-O- units of the PEG chain.[3] Protons from the DSPE alkyl chains will appear upfield (around 0.8-1.6 ppm). Specific signals corresponding to the glycerol backbone and headgroup can also be identified.[3]

  • ¹³C NMR: Provides more detailed structural information about the carbon backbone, confirming the presence of carbonyls from the stearoyl chains and the characteristic PEG carbon signal around 70 ppm.[14]

  • ³¹P NMR: This is a highly specific technique for confirming the presence of the phosphate group in the DSPE head. A single peak in the ³¹P NMR spectrum is a strong indicator of a pure phospholipid structure.[21]

By comparing the integration of the characteristic PEG peak to the integration of peaks from the DSPE moiety, one can confirm the successful conjugation and estimate the average chain length of the PEG, providing a value that should correlate with the Mn determined by GPC.

Summary of Expected Values

The precise molecular weight and PDI of any given batch of this compound will vary depending on the synthesis and the specific PEG2000 raw material used. However, typical values fall within a predictable range.

ParameterSymbolTypical Expected ValuePrimary Determination Method
Theoretical Average MWAvg. MW~2950 g/mol Calculation
Number-Average MWMn2700 - 3100 g/mol GPC/SEC
Weight-Average MWMw2800 - 3300 g/mol GPC/SEC
Polydispersity IndexPDI (Mw/Mn)1.05 - 1.15GPC/SEC

Conclusion

The rigorous characterization of this compound is not merely an academic exercise; it is a prerequisite for the development of safe, effective, and reproducible nanomedicines. The average molecular weight and polydispersity are critical quality attributes that dictate the performance of the final drug product. A comprehensive analytical strategy employing the complementary techniques of GPC/SEC, MALDI-TOF MS, and NMR spectroscopy is essential. GPC/SEC provides the overall distribution (Mn, Mw, PDI), MALDI-TOF MS offers absolute mass verification of the components, and NMR confirms the fundamental chemical structure. Together, these methods provide a self-validating system, ensuring that researchers and drug developers can proceed with confidence in the quality and consistency of this vital drug delivery component.

References

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  • An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. (2025). Labcompare. Retrieved from [Link]

  • Pharmacokinetic Evaluation of a DSPE-PEG 2000 Micellar Formulation of Ridaforolimus in Rat. (2015). MDPI. Retrieved from [Link]

  • What are the surface properties of DSPE - PEG2000 - COOH micelles?. (2025). Shochem. Retrieved from [Link]

  • Synthesis of DSPE-PEG 2000 -CC-ES. (n.d.). ResearchGate. Retrieved from [Link]

  • Peg2000 dspe. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Cyanuric chloride as the basis for compositionally diverse lipids. (2021). PMC - NIH. Retrieved from [Link]

  • Cyanuric chloride as the basis for compositionally diverse lipids. (2021). RSC Publishing. Retrieved from [Link]

  • Determination of polyethylene glycol activated with cyanuric chloride in liposomes. (1997). PubMed. Retrieved from [Link]

  • Synthesis and application of cyanuric chloride lipids for peptide presentation. (2020). NIH. Retrieved from [Link]

  • Cyanuric chloride as the basis for compositionally diverse lipids. (2021). University of Kentucky. Retrieved from [Link]

  • Effect of a PEG lipid (DSPE-PEG2000) and freeze-thawing process on phospholipid vesicle size and lamellarity. (2025). ResearchGate. Retrieved from [Link]

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The Role of DSPE-PEG2000 in Enhancing Liposome Circulation Time: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of nanotechnology in medicine has revolutionized drug delivery, with liposomes emerging as a leading platform for enhancing the therapeutic index of potent pharmaceutical agents. However, the clinical translation of early conventional liposomes was hampered by their rapid clearance from systemic circulation by the mononuclear phagocyte system (MPS). The incorporation of polyethylene glycol (PEG) onto the liposome surface, a process known as PEGylation, marked a paradigm shift, giving rise to "stealth" liposomes with dramatically extended circulation times. This guide provides a deep technical dive into the pivotal role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), a cornerstone of modern liposomal formulations. We will explore the physicochemical principles behind its mechanism of action, offer field-proven insights into formulation and characterization, and provide detailed protocols for researchers, scientists, and drug development professionals aiming to harness the full potential of long-circulating liposomal systems.

The Challenge of Liposome Clearance: A Biological Hurdle

Conventional liposomes, upon intravenous administration, are swiftly recognized as foreign entities by the host's immune system. Plasma proteins, known as opsonins (e.g., immunoglobulins and complement proteins), adsorb onto the liposome surface.[1] This process, termed opsonization, effectively "tags" the liposomes for recognition and subsequent uptake by phagocytic cells of the MPS, predominantly macrophages located in the liver and spleen.[2][3] This rapid clearance severely limits the time available for the liposome to reach its intended pathological site, thereby diminishing its therapeutic efficacy.

The "Stealth" Principle: How DSPE-PEG2000 Engineers Evasion

The integration of DSPE-PEG2000 into the lipid bilayer is the most successful strategy to date for overcoming rapid MPS uptake.[4][5] DSPE-PEG2000 is an amphiphilic molecule, comprising a hydrophobic DSPE anchor that intercalates into the liposomal lipid bilayer and a hydrophilic, flexible PEG2000 chain that extends into the aqueous exterior.[4][6]

The Mechanism of Steric Hindrance

The PEG2000 chains form a dense, hydrated polymer cloud on the liposome's surface.[7] This layer creates a physical or "steric" barrier that hinders the adsorption of opsonins onto the liposome surface.[1][2] By preventing opsonization, PEGylated liposomes become immunologically "invisible" to the macrophages of the MPS, leading to a significant reduction in their clearance rate.[7][8] This phenomenon is often referred to as providing "stealth" characteristics to the liposomes.[9]

The molecular weight of the PEG chain is a critical parameter. A PEG molecular weight of 2000 Daltons (as in DSPE-PEG2000) has been empirically found to be highly effective for creating a sufficient steric barrier for liposomal structures.[8][10]

Steric_Hindrance cluster_0 Conventional Liposome cluster_1 PEGylated Liposome with DSPE-PEG2000 Liposome_C Liposome Surface Macrophage_C Macrophage Liposome_C->Macrophage_C Rapid Uptake (Clearance) Opsonin Opsonin Protein Opsonin->Liposome_C Opsonization Liposome_P Liposome Surface PEG_Layer DSPE-PEG2000 'Stealth' Layer Macrophage_P Macrophage PEG_Layer->Macrophage_P Evades Uptake, Prolonged Circulation Opsonin_B Opsonin Protein Opsonin_B->PEG_Layer Steric Hindrance (Blocks Opsonization) Liposome_Preparation_Workflow A 1. Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG2000) in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) Forms Multilamellar Vesicles (MLVs) B->C D 4. Size Reduction (Extrusion through 100nm membrane) Forms Small Unilamellar Vesicles (SUVs) C->D E 5. Purification (Removal of free drug) D->E F Final Product: Long-Circulating PEGylated Liposomes E->F

Sources

Methodological & Application

Application Notes & Protocols: DSPE-PEG2000-Cyanur Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of DSPE-PEG2000-cyanur liposomes for targeted drug delivery. This document emphasizes the scientific rationale behind the methodological choices to ensure robust and reproducible results.

Foundational Principles: The Rationale for this compound Liposomes

Liposomes are versatile, self-assembling vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1][2][3] The inclusion of polyethylene glycol (PEG) conjugated to a phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), is a cornerstone of modern liposomal drug delivery. This "PEGylation" creates a hydrophilic corona on the liposome surface, which sterically hinders the adsorption of plasma proteins (opsonization) and subsequent recognition and clearance by the mononuclear phagocyte system.[4][5] The result is a "stealth" liposome with a prolonged systemic circulation time, enhancing the probability of reaching the target tissue through the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of the leaky vasculature and poor lymphatic drainage in solid tumors.[4][6]

The innovation of incorporating a cyanuric chloride moiety at the distal end of the PEG chain on DSPE-PEG2000 transforms the stealth liposome into a platform for active targeting. Cyanuric chloride is a versatile linker that readily reacts with nucleophiles, particularly the primary amine groups found in proteins and peptides, under mild alkaline conditions.[7][8] This allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to the liposome surface without prior derivatization of the biomolecule.[7] These ligands can then bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells, leading to receptor-mediated endocytosis and enhanced intracellular drug delivery.[3][9]

Liposome Formulation: A Step-by-Step Protocol with Scientific Insights

The thin-film hydration method followed by extrusion is a widely adopted and robust technique for preparing unilamellar liposomes with a defined size distribution.[10][11][12][13]

Core Components and Their Rationale

A typical formulation consists of a primary phospholipid, cholesterol, and the this compound conjugate.

ComponentExampleMolar Ratio (%)Rationale
Phospholipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)50-60Forms the primary structural basis of the lipid bilayer. DSPC has a high phase transition temperature (Tc ≈ 55°C), resulting in a rigid and less leaky membrane at physiological temperatures.
Membrane Stabilizer Cholesterol35-45Intercalates into the lipid bilayer, modulating its fluidity and reducing permeability to encapsulated contents. It helps to stabilize the membrane and prevent aggregation.
PEGylated Lipid DSPE-PEG20001-5Provides the "stealth" characteristic for prolonged circulation. The 2000 Da PEG chain length is a widely used standard that has been shown to be effective.
Targeting Conjugate This compound1-5Provides the reactive sites for covalent attachment of targeting ligands. The molar ratio should be optimized to balance targeting efficiency with potential steric hindrance from the PEG chains.[14]
Protocol 1: Preparation of this compound Liposomes (Thin-Film Hydration and Extrusion)

This protocol details the formation of liposomes prior to the conjugation of a targeting ligand.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000

  • This compound[15]

  • Chloroform/Methanol solvent system (e.g., 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block for extruder

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Accurately weigh and dissolve the lipids (DSPC, Cholesterol, DSPE-PEG2000, and this compound) in the chloroform/methanol solvent in a round-bottom flask. Ensure a clear, homogenous solution is formed.[12]

    • Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the Tc of the lipids (e.g., 60-65°C for DSPC).

    • Rotate the flask under reduced pressure to evaporate the organic solvent. This process creates a thin, uniform lipid film on the inner surface of the flask.[11][13]

    • Once the film appears dry, continue to apply a high vacuum for at least 2 hours (or overnight) to remove any residual solvent, which could otherwise be toxic or affect the liposome stability.[12]

  • Hydration:

    • Pre-heat the hydration buffer to the same temperature as the water bath used for film formation (60-65°C).

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs).[12]

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[10]

    • Maintain the extruder at a temperature above the lipid Tc using a heating block. This is crucial for ensuring the lipid bilayer is in a fluid state, allowing for efficient extrusion.[10]

    • Draw the MLV suspension into one of the gas-tight syringes and attach it to the extruder.

    • Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This repeated extrusion process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of small unilamellar vesicles (SUVs).[13]

    • The final product is a suspension of this compound functionalized liposomes. Store at 4°C.

Drug Loading Strategies

The method of drug encapsulation is dictated by the physicochemical properties of the drug.

Passive Loading (for Lipophilic and some Hydrophilic Drugs)
  • Lipophilic Drugs: These can be co-dissolved with the lipids in the organic solvent during the initial step of the thin-film hydration method.[16][17] The drug will then be entrapped within the lipid bilayer as the liposomes form.

  • Hydrophilic Drugs: These can be dissolved in the hydration buffer.[16] During the hydration of the lipid film, a portion of the drug-containing aqueous phase will be encapsulated in the core of the liposomes. A key drawback of this method is often a low encapsulation efficiency.[11][16]

Active (or Remote) Loading (for Ionizable Hydrophilic Drugs)

Active loading techniques are employed after the liposomes have been formed and are generally more efficient than passive methods.[16][18] These methods utilize a transmembrane gradient to drive the drug into the liposome's aqueous core.[19]

Protocol 2: Active Loading using an Ammonium Sulfate Gradient

This method is particularly effective for weakly basic drugs like doxorubicin.

  • Liposome Preparation: Prepare the liposomes as described in Protocol 1, but use a solution of 300 mM ammonium sulfate as the hydration buffer.

  • Gradient Formation: After extrusion, remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose/histidine buffer (pH 7.4). This creates a concentration gradient where the intra-liposomal ammonium sulfate concentration is high, and the extra-liposomal concentration is low.

  • Drug Incubation: Add the drug solution to the purified liposomes and incubate at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The uncharged form of the weakly basic drug will diffuse across the lipid bilayer into the liposome core.

  • Drug Trapping: Inside the liposome, the drug becomes protonated and forms a low-solubility precipitate with the sulfate ions.[11] This trapping mechanism allows for high encapsulation efficiencies and stable drug retention.

  • Purification: Remove any unencapsulated drug using dialysis or size exclusion chromatography.

Conjugation of Targeting Ligands

The cyanur group on the liposome surface provides a convenient handle for attaching amine-containing targeting ligands.[7]

Protocol 3: Antibody/Peptide Conjugation to Cyanur-Functionalized Liposomes

  • Buffer Exchange: Exchange the buffer of the purified liposome suspension to a conjugation buffer with a slightly alkaline pH (e.g., borate buffer, pH 8.5-9.0). This facilitates the nucleophilic substitution reaction.

  • Ligand Preparation: Dissolve the targeting ligand (e.g., antibody, peptide) in the conjugation buffer.

  • Conjugation Reaction: Mix the liposome suspension with the ligand solution at a predetermined molar ratio. Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature or 4°C with gentle mixing. The primary amine groups on the ligand will react with the cyanuric chloride on the liposome surface, forming a stable covalent bond.[7]

  • Quenching: Quench any unreacted cyanur groups by adding a small molecule with a primary amine, such as glycine or ethanolamine.

  • Purification: Remove the unconjugated ligand and quenching agent by size exclusion chromatography or dialysis.

Characterization of Targeted Liposomes

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposome formulation.

ParameterMethodTypical Expected ResultsRationale
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-150 nm, PDI < 0.2A uniform particle size below 200 nm is often desired for effective tumor accumulation via the EPR effect.[20] A low PDI indicates a monodisperse sample.
Zeta Potential DLS with an electrodeSlightly negative (-5 to -20 mV)The surface charge can influence stability and interaction with biological systems. PEGylation typically results in a near-neutral or slightly negative zeta potential.
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMSpherical vesiclesVisual confirmation of the liposome structure and size distribution.
Encapsulation Efficiency (EE%) Spectrophotometry or HPLC>90% for active loadingDetermines the percentage of the initial drug that is successfully encapsulated within the liposomes. Calculated as: (Drug in Liposomes / Total Drug) x 100.
Ligand Conjugation Efficiency Protein quantification assays (e.g., BCA, Bradford) or HPLCVaries depending on conditionsQuantifies the amount of targeting ligand successfully conjugated to the liposome surface.

In Vitro and In Vivo Evaluation

In Vitro Studies
  • Cellular Uptake: Incubate target cells (overexpressing the receptor of interest) and control cells (low receptor expression) with fluorescently labeled targeted and non-targeted liposomes. Cellular uptake can be quantified by flow cytometry or visualized by confocal microscopy.[21][22]

  • Cytotoxicity Assay: Treat target and control cells with drug-loaded targeted liposomes, non-targeted liposomes, and free drug. Cell viability can be assessed using assays like MTT or MTS to determine the enhanced and specific killing effect of the targeted formulation.

In Vivo Studies
  • Pharmacokinetics: Administer the liposomal formulations intravenously to animal models (e.g., mice) and collect blood samples at various time points. Quantify the drug concentration in the plasma to determine the circulation half-life.

  • Biodistribution: Use fluorescently labeled or radiolabeled liposomes to track their accumulation in different organs and the tumor over time using in vivo imaging systems (IVIS) or by harvesting tissues for analysis.[23]

  • Therapeutic Efficacy: In a tumor-bearing animal model, treat different groups with saline, free drug, non-targeted liposomes, and targeted liposomes. Monitor tumor growth over time to evaluate the anti-tumor efficacy of the targeted formulation.[23]

Visualizing the Workflow

Diagram 1: Liposome Formulation Workflow

G cluster_prep Liposome Preparation cluster_load Active Drug Loading cluster_target Targeting Ligand Conjugation A 1. Dissolve Lipids & Drug (Lipophilic) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (+ Drug for Hydrophilic) B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction (Extrusion) D->E F 6. Form Unilamellar Vesicles (SUVs) E->F G 7. Create Transmembrane Gradient (e.g., Ammonium Sulfate) F->G For Active Loading J 10. Conjugate Amine-containing Ligand to Cyanur Group F->J If No Active Loading H 8. Incubate with Drug G->H I 9. Drug Encapsulation & Trapping H->I I->J K 11. Purify Targeted Liposomes J->K L Final Characterized Targeted Liposome K->L

Caption: Workflow for this compound liposome formulation.

Diagram 2: Mechanism of Targeted Delivery

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Delivery A IV Injection of Targeted Liposome B Prolonged Circulation (PEG Stealth Shield) A->B C Accumulation via EPR Effect B->C D Targeting Ligand Binds to Tumor Cell Receptor C->D E Receptor-Mediated Endocytosis D->E F Endosomal Escape E->F G Drug Release into Cytoplasm F->G H Therapeutic Effect G->H

Caption: Mechanism of targeted drug delivery by cyanur liposomes.

References

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  • ResearchGate. (n.d.). The two major methods for liposomal drug loading. (A) Passive loading... [Image]. Available at: [Link]

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  • Avanti Polar Lipids. (n.d.). Protocol for Liposome Preparation Through Thin-film Hydration. Available at: [Link]

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  • Cazzolla, A., et al. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. v2. ResearchGate. Available at: [Link]

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  • Sharma, G., et al. (2018). In vitro and In vivo Optimization of Liposomal Nanoparticles Based Brain Targeted Vgf Gene Therapy. International Journal of Molecular Sciences, 19(11), 3343. Available at: [Link]

  • Li, Y., et al. (2015). Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes. Drug Delivery, 22(5), 633-640. Available at: [Link]

  • Duan, Y., et al. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. In Liposomes: Methods and Protocols (pp. 1-9). Springer New York. Available at: [Link]

  • Salkho, N. M., et al. (2018). Ultrasonically controlled estrone-modified liposomes for estrogen-positive breast cancer therapy. Journal of Drug Targeting, 26(5-6), 466-475. Available at: [Link]

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  • Wang, Y., et al. (2021). In vitro and in vivo Evaluation of a Novel Estrogen-Targeted PEGylated Oxaliplatin Liposome for Gastric Cancer. International Journal of Nanomedicine, 16, 8615-8631. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of liposomes. (A) The MALDI-TOF-MS of DSPE-PEG 2000... [Image]. Available at: [Link]

  • Yang, Y., et al. (2022). Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics. Magnetic Resonance in Chemistry, 60(1), 108-119. Available at: [Link]

  • Liu, Y., et al. (2018). Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes. International Journal of Nanomedicine, 13, 4537-4547. Available at: [Link]

  • Wang, Y., et al. (2022). Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer. International Journal of Molecular Sciences, 23(20), 12157. Available at: [Link]

  • Kim, J. H., et al. (2015). Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes. Theranostics, 5(7), 746-754. Available at: [Link]

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How to formulate lipid nanoparticles (LNPs) with DSPE-PEG2000-cyanur for miRNA delivery.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Formulation and Functionalization of Lipid Nanoparticles with DSPE-PEG2000-Cyanur for Targeted miRNA Delivery

Abstract

MicroRNA (miRNA) therapeutics represent a promising frontier in precision medicine, offering the ability to modulate gene expression at the post-transcriptional level.[1][2][3] However, the clinical translation of miRNA is hindered by significant delivery challenges, including rapid degradation by nucleases and poor cellular uptake.[4][5] Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, successfully employed in FDA-approved nucleic acid therapies.[5][6][7] This guide provides a comprehensive, in-depth protocol for the formulation of miRNA-loaded LNPs using a microfluidic-based nanoprecipitation method. We detail a four-component lipid system comprising an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid (DSPE-PEG2000) for stability. Crucially, this protocol incorporates this compound, a reactive lipid anchor that enables straightforward, post-formulation covalent conjugation of targeting ligands, paving the way for cell-specific miRNA delivery.

Introduction: The Rationale for Targeted LNP-miRNA Systems

MicroRNAs are small, non-coding RNA molecules (~22 nucleotides) that play a critical role in regulating gene expression.[2] Their dysregulation is implicated in numerous pathologies, making them attractive therapeutic targets. The core challenge lies in delivering these fragile, negatively charged molecules across the cell membrane to the cytoplasm where they function.

Lipid nanoparticles provide an elegant solution by encapsulating the nucleic acid cargo, protecting it from degradation and facilitating cellular entry.[5][8] A typical LNP formulation consists of:

  • Ionizable Cationic Lipid: Essential for complexing with the negatively charged miRNA in an acidic environment (pH ~4) during formulation and for promoting endosomal escape into the cytoplasm at physiological pH.[3][9][10]

  • Helper Phospholipid (e.g., DSPC): A structural lipid that contributes to the formation and stability of the lipid bilayer.[6]

  • Cholesterol: A critical component that modulates membrane fluidity and stability, enhancing the integrity of the nanoparticle.[3][6]

  • PEGylated Lipid (e.g., DSPE-PEG2000): This lipid forms a hydrophilic, protective corona on the LNP surface. This "stealth" layer reduces opsonization (recognition by the immune system) and prevents aggregation, thereby prolonging systemic circulation time.[11][12][13] The C18 acyl chains of DSPE provide strong anchoring into the LNP membrane, ensuring the PEG shield remains intact in circulation for extended periods compared to lipids with shorter chains.[11][14]

While standard LNPs have shown remarkable success, achieving tissue or cell-specific delivery remains a key objective to maximize therapeutic efficacy and minimize off-target effects. This protocol addresses this challenge by incorporating This compound . The cyanuric chloride headgroup is a triazine-based reactive linker. Its three chlorine atoms can be sequentially substituted by nucleophilic groups (such as primary amines on proteins or peptides) under controlled pH conditions, making it an ideal anchor for covalently attaching targeting moieties post-formulation.

This guide will walk researchers through the entire workflow, from LNP self-assembly using microfluidics to purification, characterization, and finally, the conjugation of a targeting ligand.

Experimental Workflow & Core Principles

The formulation of functionalized LNPs is a multi-stage process grounded in the physicochemical properties of lipids and nucleic acids. The workflow is designed to be robust and reproducible, yielding LNPs with desirable characteristics for in vivo applications.

Workflow Overview

LNP_Workflow cluster_prep Phase 1: Preparation cluster_formulation Phase 2: Formulation cluster_purification Phase 3: Purification cluster_characterization Phase 4: Characterization cluster_conjugation Phase 5: Functionalization prep_lipids Prepare Lipid Mix in Ethanol microfluidics Microfluidic Mixing (Nanoprecipitation) prep_lipids->microfluidics prep_mirna Prepare miRNA in Acidic Buffer (pH 4) prep_mirna->microfluidics purify Dialysis or TFF (Buffer Exchange to PBS, pH 7.4) microfluidics->purify characterize QC Analysis: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency purify->characterize conjugate Conjugate Targeting Ligand (via Cyanur Moiety) characterize->conjugate final_qc Final Product QC conjugate->final_qc

Caption: High-level workflow for LNP-miRNA formulation and functionalization.

Materials and Equipment

Lipids and Reagents
ComponentExample ProductSupplierPurpose
Ionizable Lipid DLin-MC3-DMAAvailable from various suppliersmiRNA encapsulation & endosomal escape
Helper Lipid DSPCAvanti Polar LipidsStructural integrity
Sterol CholesterolAvanti Polar LipidsMembrane stabilizer
Stealth Lipid DSPE-PEG2000Avanti Polar LipidsStability & circulation
Reactive Lipid This compoundCustom synthesis or specialized supplierLigand conjugation anchor
Nucleic Acid Custom miRNA mimicVariousTherapeutic cargo
Ethanol 200 Proof, ACS GradeSigma-AldrichLipid solvent
Citrate Buffer Sodium CitrateSigma-AldrichAqueous phase buffer (formulation)
PBS Phosphate-Buffered SalineGibcoFinal buffer (storage/use)
Quantification Kit Quant-iT RiboGreen RNA AssayThermo FisherEncapsulation efficiency measurement
Targeting Ligand e.g., RGD peptide (amine-terminated)VariousFor functionalization
Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr Ignite from Precision NanoSystems)

  • Syringe pumps

  • Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO) or Tangential Flow Filtration (TFF) system

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • UV-Vis Spectrophotometer or Fluorometer

  • Sterile syringe filters (0.22 µm)

  • Standard laboratory glassware, pipettes, and consumables

Detailed Protocol: LNP-miRNA Formulation

This protocol is designed for producing a 1 mL batch of LNPs. Adjust volumes accordingly for different scales.

Step 1: Preparation of Stock Solutions
  • Lipid Stock in Ethanol: Prepare a 12.5 mM total lipid stock solution in 200-proof ethanol. The molar ratio of the lipid components is critical for LNP performance. A well-established starting point is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : Total PEG-Lipid).[15]

    • For functionalization, the PEG-lipid component will be a mix of DSPE-PEG2000 and this compound. A recommended starting ratio is 1.4:0.1 (DSPE-PEG2000 : this compound), keeping the total PEG-lipid at 1.5 mol%.

    • Calculation Table for 1 mL of 12.5 mM Lipid Stock:

      Lipid Component Molar Ratio (%) Moles (µmol) MW ( g/mol ) Mass (mg)
      DLin-MC3-DMA 50.0 6.25 ~642.1 4.01
      DSPC 10.0 1.25 ~790.1 0.99
      Cholesterol 38.5 4.81 ~386.7 1.86
      DSPE-PEG2000 1.4 0.175 ~2805.5 0.49
      This compound 0.1 0.0125 ~2954.4 0.04
      Total 100 12.5 7.39

      *Carefully weigh each lipid and dissolve completely in ethanol. This solution is the "Organic Phase."

  • miRNA Stock in Aqueous Buffer:

    • Prepare a 25 mM Sodium Citrate buffer and adjust the pH to 4.0 . This acidic pH is crucial for protonating the tertiary amine of the ionizable lipid, rendering it positively charged to enable complexation with the negatively charged miRNA backbone.[10]

    • Dissolve your miRNA mimic in this buffer to a final concentration of ~0.2 mg/mL. The precise amount depends on the desired lipid-to-nucleic acid weight ratio, which is typically between 10:1 and 20:1.[10] This solution is the "Aqueous Phase."

Step 2: Microfluidic Mixing for LNP Assembly

Microfluidic mixing ensures rapid and controlled nanoprecipitation, which is key to forming small, monodisperse nanoparticles.[9][16]

  • System Setup: Prime the microfluidic system according to the manufacturer's instructions. Load the Organic Phase (lipids in ethanol) and the Aqueous Phase (miRNA in citrate buffer) into separate syringes.

  • Mixing Parameters:

    • Flow Rate Ratio (FRR): Set the FRR of the Aqueous Phase to the Organic Phase at 3:1 . This ensures a rapid drop in ethanol concentration, triggering the self-assembly of lipids around the miRNA core.[17]

    • Total Flow Rate (TFR): Set the TFR to 12 mL/min . The TFR influences particle size; higher flow rates generally lead to smaller particles due to faster mixing and shorter residence times.

  • Initiate Mixing: Start the pumps. The two streams will converge in the microfluidic cartridge (e.g., a staggered herringbone mixer), causing rapid mixing and LNP formation.

  • Collection: Collect the resulting milky-white LNP suspension. At this stage, the suspension is in a ~25% ethanol/citrate buffer solution.

Microfluidics lipids Organic Phase | Lipids in Ethanol pump1 Syringe Pump 1 (3 mL/min) lipids->pump1 mirna Aqueous Phase | miRNA in Citrate Buffer (pH 4) pump2 Syringe Pump 2 (9 mL/min) mirna->pump2 mixer Microfluidic Cartridge Inlet 1 Inlet 2 Staggered Herringbone Mixer Outlet pump1->mixer:in1 pump2->mixer:in2 collection LNP Suspension (in 25% Ethanol / Citrate Buffer) mixer:out->collection

Caption: Schematic of the microfluidic mixing process for LNP formulation.

Step 3: Purification and Buffer Exchange

This step is critical to remove ethanol, which can be cytotoxic, and to exchange the acidic buffer for a physiological buffer (PBS, pH 7.4). This pH shift also neutralizes the surface charge of the LNPs, which is important for in vivo stability.[6][7]

  • Transfer the collected LNP suspension to a dialysis cassette (10K MWCO).

  • Perform dialysis against 1x PBS (pH 7.4) at 4°C. Change the buffer at least three times over 12-24 hours with a buffer-to-sample volume ratio of at least 1000:1 each time.

  • Alternatively, use a TFF system for a more rapid and scalable purification process.

  • After dialysis, recover the purified LNP suspension.

Step 4: Sterilization and Storage
  • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Store the LNPs at 4°C for short-term use (1-2 weeks) or aliquot and store at -80°C for long-term stability.

Protocol: Post-Formulation Ligand Conjugation

The cyanur group on the LNP surface is now ready for conjugation with an amine-containing targeting ligand. The reactivity of the chlorine atoms on the cyanuric ring is pH-dependent. The first substitution occurs readily at neutral pH, while subsequent substitutions require higher pH or temperature.

  • Prepare Ligand: Dissolve the amine-terminated targeting ligand (e.g., a peptide) in 1x PBS (pH 7.4).

  • Reaction Setup: Mix the purified LNPs with the targeting ligand solution. A molar excess of 10-20 fold of the ligand over the this compound is a good starting point.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification: Remove the unconjugated ligand by performing another round of dialysis or TFF as described in Step 3.

  • The final product is a targeted, miRNA-loaded LNP ready for characterization and use.

Caption: Covalent conjugation of an amine-ligand to the LNP surface via the cyanur moiety.

LNP Characterization: Validating Your Formulation

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the LNP formulation.

Physicochemical Properties
ParameterMethodTypical Acceptable ValueRationale
Mean Hydrodynamic Size DLS80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) DLS< 0.2Indicates a monodisperse and homogenous sample population.[2][18]
Zeta Potential DLSApprox. -5 to 0 mV (at pH 7.4)Near-neutral surface charge at physiological pH minimizes non-specific interactions.[2][18]
miRNA Encapsulation Efficiency (EE)

The RiboGreen assay is a sensitive method for quantifying RNA. By measuring the fluorescence in the presence and absence of a membrane-lysing detergent (Triton X-100), the amount of encapsulated RNA can be determined.[2][7]

  • Prepare a standard curve of your miRNA mimic.

  • Dilute a small aliquot of your LNP sample in TE buffer.

  • Divide the diluted sample into two wells. To one well, add 1% Triton X-100 to lyse the LNPs and release all miRNA (Total miRNA ). The other well measures only the unencapsulated, accessible miRNA (Free miRNA ).

  • Add the RiboGreen reagent to all wells and measure fluorescence.

  • Calculate the EE using the following formula:

    EE (%) = ( (Total miRNA - Free miRNA) / Total miRNA ) x 100

    A high encapsulation efficiency, typically >90% , is expected and desired for potent delivery.[6]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Large Particle Size (>200 nm) or High PDI (>0.3) - Inefficient mixing- Poor lipid quality or solubility- Incorrect buffer pH- Increase Total Flow Rate (TFR) during mixing.- Ensure lipids are fully dissolved in ethanol.- Verify the pH of the citrate buffer is 4.0.
Low Encapsulation Efficiency (<80%) - Incorrect buffer pH- Suboptimal lipid:miRNA ratio- miRNA degradation- Ensure citrate buffer is at pH 4.0 to protonate the ionizable lipid.- Optimize the N:P ratio (typically ~6).- Handle miRNA stocks carefully to avoid degradation.
LNP Aggregation After Dialysis - Incomplete removal of ethanol- Insufficient PEGylation- Extend dialysis time or perform an additional buffer exchange.- Check calculations for PEG-lipid molar ratio; ensure it is at least 1.5 mol%.

References

  • In Vitro Biophysical and Biological Characterization of Lipid Nanoparticles Co-Encapsulating Oncosuppressors miR-199b-5p and miR-204-5p as Potentiators of Target Therapy in Metastatic Melanoma. (2020). PMC - PubMed Central. [Link]

  • MicroRNA-200 Loaded Lipid Nanoparticles Promote Intestinal Epithelium Regeneration in Canonical MicroRNA-Deficient Mice. (2023). ACS Nano. [Link]

  • MicroRNA137-loaded lipid nanoparticles regulate synaptic proteins in the prefrontal cortex. (n.d.). PMC - PubMed Central. [Link]

  • Microfluidic-Driven Lipid Nanoparticles for Improved miRNA Delivery via Endo-Lysosomal Trafficking Optimization. (2024). Zenodo. [Link]

  • MicroRNA-200 Loaded Lipid Nanoparticles Promote Intestinal Epithelium Regeneration in Canonical MicroRNA-Deficient Mice. (2023). PMC - NIH. [Link]

  • Effect of PEG Anchor and Serum on Lipid Nanoparticles. (2023). NIH. [Link]

  • Development of an Electrochemical Biosensor to Detect miRNA Encapsulated in Lipid Nanoparticles. (2023). Analytical Chemistry. [Link]

  • Microfluidic synthesis of lipid nanoparticles. (n.d.). Inside Therapeutics. [Link]

  • Deciphering the Role of PEGylation on the Lipid Nanoparticle-Mediated mRNA Delivery to the Liver. (n.d.). Cheng Research Group. [Link]

  • DEVELOPMENT OF LIPID NANOPARTICLES CONTAINING miRNA FROM HUMAN NEURAL PRECURSOR CELLS. (n.d.). Even3. [Link]

  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. (n.d.). PMC. [Link]

  • Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. (n.d.). ResearchGate. [Link]

  • Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device. (2022). JoVE. [Link]

  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2024). bioRxiv. [Link]

  • Robust, Scalable Microfluidic Manufacturing of RNA–Lipid Nanoparticles Using Immobilized Antifouling Lubricant Coating. (n.d.). MITCHELL LAB. [Link]

  • Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. (2023). Biomaterials Science. [Link]

  • Lipid Nanoparticle-Mediated Delivery of miRNA Mimics to Myeloid Cells. (n.d.). SpringerLink. [Link]

  • miRNA Delivery by Nanosystems: State of the Art and Perspectives. (n.d.). MDPI. [Link]

  • Lipid nanocarriers for microRNA delivery. (2019). PubMed. [Link]

  • Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. (2023). PMC - NIH. [Link]

  • Formulation of nucleic acid LNPs with varying PEG-lipid compositions... (n.d.). ResearchGate. [Link]

  • Apolipoprotein Fusion Enables Spontaneous Functionalization of mRNA Lipid Nanoparticles with Antibody for Targeted Cancer Therapy. (2023). PubMed. [Link]

  • Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles. (n.d.). ScienceDirect. [Link]

  • Programmable nanoparticle functionalization for in vivo targeting. (n.d.). PMC - NIH. [Link]

Sources

Application Note & Protocols: Bioconjugation of Proteins to Lipid Carriers Under Mild Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The covalent attachment of proteins to lipid carriers, such as liposomes and lipid nanoparticles (LNPs), is a cornerstone of advanced therapeutic and diagnostic development. These protein-lipid conjugates are pivotal for applications ranging from targeted drug delivery to the creation of novel vaccine platforms and biosensors.[1] The success of these constructs hinges on the bioconjugation strategy, which must form a stable linkage without compromising the protein's tertiary structure and biological function. This guide provides an in-depth exploration of key bioconjugation chemistries that proceed efficiently under mild basic conditions (pH 7.2-8.5), a critical parameter for preserving the integrity of most proteins. We will delve into the mechanistic principles, provide detailed, field-tested protocols for amine- and thiol-reactive strategies, and discuss essential characterization techniques for validating the final conjugate.

Introduction: The Rationale for Mild Basic Conditions

Bioconjugation is the strategic chemical linking of two molecules, at least one of which is a biomolecule. When creating protein-lipid carriers, the goal is to leverage the protein's function (e.g., a targeting antibody or a catalytic enzyme) with the carrier's payload capacity and biocompatibility.[2] The choice of reaction pH is a critical determinant of success. While some proteins are stable across a range of pH values, many therapeutic proteins are sensitive to acidic environments, which can induce aggregation or denaturation.[3]

Mild basic conditions (typically pH 7.2 to 8.5) offer a robust reaction environment for several reasons:

  • Preservation of Protein Integrity: This pH range is close to physiological conditions, minimizing the risk of unfolding or inactivating sensitive proteins.

  • Nucleophilicity of Target Residues: It ensures that key amino acid side chains, particularly the primary amines of lysine, are sufficiently deprotonated to act as effective nucleophiles.[4]

  • Reaction Specificity: It allows for high selectivity when using common crosslinking chemistries, such as those targeting amines or thiols.

This document will focus on the most reliable and widely adopted methods that capitalize on this favorable pH window.

Core Bioconjugation Chemistries

The selection of a conjugation strategy is dictated by the available functional groups on the protein and the desired linkage stability.[2] Below are the most prevalent methods that perform optimally in mild basic buffers.

Amine-Reactive Chemistry: NHS Ester Coupling

This is one of the most common methods for protein modification, targeting the abundant primary amines found on the N-terminus and the side chains of lysine residues.[5]

The Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the protein attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester, which is pre-incorporated into a lipid molecule (e.g., DSPE-PEG-NHS). This forms a stable and irreversible amide bond, releasing NHS as a byproduct.[6]

Why Mild Basic pH is Optimal:

  • Amine Deprotonation: The pKa of the ε-amino group of lysine is around 10.5. At a pH of 8.3-8.5, a sufficient population of these amines are deprotonated (-NH₂) and thus nucleophilic, enabling an efficient reaction. At acidic pH, they are protonated (-NH₃⁺) and unreactive.[7]

  • Controlling Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water, which renders it inactive. The rate of hydrolysis increases sharply with pH. The 7.2-8.5 range provides a "sweet spot," balancing efficient aminolysis with a manageable rate of hydrolysis.[6] The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[6]

G cluster_0 Reaction Pathway cluster_1 Competing Reaction protein Protein with Primary Amine (-NH2) intermediate Tetrahedral Intermediate protein->intermediate Nucleophilic Attack lipid Lipid Carrier with NHS Ester Group lipid->intermediate hydrolysis Hydrolysis (Inactive Carboxylate) lipid->hydrolysis Reaction with H2O buffer Mild Basic Buffer (pH 7.2 - 8.5) product Stable Amide Bond (Protein-Lipid Conjugate) intermediate->product Collapse & NHS Release byproduct NHS Byproduct intermediate->byproduct

Caption: Workflow for NHS Ester-Amine Coupling Chemistry.
Thiol-Reactive Chemistry: Maleimide Coupling

This strategy offers higher specificity than amine chemistry by targeting the sulfhydryl (-SH) groups of cysteine residues, which are far less common in proteins than lysines.[8] This allows for more controlled, site-specific conjugation.

The Mechanism: The maleimide group contains an electrophilic double bond that undergoes a Michael addition reaction with the nucleophilic sulfhydryl group of a cysteine. This reaction forms a stable, covalent thioether bond.[][10]

Why Mild Basic pH is Optimal: The thiol-maleimide reaction proceeds most efficiently at a pH range of 6.5-7.5. However, it remains highly effective up to pH 8.0.[8][11]

  • Thiolate Anion: The reactive species is the thiolate anion (S⁻). The pKa of a typical cysteine sulfhydryl group is ~8.3. A pH of 7.0-7.5 provides a sufficient concentration of thiolate for the reaction to proceed efficiently without significantly promoting side reactions.

  • Maleimide Ring Stability: At pH values above 8.0-8.5, the maleimide ring itself can become susceptible to hydrolysis, which opens the ring and prevents it from reacting with thiols.

A critical prerequisite for this chemistry is the availability of a free sulfhydryl group. Many cysteines in proteins exist as disulfide bonds (-S-S-), which do not react with maleimides.[12] Therefore, a reduction step using reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is often necessary before conjugation.[8][12]

G cluster_0 Step 1: Reduction (if needed) cluster_1 Step 2: Conjugation protein_disulfide Protein with Disulfide Bond (-S-S-) protein_thiol Protein with Free Thiol (-SH) protein_disulfide->protein_thiol Reduce reducer Reducing Agent (TCEP or DTT) reducer->protein_thiol product Stable Thioether Bond (Protein-Lipid Conjugate) protein_thiol->product Michael Addition lipid_maleimide Lipid Carrier with Maleimide Group lipid_maleimide->product buffer Buffer (pH 7.0 - 7.5)

Caption: Workflow for Maleimide-Thiol Coupling Chemistry.
Click Chemistry: A Bioorthogonal Alternative

Click chemistry encompasses a class of reactions that are highly specific, efficient, and bioorthogonal (meaning they do not interfere with native biological processes).[13][14] The most common forms for bioconjugation are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[15]

  • Mechanism: These methods involve the reaction between an azide-functionalized molecule and an alkyne-functionalized molecule to form a stable triazole linkage.[14] For protein-lipid conjugation, the protein would be modified with one group (e.g., an azide) and the lipid carrier with the complementary group (e.g., a DBCO alkyne for SPAAC).[16]

  • Advantages: The reactions are extremely selective and can be performed under mild physiological conditions, including the 7.2-8.5 pH range.[17] They are ideal for complex systems or when precise control over the conjugation site is paramount.

Experimental Protocols

The following protocols provide a general framework. Researchers should optimize molar ratios and incubation times for each specific protein-lipid system.

Protocol 1: NHS Ester Conjugation of an Antibody to Liposomes

Objective: To conjugate a monoclonal antibody (mAb) to pre-formed liposomes containing a DSPE-PEG-NHS lipid.

Materials:

  • Antibody (e.g., IgG) at 5-10 mg/mL.

  • Liposomes formulated with DSPE-PEG-NHS (e.g., 1-5 mol%).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B).[18]

  • Anhydrous Dimethyl sulfoxide (DMSO).

Procedure:

  • Buffer Exchange: Exchange the antibody into the Reaction Buffer using dialysis or a desalting column to remove any primary amine-containing buffers (like Tris).

  • Liposome Preparation: Prepare liposomes using your desired method (e.g., extrusion) to a final lipid concentration of 10-20 mM. The formulation should include the NHS-ester functionalized lipid.

  • Initiate Conjugation: Add the antibody solution to the liposome suspension. A typical starting molar ratio is 10-20 moles of lipid-NHS per mole of antibody.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.[5] Protect from light if any components are light-sensitive.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Separate the antibody-liposome conjugates from unreacted antibody and byproducts using an SEC column. The larger conjugates will elute first.[19]

  • Characterization: Analyze the collected fractions to confirm conjugation and determine efficiency (see Section 4).

Protocol 2: Maleimide Conjugation of a Cysteine-Engineered Protein

Objective: To conjugate a protein with an available cysteine residue to pre-formed liposomes containing a DSPE-PEG-Maleimide lipid.

Materials:

  • Thiol-containing protein at 1-10 mg/mL.[12]

  • Liposomes formulated with DSPE-PEG-Maleimide (e.g., 1-5 mol%).

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed.[8]

  • (Optional) Reducing Agent: 100x molar excess of TCEP solution.

  • Purification: SEC column (e.g., Sepharose CL-4B).

Procedure:

  • Buffer Exchange: Exchange the protein into degassed Reaction Buffer. Degassing (e.g., by bubbling with argon or nitrogen) is crucial to prevent re-oxidation of thiols into disulfide bonds.[8]

  • (Optional) Reduction Step: If the protein contains disulfide bonds, add TCEP to a 10-50x molar excess and incubate for 30-60 minutes at room temperature to generate free thiols.[12] Remove excess TCEP using a desalting column.

  • Liposome Preparation: Prepare maleimide-containing liposomes as described in Protocol 1. Ensure this is done no more than a day prior to use, as the maleimide group has limited stability in aqueous solutions.[18]

  • Initiate Conjugation: Add the reduced protein solution to the liposome suspension. A typical starting point is a 10-20 fold molar excess of maleimide groups to protein thiols.[11]

  • Incubation: Flush the reaction vial with an inert gas (argon or nitrogen), seal tightly, and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Purification: Purify the protein-liposome conjugates from unreacted protein using an SEC column as described in Protocol 1.

  • Characterization: Analyze the final product to confirm successful conjugation (see Section 4).

Validation and Characterization of Protein-Lipid Conjugates

Confirming the successful formation of the conjugate and characterizing its properties is a non-negotiable step for reproducibility and quality control.

Technique Purpose & Insights Provided
SDS-PAGE Confirms Covalent Linkage: A successful conjugate will show a high molecular weight band (or a smear) near the top of the gel that does not enter the resolving gel, while the band for the free, unconjugated protein will decrease in intensity.
Dynamic Light Scattering (DLS) Measures Size and Polydispersity: Determines the average hydrodynamic diameter and size distribution of the lipid carriers. A slight increase in size after protein conjugation is expected. Crucially, it helps detect aggregation.[3][19]
Zeta Potential Analysis Assesses Surface Charge: Measures the charge on the surface of the lipid carrier. Conjugation of a protein will alter the zeta potential, providing indirect evidence of surface modification.
Size Exclusion Chromatography (SEC) Separation and Quantification: Used for both purification and analysis. The elution profile can be used to quantify the amount of conjugated protein versus free protein.[19]
Protein Quantification Assay (e.g., BCA, Bradford) Determines Conjugation Efficiency: By measuring the protein concentration in the purified conjugate fraction and comparing it to the initial amount, the overall conjugation efficiency can be calculated.
Functional/Binding Assay (e.g., ELISA, SPR) Verifies Protein Activity: The most critical test. This confirms that the conjugated protein retains its biological function (e.g., the ability of an antibody to bind its antigen).

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Incorrect pH: Buffer pH is outside the optimal range.Verify buffer pH immediately before use. For NHS esters, ensure pH is 8.3-8.5. For maleimides, pH 7.0-7.5 is ideal.[7][8]
Hydrolyzed Reagents: NHS ester or maleimide has hydrolyzed due to moisture or age.Use fresh, high-quality reagents. Dissolve NHS esters in anhydrous DMSO immediately before use.[7]
Insufficient Reactive Groups: The protein lacks accessible amines or thiols.Quantify available functional groups. For maleimide chemistry, ensure complete reduction of disulfides.
Protein Aggregation High Protein/Lipid Concentration: Crowding during the reaction can lead to aggregation.Work with more dilute solutions. Optimize the protein-to-lipid ratio.
pH-induced Instability: The protein is unstable at the reaction pH.Perform the reaction at a lower temperature (4°C) or for a shorter duration. Consider a different conjugation chemistry compatible with a more favorable pH.
Loss of Protein Activity Modification of Critical Residues: The conjugation reaction has modified an amino acid in the active site or binding domain.Use site-specific conjugation (e.g., via an engineered cysteine) to direct the linkage away from critical regions.
Steric Hindrance: The lipid carrier is blocking the functional site of the protein.Use a longer PEG linker (e.g., PEG2000, PEG5000) on the lipid to increase the distance between the protein and the carrier surface.

Conclusion

The bioconjugation of proteins to lipid carriers under mild basic conditions is a powerful and accessible strategy for creating advanced functional biomaterials. By leveraging the well-characterized reactivity of primary amines with NHS esters and thiols with maleimides, researchers can reliably produce stable protein-lipid conjugates while preserving the delicate structure and function of the protein payload. Success depends on a thorough understanding of the underlying chemistry, careful control of reaction conditions—especially pH—and rigorous post-conjugation characterization to validate the final product.

References

  • A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC.
  • Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
  • Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
  • Bioconjugation Strategies for Liposome mediated Drug Delivery. (No Date).
  • Protein-liposome conjugates with defined size distributions.
  • Click Chemistry in Lipid Modification | Request PDF. (No Date).
  • Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
  • Maleimide Conjugation - Bioconjugation.
  • Antibody Conjugation Methods for Active Targeting of Liposomes.
  • Maleimide labeling of thiolated biomolecules. (2022-05-03). Bio-Synthesis.
  • Click-Ready Lipids Explained: Maleimide, Azide/DBCO, and TCO/Tetrazine. (2026-01-07). Vertex AI Search.
  • LifeTein Peptide Drug Conjugate: Click Chemistry.
  • Incorporation of Functional Proteins on Cellular Surfaces via Artificial Cell-Derived Vesicles (ACDVs) for Plasma Membrane Reprogramming. (2026-01-15). Journal of the American Chemical Society.
  • Controlling transmembrane protein concentration and orientation in supported lipid bilayers. (No Date).
  • Preparation of Liposome Conjugates and Derivatives. (No Date).
  • Lipid Bilayer Composition Can Influence the Orientation of Proteorhodopsin in Artificial Membranes - PMC. (2013-09-17). NIH.
  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL.
  • Improving the protein activity and stability under acidic conditions via site-specific conjugation of a pH-responsive polyelectrolyte. (2014-11-14). RSC Publishing.

Sources

Application Note & Protocol: A Guide to the Synthesis of Targeted Immunoliposomes Using DSPE-PEG2000-Cyanur

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of targeted immunoliposomes. We detail a robust methodology leveraging the functionalized lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (DSPE-PEG2000-Cyanur), for the direct and efficient covalent conjugation of antibodies to the surface of PEGylated liposomes. The protocol encompasses liposome formulation via the thin-film hydration and extrusion method, a streamlined antibody coupling procedure, purification by size exclusion chromatography, and essential characterization techniques. By explaining the causality behind experimental choices, this guide aims to provide both a step-by-step protocol and a foundational understanding of the principles involved in creating these advanced drug delivery vehicles.

Introduction: The Rationale for Targeted Immunoliposomes

Lipid-based nanocarriers, particularly liposomes, have revolutionized the field of drug delivery due to their biocompatibility, biodegradability, and capacity to encapsulate both hydrophilic and lipophilic therapeutic agents.[1][2][3] The addition of a hydrophilic polymer shell, typically polyethylene glycol (PEG), to the liposome surface—a process known as PEGylation—sterically hinders interactions with opsonins and mononuclear phagocytes. This "stealth" characteristic significantly reduces clearance by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing passive tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[4]

However, to move beyond passive accumulation and achieve true precision, active targeting is required. Immunoliposomes are advanced drug delivery systems where the liposome surface is modified with antibodies or antibody fragments that specifically recognize and bind to antigens overexpressed on target cells, such as cancer cells.[][6] This targeted approach maximizes the therapeutic concentration at the site of action while minimizing off-target toxicity.[]

The choice of conjugation chemistry is critical to the success of an immunoliposome formulation. This compound is an advanced functionalized lipid that offers a significant advantage in this process.[7] The terminal cyanuric chloride group is an amine-reactive moiety that facilitates the direct, covalent attachment of antibodies without the need for prior chemical derivatization of the protein.[8] This reaction proceeds efficiently under mild basic conditions via a nucleophilic substitution mechanism, forming a stable bond between the liposome and the antibody's primary amine groups (e.g., lysine residues).[8][9][10] This streamlined approach simplifies the manufacturing process and helps preserve the antibody's native conformation and antigen-binding affinity.

The Chemistry of Conjugation: Cyanuric Chloride Reactivity

Cyanuric chloride is a tri-substituted triazine, a heterocyclic aromatic molecule featuring three electrophilic carbon atoms bonded to chlorine.[2][11] The reactivity of these chlorine atoms to nucleophilic substitution is temperature-dependent, allowing for sequential reactions.[2] In this compound, two chlorine atoms have been replaced to link the PEG-DSPE anchor, leaving one highly reactive chlorine available for conjugation.

The key reaction involves the nucleophilic attack by a primary amine group (R-NH₂) from an amino acid residue (predominantly lysine) on the surface of the antibody. This reaction is performed under mild basic conditions (pH ~8.8) to ensure the amine group is deprotonated and thus sufficiently nucleophilic.[8] The process forms a stable, covalent C-N bond, securely tethering the antibody to the distal end of the PEG chain.

Figure 1. Schematic overview of the antibody conjugation process.

Materials and Equipment

Lipids and Reagents
  • Structural Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol

  • PEGylated Lipids: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Functionalized Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (this compound)[7][12]

  • Targeting Ligand: Monoclonal antibody of choice (e.g., IgG isotype)

  • Organic Solvents: Chloroform, Methanol (HPLC grade)

  • Buffers: Phosphate-Buffered Saline (PBS, pH 7.4), Borate Buffer (50 mM, pH 8.8)

  • Purification Media: Sepharose® CL-4B or similar size exclusion chromatography resin

Equipment
  • Rotary evaporator system

  • Water bath sonicator

  • Liposome extruder device (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Chromatography column (e.g., 1.5 x 30 cm)

  • UV-Vis Spectrophotometer or plate reader for protein quantification

  • Standard laboratory glassware and consumables

Experimental Protocols

Figure 2. Overall workflow for immunoliposome synthesis and characterization.

Part A: Formulation of Cyanur-Functionalized Liposomes (100 nm)

This protocol is based on the well-established thin-film hydration method followed by extrusion, which reliably produces homogeneous liposome populations.[13][14][15]

Table 1: Example Lipid Formulation (100 µmol Total Lipid)

Component Molar Ratio (%) Mol (µmol) MW ( g/mol ) Mass (mg)
DSPC 55 55.0 790.15 43.46
Cholesterol 40 40.0 386.65 15.47
DSPE-PEG2000 4.5 4.5 ~2805 12.62

| this compound | 0.5 | 0.5 | ~2938 | 1.47 |

  • Lipid Film Formation:

    • Accurately weigh and combine the lipids (DSPC, Cholesterol, DSPE-PEG2000, this compound) in a round-bottom flask.

    • Dissolve the lipid mixture in a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) solvent system.

    • Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 60-65°C (above the phase transition temperature, Tc, of DSPC).

    • Evaporate the organic solvent under reduced pressure while rotating the flask to form a thin, uniform lipid film on the inner surface.

    • Continue drying under high vacuum for at least 2 hours (or overnight) to remove all residual solvent traces.

  • Hydration:

    • Pre-heat your hydration buffer (e.g., sterile PBS, pH 7.4) to 60-65°C.

    • Add the warm buffer to the round-bottom flask containing the dried lipid film. The volume will determine the final lipid concentration (e.g., 10 mL for a 10 mM final concentration).

    • Agitate the flask gently at 60-65°C for 1 hour. This can be done by hand-swirling or using the rotary evaporator with the vacuum off. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[1] The resulting suspension will appear milky.

  • Sizing by Extrusion:

    • Rationale: Extrusion is a high-pressure filtration technique that forces the MLV suspension through polycarbonate membranes with a defined pore size.[16][17] This process ruptures the large, heterogeneous MLVs and allows them to re-form into smaller, more uniform large unilamellar vesicles (LUVs) whose size is dictated by the membrane pore diameter.[18][19]

    • Assemble the extruder device with two stacked 100 nm polycarbonate membranes, following the manufacturer's instructions. Pre-heat the extruder block to 60-65°C.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11-21 times). This ensures the final product is collected in the opposite syringe.[18]

    • The liposome suspension should become progressively more translucent as the vesicle size becomes smaller and more uniform. The final product is a suspension of LUVs ready for conjugation.

Part B: Antibody Conjugation and Purification
  • Buffer Exchange (Optional but Recommended):

    • If necessary, exchange the buffer of the liposome suspension and the antibody solution to the conjugation buffer (50 mM Borate Buffer, pH 8.8) using dialysis or a spin column.

  • Conjugation Reaction:

    • Rationale: The mild basic condition of the borate buffer (pH 8.8) is crucial for deprotonating the primary amine groups on the antibody's lysine residues, making them effective nucleophiles to attack the cyanuric chloride ring on the liposome surface.[8]

    • In a reaction vessel, combine the cyanur-functionalized liposome suspension with the antibody solution. A typical starting molar ratio is a 5:1 to 10:1 excess of this compound to antibody to optimize conjugation efficiency.[8]

    • Incubate the mixture for 4-6 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.

  • Purification by Size Exclusion Chromatography (SEC):

    • Rationale: SEC separates molecules based on their hydrodynamic radius.[20] The large immunoliposomes (~100-130 nm) are too large to enter the pores of the chromatography beads and will elute first in the void volume. The smaller, unconjugated antibody molecules (~10-15 nm) will enter the pores, taking a more tortuous path, and thus elute later.[21][22]

    • Pack a chromatography column with Sepharose CL-4B or a similar resin and equilibrate with sterile PBS (pH 7.4).

    • Note: It is good practice to pre-saturate the column with empty, non-functionalized liposomes to block non-specific lipid binding sites on the resin, which can otherwise lead to sample loss.[22][23]

    • Carefully load the conjugation reaction mixture onto the top of the column.

    • Elute the sample with PBS, collecting fractions. The liposomes will appear in the first, turbid peak, which can be monitored by eye or at a wavelength like 350 nm. The unconjugated protein will elute in a second, later peak, which can be monitored at 280 nm.

    • Pool the fractions corresponding to the first peak. This is your purified immunoliposome suspension.

Part C: Characterization and Quality Control

Thorough characterization is essential to ensure the formulation meets quality standards for reproducibility and performance.[][24]

Table 2: Typical Quality Control Parameters

Parameter Method Typical Result Rationale
Mean Hydrodynamic Diameter DLS 110 - 140 nm Confirms vesicle size and indicates successful antibody conjugation (size increase).
Polydispersity Index (PDI) DLS < 0.2 Indicates a monodisperse and homogeneous population, crucial for stability and reproducible biodistribution.[6]
Zeta Potential DLS -5 to -20 mV Measures surface charge; a slight negative charge is typical and contributes to colloidal stability.

| Antibody Conjugation | SDS-PAGE / BCA Assay | > 70% Efficiency | Confirms covalent attachment and quantifies the amount of antibody per liposome. |

  • Size and Zeta Potential:

    • Dilute a small aliquot of the final immunoliposome suspension in PBS.

    • Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument.

    • An increase in size of 10-30 nm compared to the pre-conjugated liposomes is indicative of successful antibody attachment. A low PDI is critical for in vivo applications.[6]

  • Quantification of Antibody Conjugation:

    • Method 1 (Indirect): Use a protein quantification assay (e.g., microBCA) on the fractions collected during SEC purification to determine the amount of antibody in the immunoliposome peak versus the free antibody peak.

    • Method 2 (Direct): Lyse a known concentration of purified immunoliposomes with a detergent (e.g., 1% Triton X-100). Quantify the total protein content using a microBCA assay against a standard curve of the free antibody. The conjugation efficiency can be expressed as the weight of conjugated antibody per weight of total lipid.

Storage and Stability

Store the final immunoliposome suspension at 4°C in a sterile, sealed vial protected from light. Do not freeze, as the formation of ice crystals can disrupt the lipid bilayer. Stability should be assessed over time by monitoring the size and PDI via DLS. A stable formulation will show minimal changes in these parameters over several weeks.

References

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Springer Protocols (2017). [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. GENIe (2025). [Link]

  • Preparation and characterization of heat-sensitive immunoliposomes. PubMed, National Institutes of Health. [Link]

  • Preparation and Characterization of Immunoliposomes for Targeting of Antiviral Agents. PubMed, National Institutes of Health. [Link]

  • Evaluation of Extrusion Technique for Nanosizing Liposomes. PMC, National Institutes of Health (2016). [Link]

  • Liposome Extrusion. Sterlitech. [Link]

  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS One (2024). [Link]

  • Liposome extruder. Wikipedia. [Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed, National Institutes of Health. [Link]

  • CHARACTERIZATION OF ORGAN-SPECIFIC IMMUNOLIPOSOMES FOR DELIVERY OF 3',5'-O-DIPALMITOYL-5-FLUORO-2'-DEOXYURIDINE IN A MOUSE LUNG-METASTASIS MODEL. University of Groningen Research Portal. [Link]

  • Construction and characterization of immunoliposomes targeting fibroblast growth factor receptor 3. PMC, PubMed Central (2019). [Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. ACS Omega (2025). [Link]

  • REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. CRC Press (1993). [Link]

  • DSPE-PEG(2000) Cyanur. Avanti Polar Lipids. [Link]

  • Cyanuric chloride as the basis for compositionally diverse lipids. RSC Publishing (2021). [Link]

  • Coupling of Amino Acids and Amino Sugars with Cyanuric Chloride (2,4,6-Trichloro-s-triazine). ResearchGate (2025). [Link]

  • Coupling of Amino Acids and Amino Sugars with Cyanuric Chloride (2,4,6-Trichloro-s-triazine). Canadian Science Publishing (1972). [Link]

  • How do I purify my calcein loaded liposomes with Sephadex G25(superfine)? ResearchGate (2018). [Link]

  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]

  • Size Exclusion Chromatography Based Liposomal Protein Extraction (SELPE). TRACE: Tennessee Research and Creative Exchange. [Link]

  • (A) Schematic diagram of conjugation of DSPE-PEG2000-BR2; (B)... ResearchGate. [Link]

  • Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes. Theranostics. [Link]

  • Liposome retention in size exclusion chromatography. PMC, PubMed Central (NIH). [Link]

  • Synthesis of DSPE-PEG2000-TAT. (A) Synthetic route of DSPE-PEG2000-TAT... ResearchGate. [Link]

  • Design of targeted lipid nanocapsules by conjugation of whole antibodies and antibody Fab' fragments. PubMed, National Institutes of Health. [Link]

  • Synthesis of DSPE-PEG 2000 -CC-ES. ResearchGate. [Link]

  • Figure 1. Synthesis of DSPE-PEG2000-R8. 3.2. Preparation of liposomes... ResearchGate. [Link]

  • Liposome retention in size exclusion chromatography. ResearchGate (2025). [Link]

  • size exclusion of liposomes. Chromatography Forum (2013). [Link]

  • Surface Modification of Lipid-Based Nanocarriers: A Potential Approach to Enhance Targeted Drug Delivery. PMC, National Institutes of Health. [Link]

  • Lipid-Based Nanocarrier Systems for Drug Delivery: Advances and Applications. Dovepress (2022). [Link]

  • Comparative biodistribution in mice of cyanine dyes loaded in lipid nanoparticles. ResearchGate. [Link]

  • An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. PMC, National Institutes of Health. [Link]

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Post-insertion method for incorporating DSPE-PEG lipids into preformed liposomes.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the post-insertion method for incorporating DSPE-PEG lipids into preformed liposomes, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the underlying mechanisms, critical experimental parameters, and step-by-step protocols for successful surface modification of liposomes.

Introduction: The Strategic Advantage of Post-Insertion

In the development of liposomal drug delivery systems, surface modification with polyethylene glycol (PEG) is a cornerstone strategy for enhancing systemic circulation time and improving stability. This "stealth" characteristic is achieved by creating a hydrophilic corona that reduces recognition and uptake by the reticuloendothelial system (RES).[1][2][3] While PEG-lipids can be incorporated during the initial formulation of liposomes (pre-insertion method), the post-insertion technique offers distinct advantages.

The post-insertion method involves incubating pre-formed liposomes, which may already be loaded with a therapeutic agent, with an aqueous solution of DSPE-PEG micelles.[4][5] The hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor spontaneously inserts into the outer leaflet of the liposomal bilayer, leaving the hydrophilic PEG chain extending from the surface.[4] This approach is particularly valuable as it avoids exposing the encapsulated drug to potentially harsh conditions that might be used during the initial liposome formation process.[4][6] It also provides a modular platform for attaching targeting ligands to the PEG terminus for active targeting applications.[6]

The Mechanism: A Thermodynamically Driven Process

The transfer of DSPE-PEG from a micellar configuration to a liposomal bilayer is a spontaneous process governed by thermodynamics and kinetics.

Thermodynamic Driving Force

In an aqueous environment, amphiphilic molecules like DSPE-PEG self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. Above the critical micelle concentration (CMC), they form micelles, sequestering the hydrophobic DSPE core away from the water.[1][7][8] The driving force for post-insertion is the transfer of the DSPE anchor from this micellar environment into the larger, more stable hydrophobic core of the liposome bilayer.[8][9][10] This transfer is entropically favorable, primarily due to the hydrophobic effect, which leads to a more ordered state for the surrounding water molecules.[8]

Kinetic Considerations

For the DSPE anchor to insert, the liposomal membrane must be sufficiently fluid to allow for the transient creation of pores or defects. This fluidity is highly dependent on the temperature relative to the gel-to-liquid crystalline phase transition temperature (Tm) of the lipids composing the liposome.[4] The rate of insertion is therefore significantly enhanced when the incubation is performed at a temperature near or slightly above the Tm of the liposomal bilayer, which increases its fluidity and permeability.[4]

G cluster_0 Mechanism of DSPE-PEG Post-Insertion micelles DSPE-PEG Micelles in Aqueous Buffer liposome Pre-formed Liposome (Bilayer) micelles->liposome Incubation at T ≥ Tm (Spontaneous Transfer) peg_liposome PEGylated Liposome liposome->peg_liposome Hydrophobic DSPE anchor inserts into bilayer

Caption: Mechanism of DSPE-PEG insertion into a preformed liposome.

Critical Parameters for Successful Post-Insertion

The efficiency of DSPE-PEG incorporation is not absolute and is influenced by several key experimental factors.[11] Optimizing these parameters is crucial for achieving the desired PEG density and ensuring the stability of the final formulation.

ParameterRecommended Range/ConsiderationRationale & Impact on EfficiencySupporting Sources
Incubation Temperature Near or slightly above the Tm of the liposomal lipids. (e.g., ~60°C for DSPC-based liposomes, Tm ~55°C)Increases membrane fluidity, creating transient defects that facilitate the insertion of the DSPE anchor. Temperatures that are too low result in a rigid membrane and poor insertion. Excessively high temperatures can cause leakage of encapsulated contents.[4][11]
Incubation Time 30 minutes - 24 hoursThe insertion process is time-dependent. Efficiency generally increases with time until a plateau is reached. Shorter times may be sufficient at optimal temperatures.[4][11][12]
Liposome Composition Saturated lipids (e.g., DSPC) are often preferred. Cholesterol content should be optimized.The lipid composition dictates the membrane's rigidity and Tm. High cholesterol content can increase membrane rigidity, potentially hindering insertion. Unsaturated lipids (e.g., POPC, DOPC) have a lower Tm and allow for insertion at lower temperatures.[4][11][13]
DSPE-PEG Concentration 0.5 - 10 mol% relative to total liposomal lipidDirectly correlates with the final PEG density on the liposome surface, up to a saturation point. Higher concentrations lead to higher PEG density.[4]
pH of Medium Typically physiological pH (e.g., 7.4)pH can influence the surface charge of the liposomes and the PEG-lipid, potentially affecting electrostatic interactions during the insertion process.[4]

Experimental Workflow and Protocols

The post-insertion process can be broken down into three main stages: preparation of reagents, the incubation step, and purification/characterization.

G start Start prep_lipo Prepare Pre-formed Liposomes start->prep_lipo prep_micelle Prepare DSPE-PEG Micelle Solution start->prep_micelle incubate Co-incubate Liposomes and Micelles at T ≥ Tm prep_lipo->incubate prep_micelle->incubate purify Purify via Size Exclusion Chromatography (SEC) or Dialysis incubate->purify characterize Characterize Final Product (Size, PDI, PEG Density) purify->characterize end End characterize->end

Caption: General experimental workflow for post-insertion PEGylation.

Protocol 1: Preparation of DSPE-PEG Micelle Solution

This protocol describes the preparation of a stock solution of DSPE-PEG micelles, which will be added to the pre-formed liposomes.

Materials:

  • DSPE-PEG powder (e.g., DSPE-PEG2000)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Sterile vials

  • Vortex mixer or bath sonicator

Methodology:

  • Calculate and Weigh: Determine the mass of DSPE-PEG powder required to achieve a final desired molar concentration in the liposome suspension (e.g., 1-10 mol% of total liposomal lipid).

  • Dissolution: Dissolve the weighed DSPE-PEG powder in a small volume of the aqueous buffer. The concentration should be well above the known critical micelle concentration (CMC) of the specific DSPE-PEG being used (the CMC for DSPE-PEG2000 is approximately 1 µM).[1]

  • Ensure Micelle Formation: Gently vortex or use a bath sonicator for 5 minutes to ensure the DSPE-PEG is fully dissolved and has formed a homogenous micellar solution.[14][15] The solution should be clear.

  • Storage: Store the micelle solution according to the manufacturer's recommendations until use.

Protocol 2: Post-Insertion Incubation

This protocol details the core step of incubating the pre-formed liposomes with the DSPE-PEG micelles.

Materials:

  • Suspension of pre-formed liposomes in buffer

  • Prepared DSPE-PEG micelle solution (from Protocol 1)

  • Water bath or incubator

  • Magnetic stir plate and stir bar (optional, for larger volumes)

Methodology:

  • Pre-heat Liposomes: Pre-heat the suspension of pre-formed liposomes to the desired incubation temperature (e.g., 60°C for DSPC/Cholesterol liposomes).[4] Allow the temperature to equilibrate for 10-15 minutes.

  • Combine Reagents: Add the calculated volume of the DSPE-PEG micelle solution to the pre-heated liposome suspension.[4] Addition should be done while providing gentle agitation (e.g., slow stirring or periodic gentle swirling).

  • Incubate: Incubate the mixture for the desired duration (e.g., 30-60 minutes) at the set temperature.[14] Maintain gentle agitation throughout the incubation period to ensure a homogenous mixture.

  • Cool Down: After incubation, remove the suspension from the heat source and allow it to cool to room temperature.

Protocol 3: Purification and Characterization

This protocol describes the removal of unincorporated DSPE-PEG micelles and the subsequent characterization of the final PEGylated liposomes.

Materials:

  • PEGylated liposome suspension (from Protocol 2)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B or Sephadex G-50) or dialysis cassette (e.g., 100 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument

  • Method for PEG quantification (e.g., HPLC, colorimetric assay)

Methodology:

  • Purification:

    • SEC Method: Equilibrate an SEC column with the appropriate buffer. Carefully load the cooled liposome suspension onto the top of the column. Elute with the buffer and collect fractions. The larger PEGylated liposomes will elute first, while the smaller, unincorporated DSPE-PEG micelles will be retained longer.[4] Pool the liposome-containing fractions.

    • Dialysis Method: Transfer the liposome suspension to a dialysis cassette and dialyze against a large volume of buffer for several hours, with multiple buffer changes, to remove the unincorporated micelles.

  • Characterization:

    • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the purified liposomes using DLS. Compare these values to the original, non-PEGylated liposomes. A slight increase in size is expected.[4][16]

    • Quantification of Incorporated PEG: Determine the amount of DSPE-PEG successfully inserted into the liposomes using a suitable analytical technique, such as HPLC or a PEG-specific colorimetric assay, to calculate the final PEG density.[4][17]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low PEGylation Efficiency Incubation temperature is too low. Incubation time is too short. High cholesterol content increasing membrane rigidity.Increase incubation temperature to be near or slightly above the lipid Tm.[4] Increase the incubation time.[4] If possible, consider reducing the cholesterol concentration in the initial liposome formulation.
Liposome Aggregation High density of PEG-lipids or targeting ligands causing intermolecular bridging. Changes in surface charge post-insertion.Reduce the molar ratio of DSPE-PEG used in the incubation step. Monitor the zeta potential before and after insertion; adjust buffer conditions if necessary.[18]
Significant Increase in Size/PDI Destabilization of liposomes due to excessively high incubation temperature. Inefficient removal of unincorporated micelles post-insertion.Ensure the incubation temperature is not excessively high, which can compromise liposome integrity.[4] Optimize the purification method (e.g., use a different SEC column or dialysis MWCO).[18]

References

  • ResearchGate. (n.d.). PEG‐Lipid Post Insertion into Drug Delivery Liposomes Quantified at the Single Liposome Level. Retrieved from [Link]

  • ACS Publications. (2009). Effect of the Lipid Chain Melting Transition on the Stability of DSPE-PEG(2000) Micelles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamics of micellization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of PEGylated Liposomes and Nanostructured Lipid Carriers with Entrapped Bioactive Triterpenoids. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Physico-chemical characterization of PEGylated liposomes. Retrieved from [Link]

  • The Journal of Chemical Physics. (1985). Chain organization and thermodynamics in micelles and bilayers. I. Theory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Post-insertion parameters of PEG-derivatives in phosphocholine-liposomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids. Retrieved from [Link]

  • ResearchGate. (n.d.). The Post-insertion Method for the Preparation of PEGylated Liposomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quality by Design Approach in Liposomal Formulations: Robust Product Development. Retrieved from [Link]

  • Semantic Scholar. (2019). Post‐insertion parameters of PEG‐derivatives in phosphocholine‐liposomes. Retrieved from [Link]

  • ResearchGate. (2022). DSPE-PEG: A distinctive component in drug delivery system. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Molecular thermodynamics of micellization: Micelle size distributions and geometry transitions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics of the Micelle-to-Vesicle Transition: Aqueous Lecithin-Bile Salt Mixtures. Retrieved from [Link]

  • ACS Omega. (2024). Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Interaction between PEG lipid and DSPE/DSPC phospholipids: An insight of PEGylation degree and kinetics of de-PEGylation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with DSPE-PEG2000-cyanur.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DSPE-PEG2000-cyanur conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conjugation efficiency and to answer frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to achieve successful and reproducible results in your liposomal and bioconjugation experiments.

PART 1: CORE DIRECTIVE - Understanding this compound Chemistry

This compound is a versatile reagent for covalently linking amine-containing molecules, such as peptides, proteins, and antibodies, to the surface of liposomes and other nanoparticle formulations.[1][2] The reactive group, cyanuric chloride (2,4,6-trichloro-s-triazine), provides a platform for sequential nucleophilic substitution, allowing for a degree of control over the conjugation process.[3][4]

The key to successful conjugation lies in understanding the reactivity of the cyanuric chloride moiety. The three chlorine atoms on the triazine ring exhibit different reactivities, which are highly dependent on temperature and pH.[3][5] This differential reactivity can be harnessed for controlled, stepwise conjugation.

Below is a diagram illustrating the fundamental reaction pathway for the conjugation of an amine-containing ligand to this compound.

G cluster_0 Step 1: First Substitution (Lower Temperature) cluster_1 Step 2: Second Substitution (Higher Temperature - Optional) cluster_2 Competing Reaction: Hydrolysis DSPE_PEG_Cyanur This compound (Trichloro-s-triazine) Intermediate Monosubstituted Intermediate (Dichloro-s-triazine derivative) DSPE_PEG_Cyanur->Intermediate Nucleophilic Attack Hydrolyzed_Product Hydrolyzed/Inactive Cyanur (Hydroxy-s-triazine derivative) DSPE_PEG_Cyanur->Hydrolyzed_Product Presence of Water Ligand_NH2 Amine-containing Ligand (R-NH2) Ligand_NH2->Intermediate Final_Conjugate Final DSPE-PEG-Ligand Conjugate Intermediate->Final_Conjugate Further Conjugation or Quenching

Caption: Reaction scheme of this compound with an amine-containing ligand and the competing hydrolysis reaction.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Troubleshooting Low Conjugation Efficiency

Low conjugation yield is a common hurdle in bioconjugation experiments.[6][7][8] This section provides a systematic, evidence-based approach to diagnosing and resolving the root causes of this issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugation with this compound?

A1: The optimal pH is a balance between promoting the nucleophilicity of the primary amine on your ligand and minimizing the hydrolysis of the cyanuric chloride. Generally, a pH range of 8.0-9.5 is recommended for the reaction with primary amines.[9] At this pH, the amine group is sufficiently deprotonated to act as a potent nucleophile. However, be aware that higher pH also accelerates the hydrolysis of cyanuric chloride, which is a competing and undesirable reaction.[10][11][12]

Q2: Can I use buffers containing primary amines, like Tris, for my conjugation reaction?

A2: No, it is critical to avoid buffers containing extraneous primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][13] These buffer components will compete with your amine-containing ligand for reaction with the cyanuric chloride, leading to significantly reduced conjugation efficiency.[6] Recommended buffers include phosphate-buffered saline (PBS) or borate buffers, adjusted to the desired alkaline pH.

Q3: How can I confirm that my starting this compound is active?

A3: The cyanuric chloride moiety is susceptible to hydrolysis, especially if improperly stored.[14] It is crucial to store the reagent under desiccated conditions at the recommended temperature (typically -20°C).[6] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent. While direct activity assays can be complex, ensuring proper storage and handling is the most practical first step. If you suspect reagent degradation, using a fresh batch is the best course of action.[6]

Q4: My protein/peptide is not very soluble at the recommended alkaline pH. What can I do?

A4: Solubility issues can indeed complicate conjugation. If your biomolecule's stability or solubility is compromised at the optimal reaction pH, you may need to consider a few strategies. One approach is to perform the reaction at a slightly lower pH, accepting a potential decrease in reaction rate, and compensating with a longer reaction time or a higher molar excess of one reactant. Another option is to include solubility-enhancing, non-nucleophilic additives in your reaction buffer.

In-Depth Troubleshooting Guide

If you are experiencing low conjugation efficiency, follow this logical progression of troubleshooting steps.

Potential Issue Underlying Cause & Scientific Rationale Recommended Action & Validation
Degraded this compound Cyanuric chloride is highly susceptible to hydrolysis, where a chlorine atom is replaced by a hydroxyl group, rendering it unreactive towards amines.[10][11][12] This is accelerated by moisture.- Always store the reagent at -20°C in a desiccated environment. - Allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] - If in doubt, use a fresh, unopened vial of the reagent.
Interfering Buffer Components Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target ligand, reducing the yield of the desired conjugate.[6][13]- Perform buffer exchange of your biomolecule into a non-amine-containing buffer like PBS or borate buffer prior to conjugation. - Dialysis, ultrafiltration, or gel filtration chromatography are suitable methods for buffer exchange.[13]
Biomolecule Quality and Purity Impurities in your protein or peptide solution, particularly those with primary amines, can act as competitive inhibitors.[13] The target amine groups on your biomolecule may also be inaccessible due to folding.[7]- Ensure your biomolecule is of high purity (>95%).[13] - If you suspect issues with reactive site accessibility, you may need to consider protein modification or using a different conjugation strategy targeting a more accessible functional group.[7]

The kinetics of the conjugation reaction are highly sensitive to several parameters. A systematic optimization of these conditions is often necessary.

G Start Low Conjugation Efficiency Check_Reagents Step 1: Verify Reagent & Buffer Integrity Start->Check_Reagents Optimize_pH Step 2a: Optimize Reaction pH (8.0-9.5) Check_Reagents->Optimize_pH If reagents are good Optimize_Molar_Ratio Step 2b: Adjust Molar Ratio (DSPE-PEG-Cyanur : Ligand) Optimize_pH->Optimize_Molar_Ratio Optimize_Temp_Time Step 2c: Vary Temperature & Reaction Time Optimize_Molar_Ratio->Optimize_Temp_Time Analyze_Results Step 3: Analyze Conjugation Products Optimize_Temp_Time->Analyze_Results Analyze_Results->Check_Reagents If still low, re-evaluate starting materials Success Successful Conjugation Analyze_Results->Success If efficiency is improved

Caption: A systematic workflow for troubleshooting low conjugation efficiency.

Parameter Scientific Rationale Recommended Optimization Strategy
pH As discussed, pH is a critical factor influencing both amine nucleophilicity and cyanur hydrolysis.[12]Test a range of pH values from 8.0 to 9.5 in small-scale pilot reactions. Analyze the results to determine the optimal pH for your specific ligand.
Molar Ratio The stoichiometry of the reactants will directly impact the reaction equilibrium and the final degree of labeling.Systematically vary the molar ratio of this compound to your ligand. Common starting points are 1:1, 1:2, and 2:1. Increasing the concentration of one reactant can drive the reaction forward.
Temperature & Time The substitution of chlorine atoms on cyanuric chloride is temperature-dependent.[3] Higher temperatures can increase the reaction rate but may also promote hydrolysis and potentially degrade sensitive biomolecules.The first substitution can often be achieved at room temperature or even 4°C for an extended period. If a second substitution is desired, a higher temperature may be required.[3] Run a time-course experiment (e.g., 2, 4, 8, 24 hours) at a fixed temperature and molar ratio to determine the optimal reaction time.

Accurate characterization is essential to confirm conjugation and quantify efficiency.[15][16]

Recommended Analytical Techniques:

  • Size-Exclusion Chromatography (SEC-HPLC): This technique can be used to separate the larger conjugate from the smaller, unreacted ligand.[17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be effective for analyzing the reaction mixture, particularly for smaller peptide conjugates.[17]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, a shift in the molecular weight band on the gel can provide qualitative evidence of successful conjugation.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Provides a definitive measurement of the molecular weight of the conjugate, confirming the addition of the DSPE-PEG moiety.[15][16]

By systematically working through these troubleshooting steps, you can identify and address the factors limiting your conjugation efficiency and achieve reliable and reproducible results.

PART 3: VISUALIZATION & FORMATTING

Experimental Protocol: Liposome Preparation and Conjugation

This protocol provides a general framework for the preparation of liposomes and subsequent conjugation of an amine-containing ligand using this compound.

Materials:

  • Primary lipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • Amine-containing ligand (e.g., peptide, antibody)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Conjugation buffer (e.g., Borate buffer, pH 8.5)

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm)[18]

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (primary lipid:cholesterol:DSPE-PEG-cyanur).[18]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To create unilamellar vesicles (ULVs) of a defined size, extrude the MLV suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane of the desired pore size (e.g., 100 nm).[18]

  • Conjugation:

    • Exchange the buffer of the liposome suspension to the conjugation buffer (pH 8.5) using dialysis or tangential flow filtration.

    • Add the amine-containing ligand to the liposome suspension at the desired molar ratio.

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring.

    • Quench any unreacted cyanur groups by adding an excess of a small primary amine like glycine or ethanolamine.

  • Purification and Analysis:

    • Remove unreacted ligand and quenching agent by size exclusion chromatography or dialysis.

    • Analyze the final conjugate using the techniques described in the troubleshooting section to determine conjugation efficiency.

References

  • AxisPharm. (n.d.). Bioconjugation Analytical Method Development. Retrieved from [Link]

  • J-Stage. (n.d.). On the Hydrolysis of Cyanuric Chloride. Retrieved from [Link]

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

  • Abzena. (n.d.). Bioconjugate & ADC Analytical Method Development & Bioassays. Retrieved from [Link]

  • OECD SIDS. (2001, September 25). Cyanuric chloride CAS N°: 108-77-0. Retrieved from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (2025, August 7). Retrieved from [Link]

  • PubMed. (1977, May). The preparation of carbohydrate-protein conjugates: cyanuric trichloride coupling of 2-aminoethyl glycosides, and mixed-anhydride coupling of 8-carboxyoctyl glycosides to bovine serum albumin. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of DSPE-PEG 2000-CC-ES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanuric chloride as the basis for compositionally diverse lipids. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2025, November 19). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Retrieved from [Link]

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). DSPE PEG(2000)-N-Cyanine 5.5. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Cyanuric Chloride: A Useful Reagent for Converting Carboxylic Acids into Chlorides, Esters, Amides and Peptides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Retrieved from [Link]

  • PubMed. (2011, January 19). Application of cyanuric chloride-based six new chiral derivatizing reagents having amino acids and amino acid amides as chiral auxiliaries for enantioresolution of proteinogenic amino acids by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • ChemRxiv. (n.d.). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Synthesis of DSPE-PEG2000-R8. 3.2. Preparation of liposomes.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics. Retrieved from [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. (2024, October 15). Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanuric Acid and Cyanuric Chloride. Retrieved from [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. (2024, October 15). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanuric chloride. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. Retrieved from [Link]

  • ResearchGate. (n.d.). The characterization of (DSPE)-PEG2000-FA-LPs/CUR. Retrieved from [Link]

  • Theranostics. (n.d.). Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme for DSPE-PEG(2000)-Mal. (A) DSPC was first.... Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugation of hyaluronic acid with DSPE-PEG2000-NH2 using.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 1). Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The impact of conjugation strategies and linker density on the performance of the Spermine-AcDex nanoparticle–splenocyte conjugate. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Buffer pH for DSPE-PEG2000-Cyanur Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the reaction buffer pH during the conjugation of DSPE-PEG2000-cyanur. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your conjugation experiments. Our approach is grounded in established chemical principles and extensive field experience to empower you with the knowledge for predictable and reproducible outcomes.

The Core Principle: A Balancing Act of Reactivity and Stability

The conjugation of this compound to amine-containing molecules (such as proteins, peptides, or small molecule linkers) is a nucleophilic substitution reaction. The cyanuric chloride moiety on the DSPE-PEG2000 is an electrophilic s-triazine ring that readily reacts with primary amines. The efficiency of this reaction is critically dependent on the pH of the reaction buffer. This is due to two competing factors: the nucleophilicity of the amine and the hydrolytic stability of the cyanuric chloride.

  • Amine Nucleophilicity: A primary amine must be in its deprotonated, nucleophilic state (-NH2) to effectively attack the electrophilic carbon on the triazine ring. At acidic or neutral pH, the amine group is predominantly in its protonated, non-reactive ammonium form (-NH3+). As the pH increases into the alkaline range, the equilibrium shifts towards the more reactive deprotonated form.

  • Cyanuric Chloride Hydrolysis: Cyanuric chloride is susceptible to hydrolysis, where water molecules act as nucleophiles and replace the chlorine atoms with hydroxyl groups. This hydrolysis reaction is significantly accelerated at higher pH values.[1][2][3] Once a chlorine atom is hydrolyzed, it is no longer available for conjugation to your molecule of interest, leading to reduced conjugation efficiency and the formation of undesirable byproducts.

Therefore, optimizing the reaction buffer pH is a crucial balancing act: the pH must be high enough to ensure a sufficient concentration of the reactive deprotonated amine but low enough to minimize the competing hydrolysis of the cyanuric chloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for the this compound conjugation reaction?

For most amine-containing molecules, a starting pH in the range of 8.0 to 9.0 is recommended. This range generally provides a good compromise between amine nucleophilicity and cyanuric chloride stability. However, the optimal pH can be influenced by the specific pKa of the amine in your molecule and its steric hindrance. Therefore, empirical optimization is highly recommended.

Q2: Which buffer systems are suitable for this conjugation?

It is critical to use a buffer system that does not contain primary or secondary amines, as these will compete with your target molecule for reaction with the cyanuric chloride.[4][5] Recommended buffer systems include:

  • Phosphate-Buffered Saline (PBS): Typically adjusted to the desired alkaline pH.

  • Borate Buffer: Offers good buffering capacity in the pH 8-10 range.[6]

  • Bicarbonate/Carbonate Buffer: Effective in the pH 9.2-10.8 range.

Q3: Can I use Tris buffer?

It is strongly advised to avoid using Tris (tris(hydroxymethyl)aminomethane) buffer, as it contains a primary amine that will react with the cyanuric chloride, leading to low or no conjugation of your target molecule.[4][7]

Q4: How does temperature affect the reaction?

The reaction rate, including the rate of hydrolysis, increases with temperature.[1] An empirical rule for reactions with cyanuric chloride suggests replacing the first chlorine atom at 0–5 °C, the second at 30–50 °C, and the third at 70–100 °C for amine substituents.[8] For the initial conjugation to this compound, performing the reaction at room temperature (20-25°C) is a good starting point. If hydrolysis is a significant issue, consider reducing the temperature to 4°C, though this will likely require a longer reaction time.

Q5: What is the expected impact of incorrect pH on my conjugation results?

The consequences of a suboptimal pH are predictable and are summarized in the table below:

pH RangeExpected OutcomeRationale
< 7.0 Very low to no conjugationThe amine on the target molecule is protonated and non-nucleophilic.
7.0 - 8.0 Low to moderate conjugationA fraction of the amine is deprotonated, but the reaction rate may be slow.
8.0 - 9.0 Optimal Range (Typically) Good balance between amine nucleophilicity and cyanuric chloride stability.
> 9.5 Decreased conjugation efficiency, potential for byproductsThe rate of cyanuric chloride hydrolysis becomes significantly faster, consuming the reactant.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound conjugation reactions.

Issue 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
Incorrect Reaction Buffer pH Verify the pH of your reaction buffer immediately before use. Perform a pH optimization experiment as detailed in the protocol below.
Presence of Competing Amines in Buffer Ensure you are not using amine-containing buffers like Tris or glycine.[4][5] Buffer exchange your protein or peptide into a recommended buffer system (e.g., PBS or Borate buffer).
Hydrolysis of this compound Prepare the this compound solution immediately before use. Avoid prolonged exposure to aqueous environments, especially at high pH. Consider reducing the reaction temperature.
Poor Quality of Reagents Use high-purity this compound and ensure your target molecule is of sufficient purity.
Steric Hindrance If the amine on your target molecule is sterically hindered, a higher pH and longer reaction time may be necessary to achieve sufficient conjugation.
Issue 2: Inconsistent Conjugation Results
Potential Cause Recommended Solution
Inaccurate pH Measurement Calibrate your pH meter before each use with fresh standards.
Buffer Degradation Prepare fresh buffer solutions regularly. Microbial growth in buffers can alter the pH.[9]
Variability in Reagent Preparation Always prepare reagent solutions fresh for each experiment to avoid degradation.

Experimental Protocols

Protocol 1: Preparation of 0.1 M Borate Buffer

Borate buffer is an excellent choice for reactions in the pH 8.0 to 9.5 range.[6]

Materials:

  • Boric Acid (H₃BO₃)

  • Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O)

  • Deionized Water

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions:

    • 0.2 M Boric Acid: Dissolve 1.24 g of boric acid in 100 mL of deionized water.

    • 0.05 M Sodium Tetraborate: Dissolve 1.905 g of sodium tetraborate decahydrate in 100 mL of deionized water.

  • Prepare the Buffer:

    • In a beaker, combine the volumes of the stock solutions as indicated in the table below to achieve the desired pH.

    • Verify the final pH with a calibrated pH meter and adjust as necessary with small additions of the stock solutions.

    • Bring the final volume to 200 mL with deionized water.

Desired pHVolume of 0.2 M Boric Acid (mL)Volume of 0.05 M Sodium Tetraborate (mL)
8.094.65.4
8.586.813.2
9.060.040.0
Protocol 2: pH Optimization Experiment for this compound Conjugation

This experiment will help you determine the optimal pH for your specific conjugation reaction.

Materials:

  • This compound

  • Your amine-containing molecule (e.g., peptide, protein)

  • 0.1 M Borate Buffer at pH 8.0, 8.5, and 9.0 (prepared as in Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical method to assess conjugation efficiency (e.g., HPLC, SDS-PAGE)

Procedure:

  • Prepare your amine-containing molecule: Dissolve your molecule in each of the borate buffers (pH 8.0, 8.5, and 9.0) to your desired reaction concentration.

  • Prepare this compound: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF and then dilute to the final reaction concentration in the corresponding borate buffer.

  • Initiate the reactions: Set up three separate reaction tubes, one for each pH. Add the this compound solution to your amine-containing molecule solution to start the reaction.

  • Incubate: Allow the reactions to proceed at room temperature for a set amount of time (e.g., 2 hours).

  • Quench the reactions: Stop the reactions by adding a small amount of quenching buffer to consume any unreacted this compound.

  • Analyze the results: Analyze the reaction mixtures using your chosen analytical method to determine the conjugation efficiency at each pH. The pH that yields the highest percentage of conjugated product is the optimal pH for your reaction.

Visualizing the Process

Diagram 1: The pH-Dependent Conjugation and Hydrolysis of this compound

G cluster_0 Low pH (< 7.0) cluster_1 Optimal pH (8.0 - 9.0) cluster_2 High pH (> 9.5) Protonated Amine R-NH3+ No Reaction No Reaction Protonated Amine->No Reaction Non-nucleophilic Deprotonated Amine R-NH2 Conjugate DSPE-PEG-Conjugate Deprotonated Amine->Conjugate Nucleophilic Attack DSPE_Cyanur DSPE-PEG-Cyanur DSPE_Cyanur->Conjugate Hydrolysis Hydrolysis Hydrolyzed Product DSPE-PEG-OH Hydrolysis->Hydrolyzed Product DSPE_Cyanur_2 DSPE-PEG-Cyanur DSPE_Cyanur_2->Hydrolyzed Product OH- Attack

Caption: The effect of pH on the reaction pathways of this compound.

Diagram 2: Experimental Workflow for pH Optimization

G A Prepare Buffers (pH 8.0, 8.5, 9.0) B Dissolve Target Molecule in each buffer A->B D Initiate Reactions (3 parallel experiments) B->D C Prepare DSPE-PEG-Cyanur (dissolve immediately before use) C->D E Incubate (e.g., 2h at RT) D->E F Quench Reactions E->F G Analyze Conjugation Efficiency (e.g., HPLC, SDS-PAGE) F->G H Determine Optimal pH G->H

Caption: Step-by-step workflow for the pH optimization experiment.

References

  • Vertex AI Search. (n.d.). NHS ester labeling of amino biomolecules. Retrieved January 16, 2026.
  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved January 16, 2026.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved January 16, 2026.
  • BenchChem. (2025). Troubleshooting low yield in bioconjugation reactions. Retrieved January 16, 2026.
  • American Chemical Society. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Retrieved January 16, 2026.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved January 16, 2026.
  • ResearchGate. (2025). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Retrieved January 16, 2026.
  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved January 16, 2026.
  • ResearchGate. (2025). Mechanism and kinetics of cyanuric chloride hydrolysis in aqueous solution. Retrieved January 16, 2026.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved January 16, 2026.
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved January 16, 2026.
  • BenchChem. (2025). Preparing a 0.5M sodium borate buffer solution with a specific pH. Retrieved January 16, 2026.
  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved January 16, 2026.
  • Unknown Source. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Optimal pH in NHS Ester Coupling Reactions. Retrieved January 16, 2026.
  • Vector Labs. (n.d.). Bioconjugation Troubleshooting Guide. Retrieved January 16, 2026.
  • OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0. Retrieved January 16, 2026.
  • United States Biological. (n.d.). Phosphate Buffered Saline 1x Recipe. Retrieved January 16, 2026.
  • YouTube. (2024). Borate buffer solution preparation (pH range of 9.2 to 11.0). Retrieved January 16, 2026.
  • AAT Bioquest. (2026). PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe. Retrieved January 16, 2026.
  • AAT Bioquest. (2026). Borate Buffer Preparation and Recipe. Retrieved January 16, 2026.
  • NIH. (2012). pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery. Retrieved January 16, 2026.
  • Interchim. (n.d.). Phosphate Buffered Saline (PBS). Retrieved January 16, 2026.
  • ResearchGate. (2016). How do I prepare 0.1M sodium Borate buffer, pH 8.0?. Retrieved January 16, 2026.
  • Scribd. (n.d.). Broschüre CYC Cyanuric-Chloride. Retrieved January 16, 2026.
  • ResearchGate. (n.d.). Synthesis of DSPE-PEG 2000-CC-ES. Retrieved January 16, 2026.
  • Unknown Source. (n.d.). Practical No. 2: To Prepare Phosphate Buffer Saline for Animal Cell Culture.
  • NIH. (n.d.). Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles. Retrieved January 16, 2026.
  • Google Patents. (n.d.). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines. Retrieved January 16, 2026.
  • YouTube. (2022).
  • MDPI. (n.d.).
  • Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved January 16, 2026.
  • MDPI. (n.d.). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. Retrieved January 16, 2026.
  • JoVE. (2020). Video: Buffer Effectiveness. Retrieved January 16, 2026.
  • DTIC. (n.d.).
  • NIH. (n.d.). Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics. Retrieved January 16, 2026.
  • Frontiers. (n.d.). Physicochemical Factors That Favor Conjugation of an Antibiotic Resistant Plasmid in Non-growing Bacterial Cultures in the Absence and Presence of Antibiotics. Retrieved January 16, 2026.
  • Avanti Research. (n.d.). DSPE-PEG(2000) Cyanur. Retrieved January 16, 2026.
  • NIH. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. Retrieved January 16, 2026.
  • ResearchGate. (n.d.). Cyanuric Acid and Cyanuric Chloride. Retrieved January 16, 2026.
  • ACS Omega. (2024).
  • Cayman Chemical. (n.d.). DSPE-PEG(2000) Cyanur (ammonium salt) (CAS 1246304-74-4). Retrieved January 16, 2026.
  • ResearchGate. (n.d.). (A) Schematic diagram of conjugation of DSPE-PEG2000-BR2; (B).... Retrieved January 16, 2026.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). 7.2: Practical Aspects of Buffers. Retrieved January 16, 2026.
  • PubMed. (n.d.). Synthesis of an end-group functionalized polyethylene glycol-lipid conjugate for preparation of polymer-grafted liposomes. Retrieved January 16, 2026.

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DSPE-PEG2000 Technical Support Center: A Guide to Preventing and Detecting Ester Hydrolysis During Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DSPE-PEG2000 lipids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and detecting the ester hydrolysis of DSPE-PEG2000 during purification processes. Maintaining the integrity of these PEGylated lipids is paramount for the successful formulation of lipid nanoparticles (LNPs) and other drug delivery systems, ensuring batch-to-batch consistency and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis in the context of DSPE-PEG2000, and why is it a concern?

A1: DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) contains two stearoyl fatty acid chains attached to the glycerol backbone via ester bonds. Ester hydrolysis is a chemical reaction where these bonds are broken, typically in the presence of water, leading to the cleavage of one or both fatty acid chains. This degradation produces lysolipids (1-acyl-2-lysoforms) and free fatty acids.[1][2]

This is a significant concern because the chemical purity and structure of DSPE-PEG2000 are critical for the stability, morphology, and in vivo performance of lipid-based nanocarriers.[2] Hydrolysis byproducts can alter the self-assembly of nanoparticles, leading to inconsistencies in size, drug loading, and release kinetics, which can ultimately impact the therapeutic outcome and regulatory approval of a drug product.[1]

Q2: What are the primary factors that cause DSPE-PEG2000 ester hydrolysis during purification?

A2: The primary drivers of DSPE-PEG2000 ester hydrolysis are pH and temperature. The ester bonds are susceptible to both acid and base-catalyzed hydrolysis.[1][3]

  • pH: The rate of hydrolysis is minimized at a neutral pH of around 6.5.[1] Acidic conditions, such as those commonly found in reverse-phase HPLC mobile phases containing formic acid (pH 2.7) or trifluoroacetic acid, significantly accelerate hydrolysis.[1][4] Similarly, alkaline conditions also promote hydrolysis. Unbuffered, ultrapure water can also lead to hydrolysis over time.[1]

  • Temperature: Elevated temperatures dramatically increase the rate of hydrolysis.[1][4] For instance, heating DSPE-PEG2000 at 60°C in an acidic HPLC buffer can lead to detectable hydrolysis in as little as 30 minutes.[1][4]

Q3: How can I prevent ester hydrolysis during my purification workflow?

A3: Prevention is key to maintaining the integrity of your DSPE-PEG2000. Here are some best practices:

  • Buffer Selection: Whenever possible, use a neutral buffer, such as phosphate-buffered saline (PBS), during purification steps.[1] This will help maintain a pH where the ester bonds are most stable.

  • Temperature Control: Avoid exposing DSPE-PEG2000 to high temperatures, especially in the presence of acidic or unbuffered aqueous solutions. If heating is necessary, it should be for the shortest possible duration.

  • HPLC Method Optimization: When using reverse-phase HPLC, consider using mobile phases with less aggressive acids or operating at a less acidic pH if your separation allows. Alternatively, explore other purification techniques like size exclusion chromatography (SEC) that can be performed under neutral pH conditions.

  • Storage: Store your DSPE-PEG2000 lipids according to the manufacturer's recommendations, typically at low temperatures (e.g., -20°C) and under inert gas to prevent both hydrolysis and oxidation.

Troubleshooting Guide: Identifying and Addressing Hydrolysis

This section provides a structured approach to troubleshooting potential ester hydrolysis issues in your experiments.

Visualizing the Problem: The Hydrolysis Pathway

G DSPE_PEG Intact DSPE-PEG2000 (Two Stearoyl Chains) Lyso_DSPE_PEG Lyso-DSPE-PEG2000 (One Stearoyl Chain) DSPE_PEG->Lyso_DSPE_PEG + H2O (Acid/Base, Heat) Stearic_Acid1 Stearic Acid DSPE_PEG->Stearic_Acid1 Glycerol_PEG Glycerophosphoethanolamine-PEG2000 (No Stearoyl Chains) Lyso_DSPE_PEG->Glycerol_PEG + H2O (Acid/Base, Heat) Stearic_Acid2 Stearic Acid Lyso_DSPE_PEG->Stearic_Acid2

Caption: Acid/base-catalyzed hydrolysis of DSPE-PEG2000.

Symptom/Observation Potential Cause Recommended Action(s)
Inconsistent particle size or morphology in LNP formulations. Presence of hydrolysis byproducts (lysolipids) that alter the self-assembly process.[2]1. Analyze the purity of your DSPE-PEG2000 stock using HPLC-CAD/ELSD or Mass Spectrometry. 2. Review your purification protocol for exposure to extreme pH and high temperatures.
Appearance of unexpected peaks in HPLC chromatograms. Degradation of DSPE-PEG2000 into more polar hydrolysis products (lyso-lipid, free fatty acid).1. Use a stability-indicating HPLC method to identify and quantify degradation products.[5][6] 2. Compare the chromatogram to a reference standard of known purity.
Shift in molecular weight detected by Mass Spectrometry. Loss of one or both stearoyl chains (-266 Da each).[1]1. MALDI-TOF MS: Look for a shift in the polymer distribution to a lower molecular weight.[1] 2. ESI-MS: Search for the appearance of a characteristic fragment ion at 341 Da, which indicates hydrolysis.[1][4]
Changes in NMR spectra. Altered chemical environment due to the cleavage of ester bonds.1. ¹H NMR: Compare the integration of signals from the fatty acid chains to those of the PEG chain and glycerol backbone.[7] 2. ³¹P NMR: Monitor for shifts in the phosphorus signal, which can indicate changes in the headgroup environment.[8]

Experimental Protocols for Detection and Quantification

Here are detailed methodologies for key experiments to detect and quantify DSPE-PEG2000 ester hydrolysis.

Protocol 1: HPLC-CAD/ELSD for Purity Assessment

This method is suitable for separating DSPE-PEG2000 from its less hydrophobic hydrolysis byproducts.

Objective: To quantify the purity of DSPE-PEG2000 and detect the presence of lysolipid and free fatty acid impurities.

Materials:

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid (or a neutral buffer for stability testing)

  • Mobile Phase B: Methanol/Acetonitrile mixture

  • DSPE-PEG2000 sample and reference standard

Procedure:

  • Sample Preparation: Dissolve the DSPE-PEG2000 sample in the initial mobile phase composition or a suitable organic solvent.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Gradient: A gradient from a lower to a higher percentage of organic solvent (Mobile Phase B) is typically used to elute lipids with varying polarities. An example gradient could be starting at 60% B and increasing to 100% B over 20 minutes.

    • Detector Settings: Optimize CAD or ELSD settings according to the manufacturer's instructions for optimal sensitivity.

  • Data Analysis:

    • The intact DSPE-PEG2000 will have the longest retention time.

    • Hydrolysis products, being more polar, will elute earlier.

    • Quantify the purity by calculating the peak area percentage of the intact DSPE-PEG2000 relative to the total peak area.

Workflow Diagram: HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detect Detection & Analysis Prep Dissolve DSPE-PEG2000 in mobile phase Inject Inject sample onto C18 column Prep->Inject Separate Gradient elution Inject->Separate Detect Detect with CAD or ELSD Separate->Detect Analyze Analyze chromatogram (Peak areas) Detect->Analyze

Caption: Workflow for HPLC-based purity assessment of DSPE-PEG2000.

Protocol 2: Mass Spectrometry for Hydrolysis Confirmation

Objective: To confirm the identity of hydrolysis byproducts by detecting specific mass shifts.

Materials:

  • Mass spectrometer (MALDI-TOF or ESI-MS)

  • DSPE-PEG2000 sample

  • Appropriate matrix for MALDI (e.g., sinapinic acid) or solvent for ESI (e.g., methanol)

Procedure (ESI-MS):

  • Sample Preparation: Dissolve the dried sample in methanol.

  • Infusion: Infuse the sample directly into the electrospray ionization source.

  • MS Acquisition:

    • Acquire data in positive ion mode.

    • Set the fragmentor voltage to a level that allows for the characteristic fragmentation of the DSPE-PEG2000 molecule.

    • Scan a mass range that includes the expected fragment ions.

  • Data Analysis:

    • Look for a prominent peak at m/z 607, corresponding to the intact dialkylglycerol portion of DSPE-PEG2000.

    • The presence of a peak at m/z 341 is a definitive indicator of the hydrolysis of at least one fatty acid chain.[1][4]

Data Interpretation Summary

Technique Intact DSPE-PEG2000 Signature Hydrolyzed DSPE-PEG2000 Signature
HPLC Single, late-eluting peakAdditional, earlier-eluting peaks
MALDI-TOF MS Polymer distribution centered at expected MWDistribution shifted to lower MW by ~532 Da (for two lost chains)[1]
ESI-MS Fragment ion at m/z 607Fragment ion at m/z 341[1][4]

References

  • Kastantin, M., et al. (2009). Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles. Langmuir. [Link]

  • Kastantin, M., et al. (2009). Effect of the Lipid Chain Melting Transition on the Stability of DSPE-PEG(2000) Micelles. ACS Publications. [Link]

  • Kastantin, M., et al. (2010). Thermodynamic and kinetic stability of DSPE-PEG(2000) micelles in the presence of bovine serum albumin. The Journal of Physical Chemistry B. [Link]

  • Hu, W., et al. (2017). Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics. Bioconjugate Chemistry. [Link]

  • Shochem. (2025). How to determine the concentration of DSPE - PEG2000 in a solution?. Shochem Blog. [Link]

  • Lin, H. Y., et al. (2011). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection. Journal of Food and Drug Analysis. [Link]

  • Kastantin, M., et al. (2010). Thermodynamic and Kinetic Stability of DSPE-PEG(2000) Micelles in the Presence of Bovine Serum Albumin. ResearchGate. [Link]

  • Díaz López, R., et al. (2008). Quantification of pegylated phospholipids decorating polymeric microcapsules of perfluorooctyl bromide by reverse phase HPLC with a charged aerosol detector. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Suzuki, R., et al. (2020). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. MDPI. [Link]

  • Black, K. L., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. ACS Omega. [Link]

  • LabRulez LCMS. (n.d.). Characterization and quantification of lipid nanoparticle components and their degradants in vivo using an LC-HRAM MS platform. LabRulez. [Link]

  • ResearchGate. (n.d.). (PDF) VALIDATION OF THE QUALITATIVE DETERMINATION OF HPLC METODS FOR SUCROSE AND PEG-2000-DSPE IN A LIPOSOMAL FORM OF THE PHOTOSENSITIZER LIPOPHTHALOCYAN. ResearchGate. [Link]

  • ResearchGate. (n.d.). Acid-catalyzed ester hydrolysis of DSPE-PEG generates shifts in MW... ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of DSPE-PEG2,000-NHS, GA-N, and DSPE-PEG2,000-GA. ResearchGate. [Link]

  • Suzuki, R., et al. (2020). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. R Discovery. [Link]

  • Bhutani, H., et al. (2021). Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products. PubMed. [Link]

  • Li, Y., et al. (2023). Lipid-Engineered Small-Sized Metal-Organic Frameworks for Targeted Delivery of Anlotinib in Lung Cancer Treatment. Dove Medical Press. [Link]

  • Chromatography Forum. (2009). Help: seperation problems on some lipids by HPLC. Chromatography Forum. [Link]

  • Torgersen, M. L., et al. (2005). Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition. PubMed. [Link]

  • Pandit, S., et al. (2019). Shape and Phase Transitions in a PEGylated Phospholipid System. PMC. [Link]

  • Pandit, S., et al. (2019). Shape and Phase Transitions in a PEGylated Phospholipid System. Langmuir. [Link]

  • Ho, C., et al. (2015). Pharmacokinetic Evaluation of a DSPE-PEG 2000 Micellar Formulation of Ridaforolimus in Rat. MDPI. [Link]

  • Shochem. (2025). How to optimize the formulation of DMPE - PEG2000 for gene delivery?. Shochem Blog. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Characterization of DSPE-mPEG raw materials from different vendors reveals differences in impurity profiles and polymer chain le. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition. ResearchGate. [Link]

  • CAS. (2022). PEGYLATED LIPID NANOPARTICLES : IMMUNOLOGICAL SAFETY AND EFFICIENCY. CAS. [Link]

Sources

Technical Support Center: Navigating the Complexities of Lipid-PEG Conjugate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the intricacies of High-Performance Liquid Chromatography (HPLC) for lipid-polyethylene glycol (PEG) conjugate purification. The unique amphipathic and often heterogeneous nature of these molecules presents a distinct set of challenges that can impede the development of robust and reproducible purification workflows. This guide is designed to provide not just solutions, but a deeper understanding of the principles governing your separations, empowering you to troubleshoot effectively and optimize your methods with confidence.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the common questions that arise during the HPLC purification of lipid-PEG conjugates.

FAQ 1: Why am I seeing broad, tailing peaks for my lipid-PEG conjugate?

This is one of the most frequently encountered issues. The broadness of the peak is often a direct consequence of the inherent polydispersity of the PEG chain.[1][2] Unless you are using a monodisperse PEG starting material, the resulting conjugate will be a population of molecules with varying PEG chain lengths, which will elute at slightly different times, leading to a broad peak.

Peak tailing, on the other hand, can be attributed to several factors:

  • Secondary Interactions: The phosphate group in phospholipids can interact with residual silanols on the silica-based stationary phase, leading to tailing. Using a highly end-capped column or a mobile phase with a competitive agent like triethylamine (TEA) or a low concentration of a strong acid like trifluoroacetic acid (TFA) can mitigate this.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks. Try reducing the injection volume or sample concentration.

  • Amphipathic Nature: The combination of a hydrophobic lipid and a hydrophilic PEG chain can lead to complex interactions with the stationary phase, sometimes resulting in tailing.

FAQ 2: What is the best detector to use for lipid-PEG conjugates?

Since lipids and PEGs lack strong UV chromophores, traditional UV detection is often not a viable option unless a UV-active moiety is present in your conjugate.[3][] The most effective detectors for these compounds are "universal" detectors that do not rely on the optical properties of the analyte. The two most common choices are:

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase, evaporates the solvent, and then measures the light scattered by the remaining solid analyte particles. ELSD is compatible with gradient elution and is more sensitive than a Refractive Index (RI) detector.[3][5]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. However, it then imparts a positive charge to the analyte particles, which is measured by an electrometer. CAD is also compatible with gradient elution and is often considered more sensitive and provides a more uniform response across a range of analytes compared to ELSD.[6][7]

Mass Spectrometry (MS) is another powerful detection method that can provide molecular weight information, which is invaluable for confirming the identity of your conjugate and its impurities.[1]

FAQ 3: How do I choose the right HPLC column?

Reversed-phase (RP) HPLC is the most common mode of separation for lipid-PEG conjugates.[3][8] Here are some key considerations for column selection:

  • Stationary Phase: C18 columns are a good starting point due to their high hydrophobicity, which allows for strong retention of the lipid portion of the conjugate. For more polar conjugates or to achieve different selectivity, a C8 or a Phenyl-Hexyl column could be beneficial. Pentafluorophenyl (PFP) columns can also offer unique selectivity for these molecules.[9][10]

  • Particle Size and Pore Size: For higher resolution, columns with smaller particle sizes (e.g., <3 µm) are preferred. A larger pore size (e.g., 300 Å) can be advantageous for larger lipid-PEG conjugates to ensure unrestricted access to the stationary phase.

  • Column Hardware: To minimize extra-column band broadening, which can worsen peak shape, it is crucial to use tubing with a small internal diameter and to ensure all connections are properly made.

FAQ 4: My lipid-PEG conjugate seems to be degrading during purification. What can I do?

Hydrolysis of the ester linkages in the lipid portion of the conjugate is a significant concern, especially under acidic or basic conditions.[1][11][12] The rate of hydrolysis is often accelerated at pH values below 6.5 and above it.[11]

To minimize degradation:

  • pH Control: Whenever possible, operate at a pH close to neutral. If acidic conditions are necessary for good chromatography, consider using a weaker acid like formic acid instead of TFA and keep the run times as short as possible.[1]

  • Temperature: Avoid high temperatures, as they can accelerate hydrolysis.

  • Sample Preparation: Prepare samples fresh and avoid prolonged storage in aqueous or protic solvents.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the HPLC purification of lipid-PEG conjugates.

Problem 1: Poor Resolution Between the Lipid-PEG Conjugate and Free Lipid
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Retention Increase the proportion of the strong organic solvent (e.g., methanol, acetonitrile) in the mobile phase at the beginning of the gradient.Increasing the organic content enhances the interaction of the hydrophobic lipid tail with the reversed-phase column, leading to greater retention and better separation from less hydrophobic impurities.
Inappropriate Mobile Phase Experiment with different organic modifiers (e.g., isopropanol, tetrahydrofuran) or additives (e.g., ammonium acetate, formic acid).[3][13]The choice of solvent and additive can significantly alter the selectivity of the separation by influencing how the analyte interacts with both the mobile and stationary phases.
Suboptimal Gradient Profile Decrease the gradient slope (i.e., make the gradient longer and more shallow).A shallower gradient allows more time for the subtle differences between the conjugate and the free lipid to be resolved on the column.
Column Choice Try a column with a higher carbon load or a different stationary phase chemistry (e.g., PFP).[9][10]A higher carbon load will increase hydrophobic retention, while a different chemistry can offer alternative separation mechanisms.
Problem 2: Irreproducible Retention Times
Potential Cause Troubleshooting Step Scientific Rationale
Inadequate Column Equilibration Increase the column equilibration time between runs to at least 10-15 column volumes.Insufficient equilibration can lead to a non-stable stationary phase, causing retention time shifts. This is particularly important with gradient elution.
Mobile Phase Instability Prepare fresh mobile phase daily. If using buffered mobile phases, ensure the components are fully dissolved and the pH is stable.Mobile phase composition can change over time due to evaporation of volatile components or pH drift, affecting analyte retention.
Column Degradation Run a column performance test with a standard mixture to check for loss of efficiency or changes in retention. If performance is poor, replace the column.Harsh mobile phases or improper storage can degrade the stationary phase, leading to inconsistent results.
System Leaks Check for any leaks in the HPLC system, particularly at the fittings.Leaks can cause fluctuations in the mobile phase flow rate and composition, resulting in retention time variability.
Problem 3: No Peak Detected or Very Small Peak
Potential Cause Troubleshooting Step Scientific Rationale
Detector Settings (ELSD/CAD) Optimize the nebulizer and evaporator temperatures.For ELSD and CAD, these settings are critical for achieving good sensitivity. The optimal temperatures will depend on the mobile phase composition and flow rate.
Sample Insolubility Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be compatible with the initial mobile phase conditions.If the sample precipitates upon injection, it will not be properly analyzed.
Analyte Adsorption Prime the column with a few injections of a concentrated sample before running the actual sample.Lipid-PEG conjugates can be "sticky" and adsorb to the column or system surfaces. This can be particularly problematic at low concentrations.
Degradation of the SampleAnalyze the sample by another technique (e.g., TLC, MS) to confirm its presence and integrity.The conjugate may have degraded during storage or sample preparation.

Section 3: Method Development and Experimental Protocols

A robust HPLC method is the cornerstone of reliable purification. Here we outline a general workflow for developing a reversed-phase HPLC method for lipid-PEG conjugates.

Workflow for Method Development

MethodDevelopment cluster_prep Preparation cluster_scouting Scouting cluster_optimization Optimization cluster_validation Validation SamplePrep Sample Preparation (Dissolve in appropriate solvent) ColumnSelect Column Selection (Start with C18) SamplePrep->ColumnSelect ScoutingRun Initial Gradient Run (e.g., 5-95% Acetonitrile in 20 min) ColumnSelect->ScoutingRun OptimizeGradient Optimize Gradient Slope ScoutingRun->OptimizeGradient OptimizeSolvent Test Different Organic Solvents OptimizeGradient->OptimizeSolvent OptimizeAdditive Evaluate Mobile Phase Additives OptimizeSolvent->OptimizeAdditive Validate Method Validation (Linearity, Precision, Accuracy) OptimizeAdditive->Validate

Caption: A stepwise workflow for developing an HPLC method for lipid-PEG conjugate purification.

Protocol: Generic Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detector (ELSD):

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow: 1.5 SLM

Note: This is a starting point and will require optimization for your specific lipid-PEG conjugate.

Section 4: Advanced Topic - Mixed-Mode Chromatography

For particularly challenging separations where reversed-phase alone is insufficient, mixed-mode chromatography can be a powerful tool.[14][15] These columns have stationary phases that exhibit more than one type of interaction, such as hydrophobic and ion-exchange.[14][16]

Logical Relationship in Mixed-Mode Chromatography

MixedMode cluster_interactions Interactions Analyte Lipid-PEG Conjugate Hydrophobic Hydrophobic Interaction (Lipid Tail) Analyte->Hydrophobic binds via Ionic Ionic Interaction (Phosphate Group) Analyte->Ionic binds via StationaryPhase Mixed-Mode Stationary Phase Hydrophobic->StationaryPhase Ionic->StationaryPhase

Sources

Methods for quantifying conjugation efficiency of DSPE-PEG2000-cyanur.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: DSPE-PEG2000-Cyanur Conjugation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound conjugation. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into quantifying conjugation efficiency. We will explore the causality behind experimental choices, troubleshooting common issues, and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a lipid-polymer conjugate used extensively in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles (LNPs).[1][2] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor, embedding into the lipid bilayer of a nanoparticle.[3] The PEG2000 (polyethylene glycol, average molecular weight 2000 Da) chain provides a hydrophilic "stealth" layer that helps reduce recognition by the immune system, thereby prolonging circulation time.[3][4] The cyanuric chloride (cyanur) group is a reactive handle for covalently attaching targeting ligands such as peptides, antibodies, or small molecules under mild basic conditions.[5][6]

Q2: What functional groups can react with the cyanur moiety?

The cyanuric chloride is an s-triazine ring with three chlorine atoms that can be successively substituted by nucleophiles.[7] Primary amines (-NH2) are the most common functional group targeted for conjugation.[8] Other nucleophiles like thiols (-SH) and hydroxyls (-OH) can also react, but the reactivity is highly dependent on pH and temperature.[9] The first chlorine is the most reactive and can be substituted at low temperatures (around 0°C), the second at room temperature, and the third at higher temperatures (above 60°C).[7]

Q3: What factors critically influence conjugation efficiency?

Several factors must be carefully controlled:

  • pH: The reaction with primary amines is highly pH-dependent. A mildly alkaline pH (typically 8.0-9.5) is required to deprotonate the amine group, increasing its nucleophilicity.[10] However, pH values above this range can accelerate the hydrolysis of the cyanuric chloride, reducing its reactivity.[11]

  • Temperature: While the first substitution can occur at 0-4°C, gentle warming to room temperature can facilitate the reaction. Higher temperatures can lead to the substitution of the second chlorine and increase the rate of hydrolysis.[7]

  • Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they will compete with your ligand for reaction with the cyanur group.[12] Buffers like sodium bicarbonate or borate are common choices.[10]

  • Stoichiometry: The molar ratio of the ligand to this compound will directly impact the final conjugation density. An excess of the ligand is often used to drive the reaction to completion.

Q4: What is a typical conjugation efficiency to aim for?

The "ideal" efficiency is application-dependent. For targeted drug delivery, achieving sufficient ligand density to promote cell binding is key, without causing issues like aggregation or altered pharmacokinetics. Efficiencies can range from 30% to over 90%, depending on the ligand, reaction conditions, and purification methods. It's crucial to establish a reproducible efficiency for your specific system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem Area: Low or No Conjugation Detected

Q: I've performed the conjugation, but my quantification assay shows little to no ligand has attached. What went wrong?

A: This is a common issue with several potential causes. Let's break them down:

  • Cause 1: Inactive this compound.

    • Explanation: The cyanuric chloride group is susceptible to hydrolysis, especially if stored improperly or exposed to moisture.[11] If the reagent has hydrolyzed, it will no longer be reactive towards your ligand.

    • Solution:

      • Always store the reagent under dry, inert conditions (e.g., in a desiccator with argon or nitrogen).

      • Allow the reagent to warm to room temperature before opening to prevent condensation.

      • Consider running a quality control check on a new batch of reagent with a simple primary amine like glycine to confirm its reactivity.

  • Cause 2: Incorrect Reaction pH.

    • Explanation: If the pH is too low (e.g., < 7.5), the primary amine on your ligand will be protonated (-NH3+), rendering it a poor nucleophile. If the pH is too high (e.g., > 10), the hydrolysis of the cyanur group can outcompete the conjugation reaction.[11][13]

    • Solution:

      • Carefully prepare and verify the pH of your reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

      • Ensure that dissolving your ligand does not significantly alter the buffer's pH.

  • Cause 3: Competing Nucleophiles in the Buffer.

    • Explanation: Using a buffer with a primary amine, such as Tris (tris(hydroxymethyl)aminomethane), is a frequent error. The Tris will react with the this compound, consuming the reactive sites intended for your ligand.[12]

    • Solution:

      • Switch to a non-amine-containing buffer like sodium bicarbonate, borate, or HEPES.

  • Cause 4: Steric Hindrance.

    • Explanation: If your ligand is a large molecule (e.g., a bulky protein) or the reactive amine is not easily accessible, steric hindrance can prevent it from reaching the cyanur group on the PEG chain, especially if the liposomes are already formed.

    • Solution:

      • If possible, perform the conjugation before incorporating the lipid into the final nanoparticle formulation.

      • Consider using a DSPE-PEG derivative with a longer PEG chain to increase the distance of the reactive group from the liposome surface.

Problem Area: High Variability in Results

Q: My calculated conjugation efficiency is inconsistent between batches. How can I improve reproducibility?

A: High variability often points to small, uncontrolled changes in the protocol.

  • Cause 1: Inconsistent Reaction Time or Temperature.

    • Explanation: The conjugation reaction kinetics are dependent on both time and temperature.[7] Minor variations can lead to different degrees of completion.

    • Solution:

      • Use a temperature-controlled incubator or water bath for the reaction.

      • Standardize the reaction time precisely for all experiments.

  • Cause 2: Inefficient Removal of Unreacted Ligand.

    • Explanation: The most common quantification methods are indirect; they measure the amount of unreacted ligand remaining after the reaction. If the purification step (e.g., dialysis, size exclusion chromatography) does not completely remove the free ligand, it will be measured as unreacted, artificially lowering the calculated conjugation efficiency.

    • Solution:

      • Validate your purification method. For example, after dialysis, analyze the buffer in the dialysis bag to ensure no more free ligand is leaching out.

      • Use a column-based method like a Zeba™ Desalting Spin Column for rapid and efficient buffer exchange and removal of small molecules.[14]

  • Cause 3: Instability of Quantification Reagents.

    • Explanation: Reagents used in colorimetric or fluorometric assays, such as TNBS (2,4,6-trinitrobenzenesulfonic acid) or fluorescamine, can degrade over time.[15]

    • Solution:

      • Prepare quantification reagents fresh before each use.[12] For example, fluorescamine in acetone is typically stable for about a week when stored properly.[15]

// Nodes start [label="Start: Low Conjugation Efficiency Detected", fillcolor="#FBBC05"]; q1 [label="Is the DSPE-PEG-Cyanur reagent fresh and stored correctly?", shape=diamond, fillcolor="#F1F3F4"]; s1 [label="Action: Use a new, properly stored batch of reagent.\nQC with a simple amine.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q2 [label="Was the reaction buffer pH between 8.0-9.5?", shape=diamond, fillcolor="#F1F3F4"]; s2 [label="Action: Prepare fresh buffer and verify pH.\nEnsure ligand does not alter pH.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q3 [label="Does the reaction buffer contain primary amines (e.g., Tris)?", shape=diamond, fillcolor="#F1F3F4"]; s3 [label="Action: Switch to a non-amine buffer like bicarbonate or borate.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q4 [label="Is the ligand large or sterically hindered?", shape=diamond, fillcolor="#F1F3F4"]; s4 [label="Action: Conjugate before liposome formation.\nConsider a longer PEG linker.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> s1 [label="No"]; s1 -> q2; q1 -> q2 [label="Yes"]; q2 -> s2 [label="No"]; s2 -> q3; q2 -> q3 [label="Yes"]; q3 -> s3 [label="Yes"]; s3 -> q4; q3 -> q4 [label="No"]; q4 -> s4 [label="Yes"]; s4 -> end; q4 -> end [label="No"]; } } Caption: Troubleshooting workflow for low conjugation efficiency.

Detailed Protocols: Quantifying Conjugation Efficiency

The most common strategy for quantifying conjugation is indirect: you measure the amount of free, unreacted ligand after the reaction and purification. By subtracting this from the initial amount, you can determine how much ligand was successfully conjugated.

Method 1: TNBS Assay for Primary Amines

The TNBS assay is a colorimetric method that relies on the reaction between TNBS and free primary amines to form a yellow-orange chromophore that absorbs strongly at ~335-420 nm.[12][13]

Principle of Self-Validation: This protocol includes a standard curve of your specific ligand, which accounts for its unique reactivity and molar absorptivity with TNBS. A "zero-conjugation" control (DSPE-PEG-cyanur omitted) is run in parallel to confirm that your purification step effectively removes all unbound ligand.

Experimental Protocol:

  • Prepare a Standard Curve:

    • Create a series of known concentrations of your amine-containing ligand (e.g., peptide) in the reaction buffer (0.1 M sodium bicarbonate, pH 8.5). A typical range might be 0-100 µg/mL.

    • These standards do not go through the conjugation reaction but will be treated with the TNBS reagent alongside your samples.

  • Perform the Conjugation Reaction:

    • In a microcentrifuge tube, combine your this compound and your ligand in the reaction buffer at the desired molar ratio.

    • Incubate the reaction at 37°C for 2 hours with gentle mixing.[12]

    • Control Sample: Prepare a parallel reaction tube that contains only your ligand in the buffer (no this compound).

  • Purify the Conjugate:

    • Remove the unreacted, free ligand from the reaction mixture using size exclusion chromatography or a desalting spin column.[14] This step is critical. The purified sample now contains your liposome-PEG-ligand conjugate and unreacted DSPE-PEG-cyanur.

    • Perform the same purification step on your "Control Sample."

  • Perform the TNBS Reaction:

    • In a 96-well plate, add 50 µL of each standard, your purified sample, and your purified control.

    • Prepare a fresh 0.01% (w/v) solution of TNBSA in the same reaction buffer.[12]

    • Add 25 µL of the TNBSA solution to each well. Mix gently.

    • Incubate the plate at 37°C for 2 hours.[12]

  • Measure and Calculate:

    • Stop the reaction by adding 12.5 µL of 1N HCl.[12]

    • Read the absorbance of the plate at 335 nm using a microplate reader.[12]

    • Plot the absorbance of your standards versus their concentration to generate a standard curve.

    • Use the standard curve to determine the concentration of unreacted amine in your purified sample.

    • The absorbance of your purified "Control Sample" should be near zero, confirming complete removal of the free ligand.

Calculation of Conjugation Efficiency:

Efficiency (%) = [ (Initial Moles of Ligand - Moles of Unreacted Ligand) / Initial Moles of Ligand ] x 100

MethodPrincipleProsCons
TNBS Assay Colorimetric detection of unreacted primary amines.[14]Simple, cost-effective, high-throughput (96-well plate).Can be interfered with by amine-containing buffers; requires careful purification.[12]
Fluorescamine Assay Fluorometric detection of unreacted primary amines.[15][16]Higher sensitivity than TNBS, rapid reaction.[16][17]Reagent is prone to hydrolysis, requiring non-aqueous solvent; potential for high background.[15]
HPLC Chromatographic separation of conjugated vs. unconjugated species.[1][18]Direct, highly accurate, can separate isomers and byproducts.[19][20]Requires specialized equipment, method development can be time-consuming.
Method 2: HPLC-Based Quantification

For the highest accuracy, High-Performance Liquid Chromatography (HPLC) can be used to directly separate and quantify the conjugated product from the starting materials.[18][21]

Principle of Self-Validation: This method is direct. You create a calibration curve for your specific ligand and can directly observe the peak corresponding to the free ligand decrease while a new peak, corresponding to the conjugated product, appears and grows.

General Workflow:

  • Method Development: Develop a reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) method that can resolve your starting ligand from the this compound and the final conjugate. A C18 column is often suitable for RP-HPLC.[18][22]

  • Standard Curve: Inject known concentrations of your starting ligand to create a standard curve based on peak area.

  • Analysis: Take an aliquot of your reaction mixture at t=0 and at the end of the reaction. Quench the reaction if necessary.

  • Injection & Quantification: Inject the aliquots onto the HPLC.

    • Quantify the area of the peak corresponding to the free ligand.

    • The decrease in the free ligand peak area from t=0 to the final time point directly corresponds to the amount of ligand that has been conjugated.

G cluster_0 Conjugation cluster_1 Purification cluster_2 Quantification (Indirect) dspe This compound reaction Reaction (pH 8.5, 37°C) dspe->reaction ligand Ligand with Primary Amine ligand->reaction purify Size Exclusion Chromatography reaction->purify unreacted_ligand Unreacted Ligand (Waste) purify->unreacted_ligand Separated conjugate Purified Conjugate purify->conjugate Collected assay TNBS or Fluorescamine Assay conjugate->assay Measure remaining free amine on ligand calc Calculate Efficiency assay->calc

References

  • Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. (n.d.). CordenPharma. Retrieved January 16, 2026, from [Link]

  • Analytical Measurement of PEGylated Molecules. (2011). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Fluorescamine. (n.d.). Interchim. Retrieved January 16, 2026, from [Link]

  • Current Status and Challenges of Analytical Methods for Evaluation of Size and Surface Modification of Nanoparticle-Based Drug Formulations. (2022). NIH. Retrieved January 16, 2026, from [Link]

  • Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. (1972). PubMed. Retrieved January 16, 2026, from [Link]

  • Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS). (2024). protocols.io. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of PEGylated Liposomes and Nanostructured Lipid Carriers with Entrapped Bioactive Triterpenoids. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Reaction of fluorescamine and primary amino groups. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • PEG-Lipids: Quantitative Study of Unimers and Aggregates Thereof by the Methods of Molecular Hydrodynamics. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Understanding the Stealth Properties of PEGylated lipids: A Mini-Review. (2020). Open Access Pub. Retrieved January 16, 2026, from [Link]

  • Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection. (2013). NIH. Retrieved January 16, 2026, from [Link]

  • Process for reacting cyanuric chloride with ammonia or with amines. (n.d.). Google Patents.
  • Absorption spectra of conjugates of TNBS and some primary amines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection. (2013). PubMed. Retrieved January 16, 2026, from [Link]

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of DSPE-PEG 2000 -CC-ES. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Liposome surface modifications-engineering techniques. (2021). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]

  • High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Identification and Quantification of Lipids in Liposomes. (2023). PubMed. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (1961). DTIC. Retrieved January 16, 2026, from [Link]

  • High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Identification and Quantification of Lipids in Liposomes. (2023). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • Advances and challenges in functionalised surface modification of liposomes for cytoplasmic drug delivery. (n.d.). SciTechnol. Retrieved January 16, 2026, from [Link]

  • Challenges in the Physical Characterization of Lipid Nanoparticles. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications. (2020). NIH. Retrieved January 16, 2026, from [Link]

  • (A) Schematic diagram of conjugation of DSPE-PEG2000-BR2; (B)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • DSPE-PEG(2000) Cyanur. (n.d.). Avanti Polar Lipids. Retrieved January 16, 2026, from [Link]

  • The Quantification of Protein Amino Groups by the Trinitrobenzenesulfonic Acid Method: A Reexamination. (2000). ResearchGate. Retrieved January 16, 2026, from [Link]

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Issues with aggregation in DSPE-PEG2000 formulated nanoparticles.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Aggregation Issues

Welcome to the technical support center for DSPE-PEG2000 formulated nanoparticles. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only helps you troubleshoot common aggregation problems but also explains the underlying scientific principles to empower your research. This guide is structured as a series of frequently asked questions (FAQs) that address the critical challenges encountered during the formulation, purification, and storage of PEGylated nanoparticles.

Part 1: The Fundamentals - Why Nanoparticles Aggregate and the Role of DSPE-PEG2000

Q1: I'm seeing aggregation in my nanoparticle formulation. What are the fundamental forces at play?

A: Nanoparticle aggregation is a thermodynamic process driven by the system's tendency to reduce its high surface energy. In an aqueous environment, hydrophobic regions of nanoparticles will associate to minimize their contact with water. This is counteracted by repulsive forces that promote stability. The overall stability of your formulation depends on the balance between two main types of forces:

  • Attractive Forces: Primarily van der Waals forces, which are weak, short-range attractions between molecules. While individually weak, they become significant when integrated over the large surface area of nanoparticles, pulling them together.

  • Repulsive Forces: These are the key to stability. They can be:

    • Electrostatic Repulsion: Generated by the surface charge of the nanoparticles. A sufficiently high zeta potential (typically > ±20 mV) indicates strong repulsion that can prevent aggregation.[1]

    • Steric Repulsion (or Steric Hindrance): This is where DSPE-PEG2000 becomes critical. The long, hydrophilic polyethylene glycol (PEG) chains form a protective "cloud" or "brush" on the nanoparticle surface.[2][3] This layer physically prevents nanoparticles from getting close enough for attractive forces to take over and also creates an osmotic penalty for their removal, thus preventing aggregation.[3][4]

Aggregation occurs when the attractive forces overcome the repulsive forces. This can be triggered by various factors in your formulation, process, or storage conditions.

Q2: How exactly does DSPE-PEG2000 prevent aggregation?

A: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) is an amphiphilic molecule. The DSPE lipid anchor is hydrophobic and integrates into the lipid core of the nanoparticle, while the long, hydrophilic PEG2000 chain extends into the surrounding aqueous medium.[5][6]

This configuration provides stability through several mechanisms:

  • Steric Hindrance: The PEG chains form a hydrated layer on the nanoparticle surface. When two particles approach, these PEG layers begin to overlap and compress. This is energetically unfavorable, creating a strong repulsive force that keeps the particles separated.[4][6] The molecular weight (MW) and surface density of the PEG chains are critical; a PEG MW of 2 kDa or higher is generally considered necessary to effectively shield nanoparticle surfaces.[7]

  • Surface Charge Masking: The neutral PEG layer can mask the nanoparticle's core surface charge.[8] While this reduces electrostatic repulsion, the steric hindrance provided by a dense PEG layer is a more dominant stabilizing force in many systems.

  • Increased Colloidal Stability: By preventing aggregation, DSPE-PEG2000 ensures the nanoparticles remain dispersed as a colloid, which is essential for their function, especially in biological systems.[6]

The diagram below illustrates how the PEG chains create a steric barrier.

Figure 1. Mechanism of Steric Stabilization by DSPE-PEG2000 cluster_0 Stable Nanoparticles cluster_1 Aggregating Nanoparticles (Insufficient PEGylation) NP1 Nanoparticle Core PEG1_1 NP1->PEG1_1 DSPE-PEG2000 (Steric Shield) PEG1_2 NP1->PEG1_2 PEG1_3 NP1->PEG1_3 PEG1_4 NP1->PEG1_4 Repulsion Steric Repulsion Keeps Particles Dispersed NP2 Nanoparticle Core PEG2_1 NP2->PEG2_1 PEG2_2 NP2->PEG2_2 PEG2_3 NP2->PEG2_3 PEG2_4 NP2->PEG2_4 NP3 Nanoparticle Core Attraction Van der Waals Attraction Dominates NP3->Attraction NP4 Nanoparticle Core Attraction->NP4

Caption: Steric stabilization by DSPE-PEG2000 prevents aggregation.

Part 2: Troubleshooting Guide - Common Aggregation Scenarios

This section addresses specific issues you might encounter. Follow the workflow diagram below to diagnose your problem.

Figure 2. Troubleshooting Workflow for Nanoparticle Aggregation Start Start: Aggregation Observed (High PDI, Increased Size) When When does aggregation occur? Start->When DuringFormulation During Formulation or Purification When->DuringFormulation Formulation DuringStorage During Storage When->DuringStorage Storage AfterPayload After Adding Payload (Drug/Nucleic Acid) When->AfterPayload Payload Loading CauseFormulation Potential Causes: 1. Insufficient PEGylation 2. Suboptimal Buffer (pH, Ions) 3. Lipid Quality Issues 4. Harsh Processing DuringFormulation->CauseFormulation CauseStorage Potential Causes: 1. Wrong Temperature 2. Freeze-Thaw Stress 3. Inappropriate Buffer/Cryoprotectant 4. Chemical Instability DuringStorage->CauseStorage CausePayload Potential Causes: 1. Payload-Lipid Interaction 2. Charge Neutralization 3. Disruption of PEG Layer AfterPayload->CausePayload SolutionFormulation Solutions: - Increase DSPE-PEG2000 mol% - Screen Buffers (low ionic strength) - Verify Lipid Purity (see Protocol 2) - Use Gentle Mixing CauseFormulation->SolutionFormulation SolutionStorage Solutions: - Optimize Storage Temp (e.g., 4°C) - Add Cryoprotectant for freezing - Lyophilize for long-term - Check for lipid hydrolysis CauseStorage->SolutionStorage SolutionPayload Solutions: - Adjust Drug:Lipid Ratio - Modify Formulation pH - Increase DSPE-PEG2000 conc. - Co-encapsulate stabilizing agents CausePayload->SolutionPayload

Caption: A decision tree for diagnosing nanoparticle aggregation.

Q3: My nanoparticles aggregate immediately after formulation or during purification. What's going wrong?

A: This is often related to the core composition and processing parameters. Here are the most common culprits:

  • Insufficient PEGylation: The surface density of PEG is crucial. If the concentration of DSPE-PEG2000 is too low, there will be exposed hydrophobic patches on the nanoparticle surface, leading to rapid aggregation. While formulations vary, a DSPE-PEG2000 concentration of 2 mol% can be effective at preventing aggregation.[9]

    • Solution: Increase the molar percentage of DSPE-PEG2000 in your lipid mixture. Try a titration from 1% up to 10 mol% to find the optimal concentration for your specific system.

  • Inappropriate Buffer Conditions:

    • High Ionic Strength: Salts in your buffer (e.g., high concentrations of NaCl or PBS) can shield the surface charges of nanoparticles, suppressing electrostatic repulsion and promoting aggregation.[8][10] This is especially problematic if your particles rely on a combination of electrostatic and steric stabilization.

    • pH: The pH of your formulation buffer can influence the charge of ionizable lipids and encapsulated drugs, affecting overall particle stability.[10]

    • Solution: Use a low ionic strength buffer (e.g., 10 mM HEPES or citrate) during formulation. If you must use a high salt buffer, ensure your PEGylation density is high enough to provide dominant steric stabilization. When working with ionizable components, formulate at a pH that ensures a stabilizing surface charge.

  • Poor Lipid Quality: The purity of your DSPE-PEG2000 and other lipids is paramount. Impurities or degradation products like hydrolyzed lipids can disrupt the nanoparticle structure.[9][11]

    • Solution: Source high-purity lipids from a reputable supplier. Always check the certificate of analysis. If you suspect degradation, you can use analytical techniques like HPLC or mass spectrometry to assess purity.[11] Store lipids under inert gas and at the recommended temperature (e.g., -20°C) to prevent oxidation and hydrolysis.[12][13]

  • Harsh Processing: High-energy processes like probe sonication or excessive mechanical agitation can cause nanoparticles to fuse and aggregate.[10]

    • Solution: Use lower-energy, controlled methods for size reduction, such as bath sonication or extrusion. For scalable production, microfluidic mixing provides excellent control over particle formation and can prevent aggregation issues.[14]

Q4: My formulation looks good initially, but aggregates during storage. Why?

A: Storage stability is a common challenge and is often linked to temperature, the storage medium, and slow chemical degradation.

  • Improper Storage Temperature:

    • Freezing: Storing nanoparticles at -20°C without a cryoprotectant is a frequent cause of aggregation. During freezing, ice crystal formation concentrates the nanoparticles into a smaller liquid volume, forcing them together and causing irreversible fusion.[15]

    • Room Temperature: Extended storage at room temperature can accelerate the chemical degradation of lipids (hydrolysis) and may not be cold enough to prevent slow aggregation over time.[15]

    • Solution: For short-term storage (days to weeks), 2-8°C is often optimal.[15] For long-term storage, lyophilization (freeze-drying) with a lyoprotectant is the gold standard.[15] If you must freeze the liquid formulation, add a cryoprotectant like sucrose or trehalose (e.g., 20% w/v) to prevent ice crystal damage and particle fusion.[10][15]

  • Buffer Issues During Storage: Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during a freeze-thaw cycle, which can destabilize the nanoparticles.[10]

    • Solution: Consider using alternative buffers like HEPES or citrate for frozen storage. Always evaluate the stability of your formulation in the chosen storage buffer over time.

  • Chemical Instability: Over time, the ester bonds in phospholipids like DSPE can undergo hydrolysis, especially at non-neutral pH.[9][12] This degradation compromises the integrity of the nanoparticle structure, leading to aggregation and/or leakage of the encapsulated payload.

    • Solution: Prepare formulations in a buffered solution to maintain a stable pH. Store at low temperatures to slow degradation kinetics.

Parameter Recommendation for Stability Rationale
DSPE-PEG2000 Conc. 2-10 mol%Ensures sufficient steric shielding to prevent aggregation.[9]
Buffer Ionic Strength Low (e.g., < 50 mM)Minimizes charge screening, preserving electrostatic repulsion.[8][14]
pH Neutral (or optimized for payload)Maintains lipid integrity and optimal surface charge.[10]
Short-Term Storage 2-8 °CSlows degradation and aggregation without freeze-thaw stress.[15]
Long-Term Storage Lyophilized or Frozen (-80°C) with CryoprotectantPrevents water-related degradation and ice crystal damage.[10][15]
Table 1: Key Formulation and Storage Parameters to Prevent Aggregation.

Part 3: Experimental Protocols

To ensure your results are robust and reproducible, follow these standardized protocols for formulation and characterization.

Protocol 1: Lipid Nanoparticle Formulation via Thin-Film Hydration

This is a common and reliable method for producing liposomes and lipid nanoparticles.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) in chloroform or another suitable organic solvent.

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Round-bottom flask.

  • Rotary evaporator.

  • Water bath sonicator or extruder with polycarbonate membranes.

Procedure:

  • Lipid Mixing: In a round-bottom flask, combine the desired lipids in the correct molar ratios (e.g., DSPC:Chol:DSPE-PEG2000 at 53:45:2 mol ratio).

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set slightly above the transition temperature of the lipids while applying a vacuum to remove the organic solvent. A thin, uniform lipid film should form on the wall of the flask. Continue under vacuum for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration: Add the pre-warmed hydration buffer to the flask. The volume should be chosen to achieve the desired final lipid concentration.

  • Vesicle Formation: Gently agitate the flask by hand or on the rotary evaporator (with no vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This will form large, multilamellar vesicles (MLVs).

  • Size Reduction (Crucial for Stability):

    • Sonication: Place the flask in a bath sonicator and sonicate until the suspension becomes translucent. Monitor particle size periodically using DLS (see Protocol 2). Avoid probe sonication due to its harshness.

    • Extrusion (Recommended): For more uniform particles, load the MLV suspension into an extruder. Pass the suspension 11-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature.

  • Purification & Storage: Remove any unencapsulated material via size exclusion chromatography or dialysis if necessary. Store the final formulation at 2-8°C.

Protocol 2: Quality Control using Dynamic Light Scattering (DLS)

DLS is essential for assessing the size, polydispersity, and ultimately, the aggregation state of your nanoparticle suspension.

Procedure:

  • Sample Preparation: Dilute your nanoparticle suspension in the same buffer it was formulated in to avoid osmotic shock. The dilution factor should be sufficient to achieve a count rate within the instrument's optimal range (check manufacturer guidelines). For zeta potential measurements, it is often recommended to dilute in a low ionic strength medium like 0.1x PBS to get a reliable reading.[14]

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C). Ensure the cuvette is clean and free of dust.

  • Measurement:

    • Pipette the diluted sample into the cuvette.

    • Allow the sample to equilibrate inside the instrument for 1-2 minutes.

    • Perform the measurement. Acquire at least 3 replicate measurements.

  • Data Analysis:

    • Z-Average Diameter: This is the intensity-weighted mean hydrodynamic diameter. An increase in the Z-average over time is a clear indicator of aggregation.

    • Polydispersity Index (PDI): This value describes the width of the particle size distribution. A PDI value < 0.2 indicates a monodisperse and stable formulation. A PDI > 0.3 suggests a broad distribution or the presence of aggregates.[1]

    • Distribution Plots: Examine the intensity, volume, and number distributions. The appearance of a second, larger peak in the intensity distribution is a classic sign of aggregation.

By systematically addressing these common issues and employing robust protocols, you can overcome the challenge of aggregation and develop stable, effective DSPE-PEG2000 formulated nanoparticles for your research.

References

  • Shi, L., et al. (2016). Critical Length of PEG Grafts on lPEI/DNA Nanoparticles for Efficient in Vivo Delivery. ACS Publications.
  • Veronese, F. M., & Mero, A. (2021). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Frontiers in Immunology. Available at: [Link]

  • Knop, K., et al. (2010). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC. Available at: [Link]

  • Inoue, Y., et al. (2020). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. MDPI. Available at: [Link]

  • Li, Y., et al. (2021). Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics. NIH. Available at: [Link]

  • Yokogawa. (2025). FlowCam Helps Optimize Lipid Nanoparticle Formulations. Fluid Imaging Technologies. Available at: [Link]

  • de Barros, A. L. B., et al. (2017). Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering. NIH. Available at: [Link]

  • Immordino, M. L., et al. (2006). DSPE-PEG: A distinctive component in drug delivery system. ResearchGate. Available at: [Link]

  • Al-Hasani, Z., et al. (2023). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. NIH. Available at: [Link]

  • Zhang, F., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale. Available at: [Link]

  • Takayama, R., et al. (2020). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. Semantic Scholar. Available at: [Link]

  • Kulkarni, J. A., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of storage temperature and lyophilization. International Journal of Nanomedicine. Available at: [Link]

  • Garcês, A., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available at: [Link]

  • Sugar, R. D., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. NIH. Available at: [Link]

  • Kumar, P., et al. (2023). mRNA lipid nanoparticle formulation, characterization and evaluation. PMC - NIH. Available at: [Link]

  • Wang, J., et al. (2016). Pharmacokinetic Evaluation of a DSPE-PEG 2000 Micellar Formulation of Ridaforolimus in Rat. MDPI. Available at: [Link]

  • Wang, G., et al. (2020). Fast and scalable lipid nanoparticle formulation of niclosamide (nano NCM) effectively inhibits SARS-CoV-2 replication. bioRxiv. Available at: [Link]

  • He, C., et al. (2012). Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles. PMC - NIH. Available at: [Link]

  • Gjetaj, E., et al. (2023). Effect of PEG Anchor and Serum on Lipid Nanoparticles. NIH. Available at: [Link]

  • Wang, G., et al. (2021). Effect of DSPE-PEG2000 and formulation parameters on the stability of.... ResearchGate. Available at: [Link]

  • Sriwongsitanont, S., & Ueno, M. (2004). Effect of a PEG lipid (DSPE-PEG2000) and freeze-thawing process on phospholipid vesicle size and lamellarity. ResearchGate. Available at: [Link]

  • JenKem Technology. (2022). PEG Storage and Handling Conditions. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Covalent Antibody Ligation: DSPE-PEG2000-Cyanur vs. DSPE-PEG-NHS

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing fields of targeted drug delivery and immunotherapy, the effective conjugation of antibodies to nanoparticle surfaces, such as liposomes, is paramount. This process, known as antibody ligation, creates immunoliposomes that can specifically bind to target cells, enhancing therapeutic efficacy while minimizing off-target effects. The choice of linker chemistry is a critical decision point in the design of these sophisticated drug delivery systems.

This guide provides an in-depth comparison of two prevalent amine-reactive lipidated polyethylene glycol (PEG) linkers: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) activated with a cyanuric chloride group (DSPE-PEG2000-cyanur) and DSPE-PEG2000 activated with an N-Hydroxysuccinimide ester (DSPE-PEG-NHS). We will explore the underlying chemistry, compare their performance based on experimental data, and provide practical protocols to guide researchers in making an informed selection for their specific application.

The Chemistry of Amine-Reactive Linkers

Both DSPE-PEG-cyanur and DSPE-PEG-NHS are designed to form a stable, covalent bond with primary amines (–NH₂) present on the surface of antibodies. These primary amines are predominantly found on the side chains of lysine residues and at the N-terminus of the polypeptide chains. The fundamental difference between the two linkers lies in the nature of their reactive groups and the resulting bond formed.

DSPE-PEG-NHS: The Classic Choice

The NHS ester is one of the most widely used reactive groups in bioconjugation.[1][2] The chemistry involves a nucleophilic attack by the primary amine of the antibody on the carbonyl carbon of the NHS ester. This reaction results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][3]

This reaction is typically most efficient in a slightly alkaline environment, with a pH range of 7.2 to 8.5.[3][] However, a significant competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis increases significantly with pH.[3] For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6.[3] This necessitates careful control of reaction conditions and timely execution of the conjugation step to maximize efficiency.

dot

Caption: DSPE-PEG-NHS reacts with antibody amines to form a stable amide bond.

DSPE-PEG-Cyanur: The Robust Alternative

DSPE-PEG-cyanur utilizes cyanuric chloride, a triazine derivative, as its reactive group. Cyanuric chloride contains three chlorine atoms that can be sequentially substituted by nucleophiles. In the context of DSPE-PEG-cyanur, one chlorine is replaced by the PEG chain, leaving two available for reaction. The conjugation reaction with an antibody's amine group is a nucleophilic aromatic substitution.[5] The amine attacks one of the carbon atoms on the triazine ring, displacing a chlorine atom and forming a stable covalent bond .[6][7]

A key advantage of the cyanur linker is its reaction conditions. The conjugation is typically performed at a slightly higher pH, around 8.8, and can proceed effectively without the need for prior antibody derivatization.[6][8] While hydrolysis can still occur, the triazine ring is generally more stable against hydrolysis under these conditions compared to an NHS ester, offering a wider experimental window.[9][10] However, the poly-reactive nature of cyanuric chloride means there is a theoretical risk of cross-linking if reaction conditions are not well-controlled, though this is less of a concern with the mono-substituted PEGylated version.

dot

Caption: DSPE-PEG-Cyanur forms a stable triazine linkage with antibody amines.

Head-to-Head Comparison: Performance and Practicality

The choice between DSPE-PEG-cyanur and DSPE-PEG-NHS hinges on several key performance parameters.

FeatureDSPE-PEG-NHSThis compoundRationale & Causality
Optimal Reaction pH 7.2 - 8.5[3]~8.8[6][7]The NHS ester is highly susceptible to hydrolysis at pH > 8.5, narrowing the optimal window. The triazine ring of cyanur is more stable at higher pH, allowing for efficient reaction with deprotonated amines.
Reaction Speed Fast (0.5 - 4 hours)[3]Moderate (up to 16 hours)[8]NHS esters are highly activated and react quickly, but this also contributes to their rapid hydrolysis. The cyanur reaction is a nucleophilic aromatic substitution which is generally slower but more controlled.
Stability of Linker Prone to hydrolysis, especially at higher pH.[3]More stable in aqueous buffers.[9][10]The ester bond in the NHS linker is inherently more susceptible to hydrolysis than the C-Cl bond on the aromatic triazine ring of the cyanur linker.
Stability of Conjugate Bond Very High (Amide bond)[11]Very High (Triazine linkage)Both the amide bond and the covalent bond to the triazine ring are extremely stable under physiological conditions, ensuring minimal leakage of the conjugated antibody.
Need for Antibody Derivatization NoNo[6][7]Both linkers react directly with native primary amines on the antibody, simplifying the workflow compared to other chemistries like maleimide-thiol coupling.
Side Reactions Hydrolysis of the ester is the primary side reaction.[3]Potential for reaction with other nucleophiles (e.g., thiols, hydroxyls) at higher pH, though amine reactivity dominates. Hydrolysis is slower than for NHS.[10]The high reactivity of NHS esters is largely specific to amines at optimal pH, but hydrolysis is a major competing pathway. Cyanuric chloride can react with other nucleophiles, but the conditions are optimized for amine coupling.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a validated starting point for conjugating antibodies to pre-formed liposomes using either the "post-insertion" method with DSPE-PEG-NHS or direct conjugation with DSPE-PEG-cyanur incorporated during liposome formation.

Workflow Overview

dot

Conjugation_Workflow A Prepare Liposomes C Conjugation Reaction (Mix Liposomes & Antibody) A->C B Prepare Antibody Solution B->C D Incubate (Controlled Temp & Time) C->D E Quench Reaction (e.g., with Glycine or Tris) D->E F Purification (e.g., Dialysis or SEC) E->F G Characterize Conjugate (Size, Zeta, Protein conc.) F->G

Caption: A generalized workflow for antibody-liposome conjugation.

Protocol 1: DSPE-PEG-NHS Ligation via Post-Insertion

This method is advantageous as it allows for the conjugation of the antibody to the PEG-lipid first, forming micelles which are then "inserted" into pre-formed, drug-loaded liposomes at an elevated temperature. This avoids exposing the antibody to the potentially harsh conditions of liposome formation.

Materials:

  • Pre-formed liposomes (e.g., Doxil-like formulation)

  • DSPE-PEG2000-NHS[12]

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer: Phosphate buffer, 0.1 M, pH 7.4

  • Quenching solution: Glycine or Tris buffer (100 mM)

  • Purification system: Dialysis cassette (e.g., 1,000,000 MWCO) or size-exclusion chromatography (SEC) column.

Methodology:

  • Prepare the Reactive Lipid Film: Dissolve DSPE-PEG2000-NHS in a suitable organic solvent (e.g., chloroform) in a small glass vial.[12]

  • Solvent Evaporation: Dry the lipid solution under a gentle stream of nitrogen gas to form a thin film on the bottom of the vial. Ensure all solvent is removed.

  • Antibody Addition: Immediately add the antibody solution (e.g., 0.5 mg/mL) in reaction buffer (pH 7.4) directly to the dried lipid film.[12] The molar ratio of lipid to antibody should be optimized but a starting point of 6:1 can be used.[12]

  • Micelle Formation & Conjugation: Gently agitate or sonicate for 5 minutes to fully hydrate the lipid film and form micelles.[12]

  • Incubation: Incubate the solution for 4 hours at room temperature with gentle stirring.[12]

  • Quench Reaction: Add the quenching solution to react with any remaining unreacted NHS esters.

  • Post-Insertion Step: Co-incubate the antibody-PEG-micelle solution with your pre-formed liposomes at 60°C for 30-60 minutes.[1] This temperature is above the phase transition temperature of the liposome lipids, allowing the DSPE anchor to insert into the bilayer.

  • Purification: Remove unconjugated antibody and other reactants by dialyzing the immunoliposome solution against PBS overnight at 4°C.

Protocol 2: this compound Ligation

In this approach, the this compound is included in the initial lipid mixture during the formation of the liposomes. The antibody is then conjugated to the surface of these pre-formed, activated liposomes.

Materials:

  • Lipids for liposome formulation, including this compound (e.g., 1 mol% of total lipid)[8]

  • Antibody of interest

  • Reaction buffer: Borate buffer, pH 8.8[6][8]

  • Purification system: Dialysis cassette or SEC column.

Methodology:

  • Liposome Formation: Prepare liposomes using your standard method (e.g., thin-film hydration followed by extrusion), including this compound in the initial lipid mixture. The final liposomes should be in a buffer suitable for storage, which will be exchanged before conjugation.

  • Buffer Exchange: If necessary, exchange the external buffer of the liposomes to the reaction buffer (Borate buffer, pH 8.8) using dialysis or a desalting column.

  • Prepare Antibody: Dissolve the antibody in the same borate buffer (pH 8.8).[7]

  • Conjugation Reaction: Mix the activated liposomes with the antibody solution. A molar ratio of 1:5 (antibody to reactive PEG-cyanur lipid) is a good starting point.[6][7] Note that typically only half of the reactive lipids are exposed on the outer leaflet of the liposome.[8]

  • Incubation: Incubate the mixture for 16 hours at room temperature with gentle agitation.[8]

  • Purification: Remove unconjugated antibody by dialyzing the immunoliposome solution against a storage-compatible buffer (e.g., PBS, pH 7.4) overnight at 4°C.

Making the Right Choice

  • Choose DSPE-PEG-NHS when:

    • You are working with a well-established protocol and are confident in controlling reaction times and pH.

    • Faster reaction times are a priority.

    • You are using the post-insertion method, as the hydrolysis of NHS can be better managed in the initial micelle formation step before adding it to the bulk liposome preparation.[12]

  • Choose this compound when:

    • You require a more robust and straightforward coupling procedure with a wider experimental window.[6]

    • Your antibody or formulation is sensitive to the precise pH control required for NHS chemistry.

    • You prefer a one-step conjugation to pre-formed liposomes without the need for a heated post-insertion step.

Ultimately, the optimal choice may require empirical testing with your specific antibody and nanoparticle system. Both linkers are capable of producing stable, effective immunoliposomes when used under the appropriate conditions. This guide serves as a foundational resource to inform that decision-making process, grounded in the chemistry and practical application of these essential bioconjugation reagents.

References

  • Harding, J. A., et al. (2011). Antibody Conjugation Methods for Active Targeting of Liposomes. In: Methods in Molecular Biology, vol 751. Humana Press. Available at: [Link]

  • Xie, J., et al. (2024). Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. Chemistry – A European Journal. Available at: [Link]

  • Harding, J. A., et al. (2011). Antibody Conjugation Methods for Active Targeting of Liposomes. Springer Protocols. Available at: [Link]

  • Han, H. D., et al. (2020). Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). Schematic illustrations of DSPE-PEG-anti-CA IX Ab conjugation... Available at: [Link]

  • Royal Society of Chemistry. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances. Available at: [Link]

  • Tam, A., et al. (2016). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules. Available at: [Link]

  • ChemRxiv. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Available at: [Link]

  • The Hive Novel Discourse. (n.d.). Cyanuric Chloride as chlorination agent. Available at: [Link]

  • Defense Technical Information Center. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Available at: [Link]

  • National Institutes of Health. (2020). Cyanuric chloride as the basis for compositionally diverse lipids. Available at: [Link]

  • Dadashzadeh, S., et al. (2018). Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies... Journal of Drug Delivery Science and Technology. Available at: [Link]

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  • Nanocs. (n.d.). DSPE-PEG-NHS. Available at: [Link]

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  • ResearchGate. (2010). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Available at: [Link]

  • Gao, J., et al. (2012). pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery. Journal of Controlled Release. Available at: [Link]

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A Senior Application Scientist's Guide: Using Mass Spectrometry to Confirm Successful Bioconjugation to DSPE-PEG2000-Cyanur

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Confirmation in Advanced Drug Delivery

In the landscape of targeted therapeutics and nanomedicine, lipid-based nanoparticles are paramount. Among the most versatile components for these systems is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000). When functionalized with a cyanuric chloride linker, it becomes a powerful platform for bioconjugation.[1][2] Cyanuric chloride, a triazine derivative, possesses three electrophilic carbons that exhibit thermally controlled reactivity.[1][3] This unique feature allows for the sequential and controlled attachment of various biomolecules, such as targeting ligands, imaging agents, or therapeutic payloads, making it an invaluable tool for creating multifunctional drug delivery vehicles.[1][4]

However, the synthesis of such a complex conjugate is only half the battle. Rigorous, unambiguous confirmation of a successful bioconjugation is not merely a quality control step; it is a foundational requirement for ensuring the safety, efficacy, and batch-to-batch consistency of the final therapeutic product. This guide provides an in-depth comparison of analytical techniques, establishing mass spectrometry (MS) as the gold standard for this application and offering field-proven protocols for its successful implementation.

The Analytical Challenge: Navigating the Complexity of PEGylated Lipids

Characterizing PEGylated bioconjugates presents a formidable analytical challenge primarily due to the inherent heterogeneity of the polyethylene glycol (PEG) polymer.[5][6][7] Unlike a discrete molecule, PEG is polydisperse, meaning it exists as a population of molecules with a distribution of different chain lengths, each differing by the mass of the ethylene glycol monomer unit (approx. 44 Da).[5] This polydispersity, combined with the large molecular weight of the entire conjugate, can lead to significant spectral congestion, making definitive analysis complex.[6]

Mass Spectrometry: The Definitive Tool for Bioconjugate Characterization

Mass spectrometry provides the most direct and unequivocal evidence of successful conjugation by measuring the exact mass of the molecules in a sample. An increase in mass corresponding to the precise molecular weight of the attached biomolecule is the hallmark of a successful reaction. Two primary MS techniques are particularly suited for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS).

Workflow for Bioconjugate Synthesis and Analysis

The overall process from synthesis to confirmation requires a systematic workflow to ensure reliable and interpretable results.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_ms Mass Spectrometry Techniques s1 DSPE-PEG2000-Cyanur + Biomolecule s2 Conjugation Reaction s1->s2 s3 Purification (e.g., SEC, Dialysis) s2->s3 a1 Mass Spectrometry (Primary Confirmation) s3->a1 Direct Mass Measurement a2 Alternative Methods (Complementary Data) s3->a2 Indirect Evidence ms1 MALDI-TOF MS a1->ms1 ms2 LC-ESI-MS a1->ms2

Caption: High-level workflow from synthesis to analytical confirmation.

A. MALDI-TOF MS: For Rapid and Clear Molecular Weight Profiling

MALDI-TOF MS is a powerful technique for analyzing large molecules and polymers.[8] Its primary advantage in this context is that it predominantly generates singly charged ions ([M+H]⁺ or [M+Na]⁺).[9][10] This drastically simplifies the resulting mass spectrum, avoiding the complex charge state envelopes that can plague ESI-MS and making it easier to visualize the molecular weight distribution of the unconjugated starting material and the successfully conjugated product.[9][11]

Causality Behind Protocol Choices:

  • Matrix Selection: The matrix is critical for absorbing laser energy and facilitating soft ionization. For polymers like PEG, matrices such as DCTB (trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile) are often superior.[8]

  • Cationizing Agent: PEG chains do not ionize well on their own. The addition of a salt, like sodium iodide (NaI), ensures the formation of sodiated adducts ([M+Na]⁺), which are stable and easily detected.[8]

Experimental Protocol: MALDI-TOF MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound conjugate in a suitable solvent like tetrahydrofuran (THF) or methanol.[8] It is crucial to ensure the sample is desalted, as high salt concentrations can suppress the signal.

    • Prepare a 10 mg/mL solution of the matrix (e.g., DCTB) in THF.

    • Prepare a 1 mg/mL solution of the cationizing agent (e.g., NaI) in methanol.

  • Spotting:

    • On a MALDI target plate, mix the sample, matrix, and cationizing agent solutions. A common ratio is 5:15:1 (v/v/v) of polymer:matrix:cationizing agent.[8]

    • Allow the spot to air-dry completely (the "dried-droplet" method). A uniform, crystalline spot is desired for best results.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in positive ion reflector mode for optimal mass accuracy.

    • Calibrate the instrument using a known polymer standard with a similar mass range.

  • Data Interpretation:

    • Analyze the spectrum for two distinct polymer distributions.

    • The first distribution will correspond to the unreacted this compound.

    • The second distribution, shifted to a higher mass, corresponds to the successfully conjugated product. The mass difference between the peaks of these two distributions should equal the mass of the attached biomolecule.

B. LC-ESI-MS: For Complex Mixtures and High-Resolution Analysis

Electrospray ionization (ESI) is a softer ionization technique that is exceptionally well-suited for coupling with liquid chromatography (LC).[11][12] An LC-MS setup allows for the separation of the reaction mixture components—unreacted starting material, conjugated product, and other impurities—prior to their introduction into the mass spectrometer.[5] This separation significantly reduces spectral complexity and allows for the characterization of each component individually.

The main challenge with ESI-MS for large PEGylated molecules is the formation of a broad distribution of multiply charged ions, which can create a dense, overlapping "hump" in the spectrum that is difficult to interpret.[6]

The Causality of Charge Reduction: To overcome this, a key strategy is the post-column addition of a charge-reducing agent , typically a volatile amine like triethylamine (TEA).[5][13] As the analyte elutes from the LC column, it is mixed with the TEA solution. The amine neutralizes some of the charge sites on the molecule, collapsing the complex charge state envelope into fewer, higher m/z ions.[6][13] This "charge stripping" dramatically simplifies the spectrum and enables deconvolution software to more accurately calculate the zero-charge mass of the conjugate.[5][6]

Experimental Protocol: LC-ESI-MS Analysis

  • LC Separation:

    • Use a reverse-phase column (e.g., C4 or C8) suitable for large molecules.

    • Establish a gradient elution method, typically using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

    • Inject the purified conjugate sample. The conjugate should elute at a different retention time than the starting material.

  • Post-Column Infusion:

    • Use a syringe pump and a T-junction to introduce a solution of 0.2-1% TEA in a compatible solvent into the LC flow stream just before it enters the ESI source.[6]

  • MS Data Acquisition:

    • Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

    • Scan a wide m/z range (e.g., 1000–5000 m/z) to capture the simplified charge states.

  • Data Deconvolution:

    • Process the raw spectrum for the chromatographic peak of interest using a deconvolution algorithm (e.g., Bayesian Protein Reconstruct).[6]

    • The software will calculate the neutral, zero-charge mass from the observed charge state distribution.

    • Confirm that the deconvoluted mass matches the theoretical mass of the this compound conjugate. The mass difference between the starting material and the product should precisely match the mass of the conjugated moiety.

Comparison of Confirmation Techniques

While mass spectrometry provides the most definitive confirmation, other methods can offer valuable, albeit indirect or complementary, evidence. The choice of technique depends on the specific information required and the available instrumentation.

ParameterMass Spectrometry (MALDI & ESI)HPLC / SECNMR SpectroscopySDS-PAGE (for protein conjugates)
Information Provided Direct measurement of absolute molecular mass and mass distribution. Confirms covalent linkage.Purity assessment, separation of conjugate from reactants. Infers conjugation by shift in retention time.Detailed atomic-level structural information. Can confirm modification at a specific site via chemical shifts.[14]Infers conjugation by an increase in apparent molecular weight (band shift).
Key Advantage Unambiguous mass confirmation. High sensitivity and accuracy.Excellent for assessing reaction completion and purity.Provides detailed structural insights not available from other methods.[14][15]Simple, widely available, and visually intuitive for protein work.
Key Limitation Polydispersity and multiple charging can complicate spectra (solvable with proper methods).Indirect evidence of conjugation; does not provide mass confirmation.Lower sensitivity; complex spectra for large, heterogeneous samples.Qualitative/semi-quantitative; provides no precise mass information.
Suited For Definitive confirmation of identity and successful conjugation.Routine monitoring of reaction progress and final product purity.In-depth structural validation of the lipid and conjugate.Quick verification of protein conjugation.

Decision Framework for MS Technique Selection

Choosing between MALDI-TOF and LC-ESI-MS depends on the specific analytical question and sample complexity.

G start Goal: Confirm Bioconjugation q1 Is the sample a complex mixture (unpurified reaction)? start->q1 q2 Primary need: Rapid MW profile of the dominant species? q1->q2 No (Purified Sample) esi Use LC-ESI-MS • Chromatographic separation • High resolution & mass accuracy • Characterize individual components q1->esi Yes maldi Use MALDI-TOF MS • Simple spectra • Good for MW distribution • High throughput q2->maldi Yes q2->esi No (Need highest accuracy and component separation)

Caption: Decision tree for selecting the optimal MS technique.

Conclusion

For researchers and drug developers working with this compound, confirming the success of bioconjugation is a non-negotiable step. While techniques like HPLC and NMR provide valuable complementary data, mass spectrometry remains the unequivocal gold standard . It alone provides direct, unambiguous evidence of covalent modification through precise mass measurement. MALDI-TOF MS offers a rapid and clear method for analyzing purified samples, while LC-ESI-MS, particularly when enhanced with charge-reducing agents, provides the high-resolution data needed to dissect complex mixtures with confidence. By employing the robust protocols outlined in this guide, scientists can generate the high-quality, self-validating data required to accelerate their research and ensure the integrity of their novel therapeutic constructs.

References

  • Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (n.d.). Ingenieria Analitica Sl. Retrieved from [Link]

  • Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. (n.d.). SCIEX. Retrieved from [Link]

  • Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567–577. Retrieved from [Link]

  • Gray, G. R. (1977). The preparation of carbohydrate-protein conjugates: cyanuric trichloride coupling of 2-aminoethyl glycosides, and mixed-anhydride coupling of 8-carboxyoctyl glycosides to bovine serum albumin. Carbohydrate Research, 55, 83-93. Retrieved from [Link]

  • Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Deciphering the in vivo fate and biomacromolecular interactions of DSPE-PEG2000. (n.d.). ResearchGate. Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Retrieved from [Link]

  • Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. (2020). MDPI. Retrieved from [Link]

  • MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis. (2023). National Institutes of Health. Retrieved from [Link]

  • Cyanuric chloride as the basis for compositionally diverse lipids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. (2018). National Institutes of Health. Retrieved from [Link]

  • Non-genetic bioconjugation strategies for modifying cell membranes and membrane proteins: a review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • DSPE-PEG: A distinctive component in drug delivery system. (2022). ResearchGate. Retrieved from [Link]

  • Application of cyanuric chloride-based six new chiral derivatizing reagents... (2012). PubMed. Retrieved from [Link]

  • Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • Cyanuric Chloride: A Useful Reagent for Converting Carboxylic Acids into Chlorides, Esters, Amides and Peptides. (n.d.). Rhodium.ws. Retrieved from [Link]

  • Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers. (2021). National Institutes of Health. Retrieved from [Link]

  • Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. (2020). Semantic Scholar. Retrieved from [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved from [Link]

  • A Convenient Alternative to MALDI and ESI. (n.d.). LCGC International. Retrieved from [Link]

  • (A) Schematic diagram of conjugation of DSPE-PEG2000-BR2; (B)... (n.d.). ResearchGate. Retrieved from [Link]

  • First Systematic MALDI/ESI Mass Spectrometry Comparison to Characterize Polystyrene... (2012). ResearchGate. Retrieved from [Link]

  • Optimized MALDI-TOF MS Strategy for Characterizing Polymers. (2021). Frontiers. Retrieved from [Link]

  • Exploring alternative bioconjugation methods for covalent linkage of DNA and peptides. (n.d.). University of Washington. Retrieved from [Link]

  • Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application. (2018). National Institutes of Health. Retrieved from [Link]

  • Design of targeted lipid nanocapsules by conjugation of whole antibodies and antibody Fab' fragments. (n.d.). PubMed. Retrieved from [Link]

  • Straightforward Analysis of PEG-Peptide Conjugates. (2018). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Ligand Conjugation on Nanoparticles: Functional Alternatives to DSPE-PEG2000-Cyanur

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug delivery and nanomedicine, the effective surface functionalization of nanoparticles is a critical determinant of therapeutic success. The ability to attach targeting ligands—such as antibodies, peptides, or small molecules—dictates the specificity and efficacy of these advanced therapeutic systems. For years, lipids derivatized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG2000) have been the cornerstone of nanoparticle formulation, providing a hydrophilic "stealth" shield and a reactive handle for bioconjugation.

Among these, DSPE-PEG2000-cyanur, which features a cyanuric chloride derivative, has been utilized for its reactivity towards primary amines. However, the inherent limitations of this chemistry, particularly its susceptibility to hydrolysis and the demanding reaction conditions, have spurred the development and adoption of more robust, efficient, and versatile alternatives. This guide provides an in-depth comparison of the principal functional alternatives, grounded in experimental evidence, to empower scientists in selecting the optimal conjugation strategy for their specific application.

The Benchmark: Understanding this compound

Cyanuric chloride is a tri-functional electrophile based on a 1,3,5-triazine ring. In this compound, one of the three chlorine atoms has been displaced to link the PEG chain, leaving two available for reaction. The primary target for this chemistry is the nucleophilic attack from primary amines (e.g., the N-terminus or lysine side chains of proteins).

Mechanism of Action: The reaction is a nucleophilic aromatic substitution. An amine on the targeting ligand attacks a carbon atom on the triazine ring, displacing a chloride leaving group.

Causality Behind its Limitations: The primary drawback of cyanuric chloride chemistry is its competition with water. The molecule is highly prone to hydrolysis, a reaction that accelerates significantly with increases in pH and temperature.[1][2] Hydrolysis rates are relatively low in acidic conditions (pH ≤ 6) but increase sharply in neutral to alkaline environments (pH ≥ 7), which are often required for maintaining the stability of protein ligands.[2][3] This rapid hydrolysis deactivates the lipid, leading to low conjugation yields and requiring carefully controlled, often cold, reaction conditions to temper the rate of this competing side reaction.[4]

Caption: DSPE-PEG-NHS reaction with a primary amine.

Using DSPE-PEG-COOH provides maximum flexibility. The carboxyl group is stable and is activated in situ just before conjugation using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Mechanism: This is a two-step, one-pot reaction. First, EDC activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. NHS is added to react with this intermediate, forming the more stable, amine-reactive NHS ester. This semi-stable intermediate then reacts with the ligand's amine.

  • Expert Insight: The power of this method lies in pH control. The initial EDC/NHS activation is most efficient in acidic conditions (pH 4.5-6.0), which minimizes hydrolysis of EDC and promotes the formation of the active intermediate. [5][6]Following activation, the pH should be raised to 7.2-8.0 to facilitate the nucleophilic attack by the amine. [5][6]This two-step pH strategy is crucial for maximizing yield.

  • Trustworthiness: This protocol is self-validating. If conjugation fails, troubleshooting can be logically segmented into the activation step (verifying EDC/NHS activity and pH) and the coupling step (verifying amine availability and pH).

Thiol-Reactive Chemistry: Specificity for Cysteine

For ligands like peptides or antibody fragments (Fabs) where a cysteine residue is available or can be engineered, maleimide chemistry offers exceptional specificity.

  • Mechanism: The maleimide group undergoes a Michael addition reaction with the sulfhydryl (thiol) group of a cysteine residue. This reaction is highly specific for thiols over other nucleophiles like amines, especially in the pH range of 6.5-7.5. [7]* Expert Insight: While highly specific and kinetically fast, the stability of the resulting thiosuccinimide adduct is a critical consideration for in vivo applications. [8][9]The linkage can undergo a retro-Michael reaction, leading to cleavage of the ligand, or thiol exchange with endogenous thiols like glutathione. [10][11][12]This can result in premature drug release and off-target effects. [8]For many applications, this instability is a significant drawback. However, recent strategies have been developed to stabilize this linkage, for example, through hydrolysis of the succinimide ring. [10][13]* Trustworthiness: The reaction is straightforward and easy to monitor. The high specificity ensures that conjugation occurs only at the desired cysteine residue, leading to a homogeneous product.

Caption: DSPE-PEG-Maleimide reaction with a thiol.

Bioorthogonal "Click" Chemistries: The Modern Standard

"Click" chemistry describes reactions that are high-yielding, stereospecific, and bioorthogonal—meaning they proceed in complex biological environments without interfering with native biochemical processes. [14]This is achieved by using functional groups (azides and alkynes) that are absent in biological systems. [15]

  • Mechanism: This reaction joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring. The reaction requires a Copper(I) catalyst, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). [][17][18]* Expert Insight: CuAAC is exceptionally fast and efficient. [15][17]However, the critical drawback is the cytotoxicity of the copper catalyst, which can damage sensitive biomolecules like proteins and is unsuitable for live-cell or in vivo conjugation. [15][19]The use of copper-chelating ligands (e.g., TBTA, THPTA) can mitigate this toxicity to some extent and accelerate the reaction. [15][19]* Trustworthiness: The formation of the triazole ring is irreversible and highly stable. The reaction's specificity is nearly perfect.

  • Mechanism: SPAAC circumvents the need for a toxic catalyst by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The ring strain in DBCO provides the activation energy needed to react with an azide, forming a stable triazole linkage. [14][20]* Expert Insight: SPAAC is the gold standard for bioorthogonal conjugation, especially in sensitive systems. [20]It is completely copper-free, highly specific, and proceeds efficiently under physiological conditions. [21][22][23]While historically slower than CuAAC, modern strained alkynes have achieved reaction rates suitable for most applications. [24]* Trustworthiness: This is the most reliable method for conjugating ligands in the presence of complex biological components. The reaction is clean, produces no toxic byproducts, and the resulting linkage is exceptionally stable.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Data Summary & Decision-Making Framework

The selection of a conjugation strategy is a multi-factorial decision. The following table summarizes the key performance indicators, and the subsequent decision tree provides a logical workflow for choosing the optimal chemistry.

Comparative Data Table
Functional GroupTarget on LigandOptimal pH RangeResulting LinkageLinkage StabilityKey AdvantageKey Limitation
Cyanur Primary Amine8.0 - 9.0 (reaction)AmineStableHistorically availableHigh rate of hydrolysis, low efficiency [2]
NHS Ester Primary Amine7.2 - 8.0AmideVery HighHigh efficiency, stable bondSusceptible to hydrolysis [25]
Carboxylic Acid Primary AmineActivation: 4.5-6.0Coupling: 7.2-8.0AmideVery HighVersatile, stable starting materialMulti-step, requires strict pH control [6]
Maleimide Thiol (Cysteine)6.5 - 7.5ThioetherModerateHigh specificity for thiolsProne to retro-Michael reaction in vivo [8][10][12]
Azide / Alkyne (CuAAC) Alkyne / Azide4.0 - 11.01,2,3-TriazoleVery HighVery fast, highly efficientRequires cytotoxic copper catalyst [15][19]
Azide / DBCO (SPAAC) DBCO / Azide5.0 - 10.01,2,3-TriazoleVery HighCopper-free, truly bioorthogonalSlower kinetics than CuAAC [24]
Decision Tree for Selecting Conjugation Chemistry

G start What functional group is on your ligand? amine Is the ligand sensitive to pH changes? start->amine Primary Amine thiol Is in vivo stability a primary concern? start->thiol Thiol (Cysteine) click Is the system sensitive to copper toxicity? start->click Can be modified with Azide or Alkyne nhs Use DSPE-PEG-NHS (Simple, efficient) amine->nhs No edc Use DSPE-PEG-COOH (+EDC/NHS, versatile) amine->edc Yes maleimide Use DSPE-PEG-Maleimide (High specificity) thiol->maleimide No (e.g., in vitro) unstable_warn BEWARE: Linkage may be unstable in vivo thiol->unstable_warn Yes spaac Use SPAAC (e.g., DSPE-PEG-DBCO) Copper-free, bioorthogonal click->spaac Yes (e.g., in vivo) cuaac Use CuAAC (Fastest kinetics) click->cuaac No

Caption: Decision tree for selecting an appropriate conjugation chemistry.

Experimental Protocols

The following are generalized, self-validating protocols. Researchers should always optimize molar ratios and reaction times for their specific ligand and nanoparticle system.

Protocol 1: Two-Step EDC/NHS Coupling to DSPE-PEG-COOH

Causality: This two-step pH protocol is designed to maximize efficiency by separating the optimal conditions for carboxyl activation from those for amine coupling. [5][6]

  • Activation (pH 5.0-6.0): a. Prepare nanoparticles containing DSPE-PEG-COOH in an amine-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0. b. Prepare fresh stock solutions of EDC and Sulfo-NHS in cold MES buffer or water. c. Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS relative to the carboxyl groups on the nanoparticle surface. d. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Coupling (pH 7.2-7.5): a. Immediately perform a buffer exchange using a desalting column (e.g., Zeba™ Spin) equilibrated with a non-amine coupling buffer, like 100 mM PBS, pH 7.2. This removes excess EDC/NHS and raises the pH. b. Add the amine-containing ligand to the activated nanoparticles, typically at a 1.5 to 5-fold molar excess. c. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching & Purification: a. Quench any unreacted NHS esters by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM. b. Purify the final conjugate from excess ligand and reaction byproducts using size exclusion chromatography (SEC) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Causality: This protocol leverages the intrinsic reactivity of a strained alkyne and an azide, eliminating the need for catalysts and enabling clean conjugation under physiological conditions. [20]

  • Preparation: a. Prepare nanoparticles containing a DSPE-PEG-DBCO lipid in a reaction buffer such as PBS, pH 7.4. Avoid any buffers containing sodium azide. [7] b. Dissolve the azide-functionalized ligand in the same reaction buffer.

  • Conjugation: a. Add the azide-ligand to the DBCO-nanoparticle suspension. A 2 to 10-fold molar excess of the ligand over the available DBCO groups is a common starting point. [20] b. Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. [7][20]Reaction progress can be monitored by the decrease in DBCO absorbance around 310 nm. [26]

  • Purification: a. Remove unreacted ligand via dialysis, centrifugation, or size-exclusion chromatography, depending on the size and properties of the nanoparticles and ligand.

Conclusion

While this compound served as an early tool for nanoparticle functionalization, its significant drawbacks, primarily poor stability against hydrolysis, have rendered it largely obsolete in modern nanomedicine research. The field has decisively moved towards more robust and efficient chemistries.

  • For amine-reactive conjugations, NHS-ester chemistry , either pre-activated or generated in situ via EDC/NHS, offers a reliable and high-yielding route to stable amide bonds.

  • For thiol-reactive systems, maleimide chemistry provides excellent specificity but requires careful consideration of the resulting linkage's stability for in vivo use.

  • For the highest degree of control, specificity, and biocompatibility, strain-promoted "click" chemistry (SPAAC) has emerged as the superior strategy. Its bioorthogonality ensures that the conjugation proceeds cleanly and efficiently, making it the method of choice for sensitive biological applications and the development of next-generation targeted therapeutics.

The ultimate selection rests on a careful analysis of the ligand's properties, the intended application of the nanoparticle, and the desired stability of the final product. By understanding the chemical principles and causal relationships behind each method, researchers can make informed decisions to accelerate their drug development programs.

References

  • A Comparative Guide to the Stability of Thiol-Maleimide Linkages in Bioconjugates. (n.d.). Benchchem. Retrieved January 16, 2026.
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  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). BOC Sciences. Retrieved January 16, 2026.
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A Senior Application Scientist's Guide to Lipid Functionalization: DSPE-PEG2000-Cyanur vs. Modern Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Functionalization in Lipid Nanoparticle Systems

In the landscape of advanced drug delivery and diagnostics, lipid-based nanoparticles (LNPs), including liposomes, have emerged as a cornerstone technology. Their biocompatibility, capacity to encapsulate diverse payloads, and tunable physicochemical properties make them exceptional vehicles for therapeutic agents. However, the true potential of these nanoparticles is unlocked through surface functionalization—the process of attaching targeting ligands, imaging agents, or other molecules to their exterior. This modification transforms a passive delivery vehicle into a precision-guided system capable of navigating complex biological environments to reach specific cellular targets.

Historically, conjugation chemistries often involved harsh conditions or resulted in heterogeneous products. The advent of "click chemistry" and other bioorthogonal reactions has revolutionized this field, offering a suite of tools for efficient, specific, and biocompatible conjugation.[1][2] This guide provides an in-depth comparison of DSPE-PEG2000-Cyanur, a versatile but traditional conjugation reagent, with the leading click chemistry alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA), and the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Our goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal functionalization strategy for their specific application.

Understanding the Workhorse: this compound

The this compound lipid is a popular choice for post-formulation modification of liposomes and LNPs.[3][4] Its structure is tripartite, consisting of:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as the lipid anchor, embedding securely within the nanoparticle's lipid bilayer.[5]

  • PEG2000 (Polyethylene Glycol, MW ≈ 2000 Da): A hydrophilic polymer that forms a "stealth" layer on the nanoparticle surface. This PEG shield inhibits uptake by the mononuclear phagocyte system, thereby prolonging circulation half-life.[5][6]

  • Cyanur (2,4-dichloro-1,3,5-triazine): The reactive functional group. The two chlorine atoms on the triazine ring are susceptible to nucleophilic substitution by primary amines (e.g., from lysine residues in proteins) or thiols (from cysteine residues) under mild basic conditions.[4]

Reaction Mechanism and Experimental Rationale

The primary advantage of the cyanur moiety is its ability to react directly with native functional groups on proteins and peptides without requiring prior modification of the target molecule.[4] The reaction proceeds via nucleophilic aromatic substitution, where an amine or thiol group displaces a chloride ion on the cyanur ring.

From a practical standpoint, this simplifies the workflow. However, this simplicity comes with a critical trade-off: lack of specificity . Most proteins contain multiple lysine residues on their surface, meaning that conjugation can occur at various sites. This leads to a heterogeneous product population with variations in ligand orientation and density, which can impact biological activity and regulatory approval for therapeutic products.

The Rise of Bioorthogonal Click Chemistry

The term "click chemistry" describes reactions that are high-yielding, stereospecific, and create byproducts that are easily removed.[7][8] In the context of bioconjugation, its most important feature is bioorthogonality—the ability of the reactive groups to react selectively with each other while ignoring all other functional groups present in a complex biological milieu.[1][9] This has led to the development of several powerful alternatives to traditional crosslinkers like cyanur.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that has become a mainstay for bioconjugation.[10] It involves the reaction between a strained cyclooctyne and an azide.

  • Lipid Reagent: DSPE-PEG2000-DBCO (Dibenzocyclooctyne) or DSPE-PEG2000-BCN (Bicyclo[6.1.0]nonyne).[11][12]

  • Target Molecule: Must be pre-functionalized with an azide group.

Mechanism: The high ring strain of DBCO or BCN allows it to react spontaneously with an azide to form a stable triazole linkage.[10] This reaction is highly selective and does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biologics.[9][13]

Expertise & Causality: The choice between DBCO and BCN can be nuanced. DBCO generally exhibits faster kinetics, but its bulky, hydrophobic structure can sometimes lead to aggregation or reduced solubility. BCN is smaller and more hydrophilic but reacts more slowly. For instance, if reducing conditions are necessary for other experimental steps, BCN may be a more stable choice than DBCO.[14] The key advantage here is control; by introducing a single azide onto a protein or peptide via genetic or chemical means, one can achieve site-specific, homogeneous conjugation to the LNP surface.[9]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is renowned for its extraordinarily fast kinetics, making it the fastest bioorthogonal reaction currently available.[10]

  • Lipid Reagent: DSPE-PEG2000-TCO (trans-Cyclooctene).[1]

  • Target Molecule: Must be pre-functionalized with a tetrazine.

Mechanism: This reaction is a [4+2] cycloaddition between the electron-rich TCO (dienophile) and the electron-deficient tetrazine (diene).[1] The reaction proceeds rapidly under physiological conditions without a catalyst and with high specificity.[15]

Expertise & Causality: The extreme speed of the IEDDA reaction is a significant advantage when working with low concentrations of reactants or when rapid conjugation is required, for example, in pre-targeting strategies for in vivo imaging.[1][16] The stability of the TCO group is excellent in aqueous buffers.[15] This chemistry is particularly powerful for applications where rapid and quantitative labeling is paramount.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the original and most well-known "click" reaction.[7][17][18]

  • Lipid Reagent: DSPE-PEG2000-Alkyne.

  • Target Molecule: Must be pre-functionalized with an azide group.

Mechanism: A terminal alkyne and an azide undergo a [3+2] cycloaddition in the presence of a Cu(I) catalyst to form a 1,4-disubstituted triazole. The reaction boasts an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction.[7]

Expertise & Causality: While CuAAC is exceptionally efficient, the requisite copper catalyst is a major drawback for many biological applications.[19] Copper ions can be toxic to cells and can cause denaturation of proteins. Therefore, CuAAC is generally not suitable for modifying pre-formed LNPs intended for in vivo use or for conjugations in the presence of live cells. Its use is typically restricted to the synthesis of lipid-ligand conjugates before their incorporation into a nanoparticle formulation.[17]

Comparative Performance Analysis

To facilitate an objective comparison, the key performance characteristics of each conjugation chemistry are summarized below.

FeatureThis compoundSPAAC (e.g., DBCO)IEDDA (TCO/Tetrazine)CuAAC
Reaction Type Nucleophilic SubstitutionStrain-Promoted CycloadditionInverse-Demand Diels-AlderCatalyzed Cycloaddition
Reaction Partners Cyanur + Amine/ThiolStrained Alkyne + AzideTCO + TetrazineAlkyne + Azide
Reaction Rate ModerateFast (DBCO > BCN)Extremely FastVery Fast
Bioorthogonality Low to ModerateHighHighHigh
Catalyst Required? NoNoNoYes (Copper I)
Target Pre-functionalization? No (for native proteins)Yes (Azide)Yes (Tetrazine)Yes (Azide or Alkyne)
Key Advantage Simplicity; no target modification needed.Excellent bioorthogonality; copper-free.[13]Unprecedented kinetics.[1][15]High efficiency and small reactive groups.[7]
Key Limitation Lack of specificity; product heterogeneity.Slower than IEDDA/CuAAC; bulky reagents.[10]Requires dual pre-functionalization.Copper toxicity limits biological use.[17][19]

Experimental Workflows & Protocols

A self-validating protocol ensures reproducibility and reliability. Below are foundational methodologies for LNP functionalization.

Diagram: General Workflow for LNP Surface Functionalization

G cluster_0 1. LNP Formulation cluster_1 2. Conjugation cluster_2 3. Purification & Characterization A Lipid Mixture (Structural Lipids + DSPE-PEG-Functional) B Thin-Film Hydration A->B C Extrusion for Size Homogenization B->C D Add Target Molecule (e.g., Azide-Protein, Tetrazine-Dye) C->D E Incubate under Optimized Conditions (pH, Temp, Time) D->E F Size Exclusion Chromatography (SEC) to remove unreacted ligand E->F G Characterization (Size, Zeta, Conjugation Efficiency) F->G G cluster_Cyanur A) DSPE-PEG-Cyanur + Amine cluster_SPAAC B) SPAAC cluster_IEDDA C) IEDDA cluster_CuAAC D) CuAAC Cyanur_Reactants Lipid-PEG-Cyanur + Protein-NH2 Cyanur_Product Lipid-PEG-Triazine-NH-Protein Cyanur_Reactants->Cyanur_Product pH 8.5 SPAAC_Reactants Lipid-PEG-DBCO + Ligand-N3 SPAAC_Product Lipid-PEG-Triazole-Ligand SPAAC_Reactants->SPAAC_Product Copper-Free IEDDA_Reactants Lipid-PEG-TCO + Ligand-Tetrazine IEDDA_Product Lipid-PEG-Dihydropyridazine-Ligand IEDDA_Reactants->IEDDA_Product Extremely Fast CuAAC_Reactants Lipid-PEG-Alkyne + Ligand-N3 CuAAC_Product Lipid-PEG-Triazole-Ligand CuAAC_Reactants->CuAAC_Product Cu(I) Catalyst

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of DSPE-PEG2000-cyanur

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling DSPE-PEG2000-cyanur are at the forefront of innovation, often working with novel compounds where established safety and disposal protocols may not be widely disseminated. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, grounding procedural steps in the chemical principles that underpin them. Our goal is to empower laboratory personnel with the knowledge to manage this substance safely and responsibly, ensuring both personal and environmental well-being.

Understanding the Compound: A Dual Nature

This compound is a complex molecule with a dual nature that informs its handling and disposal. It consists of a biocompatible DSPE-PEG2000 backbone, widely used in drug delivery systems like lipid nanoparticles, and a reactive cyanur group.[1][2][3][4][5] The cyanur moiety is a derivative of cyanuric chloride, a substance known for its reactivity and potential hazards.[6][7] While the Safety Data Sheet (SDS) for this compound (ammonium salt) may not classify the compound as hazardous under the Globally Harmonized System (GHS), the inherent reactivity of the cyanur group necessitates a cautious approach to its disposal.

The cyanur group contains chlorine atoms that can be readily substituted, a property leveraged in bioconjugation.[3][6] However, this reactivity also means that the compound could potentially react with other chemicals in a mixed waste stream, or with environmental factors if disposed of improperly. Therefore, the disposal procedures must be designed to mitigate these potential reactions.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is based on established best practices for handling reactive laboratory chemicals.[8][9][10][11] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local and national regulations, as these may vary.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes of solutions containing the compound.
Hand Protection Nitrile glovesProvides a barrier against skin contact. The SDS for the ammonium salt does not specify a particular glove material, but nitrile is a standard for many laboratory chemicals.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is the cornerstone of safe disposal.[10][12]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling: The label should clearly state "Hazardous Waste" and list all constituents of the waste, including this compound and any solvents or other chemicals present. Accurate labeling is crucial for the safety of waste handlers.[9]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired solid this compound in the designated hazardous waste container. This also includes any lab consumables heavily contaminated with the solid compound (e.g., weighing paper, spatulas).

    • Liquid Waste: Collect solutions containing this compound in a separate, dedicated hazardous waste container. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department.

Step 3: Handling of Empty Containers

Even "empty" containers of this compound can retain residual amounts of the chemical and should be treated as hazardous waste.[9]

  • Do Not Rinse into Drain: Do not rinse the empty container into the sink or sewer system.

  • Seal and Dispose: Securely cap the original container and place it in the designated solid hazardous waste stream.

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS department.

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material from a chemical spill kit.

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area as recommended by your institution's safety protocols.

Step 5: Final Disposal
  • Contact EHS: Once your hazardous waste container is ready for pickup, contact your institution's EHS department to arrange for its collection.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[8] This is to prevent its entry into sewer systems and surface or ground water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DSPE_PEG2000_Cyanur_Disposal cluster_waste_generation Waste Generation cluster_assessment Initial Assessment cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal cluster_improper_disposal Improper Disposal Routes (AVOID) Waste This compound Waste (Solid, Liquid, Contaminated Items) IsWaste Is this material waste? Waste->IsWaste Segregate Segregate into Designated Hazardous Waste Container IsWaste->Segregate Yes Trash Regular Trash IsWaste->Trash No (Improper) Drain Sink/Drain IsWaste->Drain No (Improper) Label Label Container with all Constituents Segregate->Label EHS Contact Environmental Health & Safety (EHS) for Pickup Label->EHS

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion: A Culture of Safety

The responsible disposal of laboratory chemicals is not merely a procedural task but a critical component of a robust safety culture. For a compound like this compound, where the full hazard profile may not be extensively documented, a conservative approach based on the reactivity of its constituent parts is warranted. By following these guidelines and maintaining open communication with your institution's safety professionals, you contribute to a safer research environment for yourself, your colleagues, and the community at large.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.